molecular formula C11H6Cl2N4 B1598411 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 99971-84-3

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1598411
CAS No.: 99971-84-3
M. Wt: 265.09 g/mol
InChI Key: TVNFAHSWOCLZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C11H6Cl2N4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNFAHSWOCLZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406123
Record name 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99971-84-3
Record name 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous clinically significant therapeutic agents, particularly in oncology. Its derivatives are known to act as potent inhibitors of various protein kinases.[1][2] Central to the development of these advanced therapeutics is the versatile intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The two chlorine atoms on the pyrimidine ring serve as reactive handles, enabling facile nucleophilic displacement and the subsequent generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the strategic choices behind the multi-step synthesis, from the initial construction of the pyrazole ring to the final critical chlorination step, offering insights valuable to researchers and professionals in medicinal chemistry and drug development.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a well-established, multi-step process that hinges on the sequential construction of the bicyclic heterocyclic core. A logical retrosynthetic analysis reveals a clear and efficient pathway starting from simple, commercially available precursors.

The primary disconnection points are the C-N bonds of the pyrimidine ring and the C-Cl bonds. This deconstruction leads back to a key precursor, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione, which can be formed via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. This aminopyrazole, in turn, is derived from the condensation of phenylhydrazine with a suitable three-carbon electrophile.

G Target 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Dione 1-phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidine-4,6-dione Target->Dione Chlorination POCl3 POCl₃ / PCl₅ Target->POCl3 Amide 5-amino-1-phenyl-1H- pyrazole-4-carboxamide Dione->Amide Cyclization Urea Urea Dione->Urea Nitrile 5-amino-1-phenyl-1H- pyrazole-4-carbonitrile Amide->Nitrile Hydrolysis Precursors Phenylhydrazine + Ethoxymethylene malononitrile Nitrile->Precursors Condensation

Caption: Retrosynthetic analysis of the target compound.

Foundational Chemistry: Key Reaction Principles

The synthesis is built upon three fundamental transformations in heterocyclic chemistry: pyrazole formation, pyrimidine annulation, and aromatic chlorination.

Pillar 1: Pyrazole Ring Synthesis

The construction of the initial 5-amino-1-phenyl-1H-pyrazole ring is a classic example of a condensation reaction. The process begins with the reaction between phenylhydrazine and ethoxymethylene malononitrile. Phenylhydrazine acts as a dinucleophile, first undergoing a Michael addition to the electron-deficient alkene, followed by an intramolecular cyclization with one of the nitrile groups, and subsequent tautomerization to yield the aromatic 5-aminopyrazole product. This is a highly efficient and widely used method for accessing substituted aminopyrazoles.[5][6]

Pillar 2: Pyrimidine Ring Annulation

With the substituted pyrazole in hand, the next crucial step is the formation of the fused pyrimidine ring. This is achieved by reacting the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with a suitable one-carbon carbonyl equivalent, most commonly urea.[5][7] The reaction proceeds via a high-temperature fusion. The amino group of the pyrazole attacks a carbonyl group of urea, leading to the formation of an intermediate that subsequently undergoes intramolecular cyclization by attack of the amide nitrogen onto the second urea carbonyl (or its equivalent), ultimately eliminating ammonia and water to form the stable, fused dihydroxy pyrimidine ring system (which exists predominantly in its tautomeric dione form).

Pillar 3: Aromatic Chlorination

The final transformation is the conversion of the pyrazolo[3,4-d]pyrimidine-4,6-dione to the target dichloro derivative. The dione tautomer is relatively unreactive. However, in the presence of a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃), the enol (dihydroxy) tautomer is favored. POCl₃ converts the hydroxyl groups into excellent leaving groups (chlorophosphates). Subsequent nucleophilic attack by chloride ions, also present in the reaction mixture, displaces these groups to yield the final 4,6-dichloro product.[4][5][7][8] The use of phosphorus pentachloride (PCl₅) as a co-reagent can enhance the reaction's efficiency by increasing the concentration of reactive chloride ions.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Reagents & Stoichiometry
StepReagentMW ( g/mol )Molar Eq.Example MassMoles
1 Phenylhydrazine108.141.010.8 g0.10
1 Ethoxymethylene malononitrile122.121.012.2 g0.10
2 5-amino-1-phenyl-pyrazole-4-carbonitrile184.201.016.6 g0.09
2 Sodium Hydroxide40.00~2.07.2 g0.18
3 5-amino-1-phenyl-pyrazole-4-carboxamide202.211.016.2 g0.08
3 Urea60.06~10.048.0 g0.80
4 1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-dione228.201.013.7 g0.06
4 Phosphorus Oxychloride (POCl₃)153.33~10-15 vol140 mL-
4 Phosphorus Pentachloride (PCl₅)208.241.113.7 g0.066
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • In a 250 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (100 mL).

  • To this stirring solution, add ethoxymethylene malononitrile (1.0 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the product as a pale-yellow solid.

Step 2: Hydrolysis to 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
  • Suspend the nitrile from Step 1 (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in 95% ethanol (150 mL).

  • Heat the mixture to reflux for 4-6 hours. The reaction involves the partial hydrolysis of the nitrile to a primary amide.

  • After cooling, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the carboxamide.[5]

Step 3: Cyclization to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
  • Combine the carboxamide from Step 2 (1.0 eq) and urea (10.0 eq) in a flask suitable for high-temperature reactions.

  • Heat the mixture in an oil bath to 190-200 °C. The solids will melt and react. Maintain this temperature for 2-3 hours.[7]

  • Cool the reaction mixture until it solidifies.

  • Add water to the flask and heat to dissolve the excess urea and other soluble byproducts.

  • Filter the hot solution to collect the insoluble product. Wash the solid with hot water and then dry thoroughly.

Step 4: Chlorination to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • CAUTION: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flask equipped with a reflux condenser and a gas trap, add the dione from Step 3 (1.0 eq), phosphorus pentachloride (1.1 eq), and phosphorus oxychloride (10-15 volumes).

  • Heat the mixture to reflux (approx. 110 °C) for 4-5 hours. The solid should dissolve, resulting in a clear to dark solution.[5][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • CRITICAL WORK-UP: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃ in a highly exothermic reaction.

  • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a solid.

Mechanistic Deep Dive

Understanding the underlying mechanisms provides a rationale for the chosen reagents and conditions.

Mechanism of Chlorination

The conversion of the pyrimidinedione to the dichloro product is a critical step. The process involves the activation of the carbonyl oxygen (in its enol form) by the electrophilic phosphorus center of POCl₃.

G cluster_0 Chlorination Mechanism start Pyrimidinedione (Enol Tautomer) intermediate1 Activated O-Phosphoryl Intermediate start->intermediate1 Attack on POCl₃ - HCl intermediate2 Monochloro Intermediate intermediate1->intermediate2 SNAr Attack by Cl⁻ - OPO₂Cl₂⁻ final Dichloro Product intermediate2->final Repeat for 2nd OH group

Caption: Simplified workflow of the chlorination step.

  • Tautomerization: The pyrimidine-4,6-dione exists in equilibrium with its 4,6-dihydroxy tautomer.

  • Activation: A hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. A chloride ion is displaced, which then deprotonates the hydroxyl group, forming an O-phosphoryl intermediate and HCl.

  • Nucleophilic Substitution: A chloride ion (from POCl₃ or PCl₅) then acts as a nucleophile, attacking the electron-deficient C4 position and displacing the chlorophosphate group, which is an excellent leaving group.

  • Repeat: The process is repeated at the C6 position to yield the final 4,6-dichloro product.

Applications in Medicinal Chemistry

The synthetic utility of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine lies in the differential reactivity of its two chlorine atoms, which allows for selective and sequential functionalization.

The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This allows for the selective introduction of a nucleophile at C4 by controlling the reaction temperature (e.g., room temperature). A second, different nucleophile can then be introduced at the C6 position, often by heating the reaction. This sequential substitution strategy is a powerful tool for rapidly generating libraries of novel compounds for biological screening.[5]

G cluster_products Diverse Derivatives via SNAr Core 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Amine 4-Amino-6-chloro- (Nu = R-NH₂) Core->Amine R-NH₂, RT Alkoxy 4-Alkoxy-6-chloro- (Nu = R-OH) Core->Alkoxy R-ONa, RT Thiol 4-Thio-6-chloro- (Nu = R-SH) Core->Thiol R-SNa, RT C_C 4-Aryl-6-chloro- (Suzuki Coupling) Core->C_C Ar-B(OH)₂, Pd cat. Disubstituted 4,6-Disubstituted Derivatives Amine->Disubstituted Nu'₂, Heat Alkoxy->Disubstituted Nu'₂, Heat Thiol->Disubstituted Nu'₂, Heat

Caption: Synthetic utility of the target intermediate.

This strategic functionalization has been instrumental in the development of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and other kinases, which are crucial in cancer progression.[4][5][9]

Conclusion

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a robust and scalable process that provides access to a highly valuable intermediate for pharmaceutical research and development. By understanding the core chemical principles of pyrazole formation, pyrimidine annulation, and aromatic chlorination, chemists can efficiently produce this building block. Its true power is realized in subsequent reactions, where the sequential displacement of its chloro-substituents enables the creation of vast and diverse libraries of potential drug candidates, solidifying its status as a cornerstone of modern medicinal chemistry.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • El-Moghazy, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved January 2, 2026, from [Link]

  • Ghareb, N., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Hassan, A. S. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Li, J., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Retrieved January 2, 2026, from [Link]

  • Thomas, H. G., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. Retrieved January 2, 2026, from [Link]

  • Vankawala, P. J., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Wang, X., et al. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to serve as a versatile framework for the development of potent and selective therapeutic agents.[1] Its structural resemblance to the endogenous purine bases allows it to function as a bioisostere of adenine, enabling competitive binding to the ATP-binding sites of a wide array of enzymes, particularly kinases.[1] This has led to its extensive use in the design of inhibitors for targets implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Within this important class of compounds, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out as a pivotal intermediate. The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring provides a platform for sequential and regioselective nucleophilic substitution reactions. This allows for the systematic and modular construction of diverse chemical libraries, making it an invaluable tool for researchers and scientists in drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this key building block.

Physicochemical and Spectroscopic Profile

While 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a widely used intermediate, detailed experimental data for the isolated compound is not extensively published. The data presented below is a combination of information for the closely related 1H-pyrazolo[3,4-d]pyrimidine and predicted values for the 1-phenyl derivative.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₆Cl₂N₄[2]
Molecular Weight 265.10 g/mol [2]
Appearance Expected to be a yellow solid.[3]
Melting Point Not reported. The related 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has a melting point of 173-175 °C.
Solubility Expected to be soluble in common organic solvents like DMF, chloroform, and methanol.[4]
Storage Store in a refrigerator, sealed, and away from moisture.[5][6]
Spectroscopic Characterization (Predicted and Inferred)

The following are the expected spectroscopic characteristics based on related structures.

  • ¹H NMR: The spectrum is expected to be dominated by the signals from the phenyl group, likely in the range of 7.5-8.5 ppm. A key singlet corresponding to the C3-H of the pyrazole ring is also anticipated, likely downfield due to the electron-withdrawing nature of the fused ring system. In the analogue 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, this proton appears at 8.43 ppm in CDCl₃.[3]

  • ¹³C NMR: The spectrum will show signals for the phenyl carbons and the carbons of the pyrazolopyrimidine core. The carbon atoms attached to the chlorine atoms (C4 and C6) are expected to be significantly deshielded.

  • Infrared (IR) Spectroscopy: Characteristic peaks are expected for C=N stretching within the heterocyclic rings and C-Cl stretching. Aromatic C-H stretching from the phenyl group will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent [M]+, [M+2]+, and [M+4]+ peaks.

Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is typically achieved through a multi-step process starting from readily available precursors. The following workflow outlines a common and effective synthetic strategy.

A 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile B 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide A->B Partial Hydrolysis (e.g., alcoholic NaOH) C 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione B->C Cyclization (e.g., Urea, heat) D 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->D Chlorination (e.g., POCl₃, PCl₅)

Caption: Synthetic workflow for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a composite of established procedures for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione

  • Combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (5-10 equivalents) in a round-bottom flask.[7]

  • Heat the mixture to 190 °C for 2-4 hours. The reaction mixture will become a solid mass.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and dissolve it in a 10% aqueous solution of potassium hydroxide.

  • Acidify the solution carefully with dilute hydrochloric acid to a pH of 4-5.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry to yield the dione product.[7]

Step 2: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • In a flask equipped with a reflux condenser, suspend the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).[1]

  • Add phosphorus pentachloride (PCl₅, 1-2 equivalents) to the suspension.[1]

  • Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. The solution should become clear.[7]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Chemical Reactivity: A Gateway to Diverse Derivatives

The primary mode of reactivity for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is nucleophilic aromatic substitution (SₙAr). The two chlorine atoms are excellent leaving groups, and the electron-deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Substitution

A crucial aspect of the chemistry of this compound is the regioselectivity of the first nucleophilic substitution. In dichloropyrimidine systems, the C4 and C6 positions are generally more reactive than the C2 position. The C4 position is often more susceptible to nucleophilic attack than the C6 position due to the electronic influence of the fused pyrazole ring and the N1-phenyl group. This allows for the selective introduction of a nucleophile at the C4 position, leaving the C6-chloro group available for subsequent functionalization.

A 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B 4-substituted-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine A->B Nucleophile 1 (e.g., Amine, Alcohol) C 4,6-disubstituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B->C Nucleophile 2 (e.g., Amine, Thiol)

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of biological activity, making the synthesis and characterization of its derivatives a critical endeavor. Among these, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine emerges as a pivotal intermediate, offering two reactive sites for nucleophilic substitution, thus paving the way for the generation of diverse compound libraries.[2]

Molecular Structure and Numbering Scheme

A clear understanding of the molecular architecture is fundamental to the accurate interpretation of spectroscopic data. The structure of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, along with the conventional numbering system used for spectral assignments, is depicted below.

Figure 1. Molecular structure and atom numbering for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Synthesis Protocol

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is typically achieved through the chlorination of its corresponding dione precursor.[2][3] This transformation is a standard and robust method for introducing reactive chloro groups onto the pyrimidine ring.

Experimental Protocol: Chlorination of 1-phenyl-1,5-dihydro-4H,6H-pyrazolo[3,4-d]pyrimidine-4,6-dione
  • Reagent Preparation: To a round-bottom flask, add 1-phenyl-1,5-dihydro-4H,6H-pyrazolo[3,4-d]pyrimidine-4,6-dione (1 equivalent).

  • Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents) to the starting material.

  • Catalyst Addition: To facilitate the reaction, add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The expected ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-38.0 - 8.5Singlet (s)N/AThe lone proton on the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the fused pyrimidine ring and the adjacent nitrogen atoms.
H-2', H-6'7.6 - 7.8Doublet (d) or Multiplet (m)7-8These ortho-protons of the phenyl ring are influenced by the electronegative nitrogen atom of the pyrazole ring.
H-3', H-4', H-5'7.3 - 7.5Multiplet (m)N/AThe meta- and para-protons of the phenyl ring will appear as a complex multiplet in this region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-4, C-6150 - 155These carbons are attached to highly electronegative chlorine atoms and are part of the electron-deficient pyrimidine ring, leading to a significant downfield shift.
C-7a155 - 160This quaternary carbon is at the fusion of the two rings and is bonded to two nitrogen atoms, resulting in a deshielded signal.
C-3a110 - 115This quaternary carbon is also at the ring junction but is expected to be more shielded compared to C-7a.
C-3130 - 135The methine carbon in the pyrazole ring.
C-1'138 - 142The ipso-carbon of the phenyl ring, attached to the nitrogen atom.
C-2', C-6'120 - 125The ortho-carbons of the phenyl ring.
C-4'128 - 132The para-carbon of the phenyl ring.
C-3', C-5'125 - 130The meta-carbons of the phenyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (C₁₁H₆Cl₂N₄), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Ion Expected m/z Isotopic Pattern and Rationale
[M]⁺264The molecular ion peak corresponding to the most abundant isotopes (³⁵Cl).
[M+2]⁺266This peak will be approximately 65% of the intensity of the [M]⁺ peak, characteristic of a molecule with two chlorine atoms.
[M+4]⁺268This peak will be approximately 10% of the intensity of the [M]⁺ peak, further confirming the presence of two chlorine atoms.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
C-H stretching (aromatic)3050 - 3150Characteristic stretching vibrations of C-H bonds in the aromatic rings.
C=N stretching1550 - 1650Stretching vibrations of the carbon-nitrogen double bonds within the pyrazolo[3,4-d]pyrimidine core.
C=C stretching (aromatic)1450 - 1600Skeletal vibrations of the aromatic rings.
C-Cl stretching700 - 850Characteristic stretching vibrations of the carbon-chlorine bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, the solid sample can be used directly.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The systematic approach to the spectroscopic characterization of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is outlined in the following workflow diagram.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis via Chlorination purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (ESI/APCI) purification->ms ir IR Spectroscopy (FTIR/ATR) purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_characterization Final Characterization Report purity_assessment->final_characterization

Figure 2. A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in pharmaceutical research. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, identification, and quality control of this important building block. The provided protocols and expected spectral data offer a solid foundation for the empirical investigation of this compound, thereby facilitating its application in the development of novel therapeutic agents.

References

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2286–2296. [Link]

  • Taylor & Francis Online. Cyclohexylamine – Knowledge and References. [Link]

Sources

A Technical Guide to the Biological Activity of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of novel therapeutic agents.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases. This mimicry has led to the development of numerous derivatives with significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate, serving as a versatile and foundational building block for creating extensive libraries of novel compounds.[5][6][7] The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, enabling facile nucleophilic substitution reactions. This allows for the systematic introduction of diverse chemical moieties, providing a powerful tool for modulating biological activity and optimizing pharmacokinetic properties.

Synthesis of the Core Intermediate and Derivatives

The synthetic pathway to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a well-established multi-step process. The rationale behind this synthesis is to first construct the fused pyrazolopyrimidine ring system and then activate it for further diversification.

Synthetic Pathway Overview

The process typically begins with the reaction of a substituted pyrazole, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes cyclization and subsequent chlorination.

Synthesis_Overview A 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide B 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidine-4,6(5H,7H)-dione A->B Urea, Heat C 4,6-Dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine (Core Intermediate) B->C POCl3, PCl5 D Diverse Biologically Active Derivatives C->D Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: General synthetic route to the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core and its derivatives.

Experimental Protocol: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5)

This protocol outlines a common laboratory-scale synthesis.[5]

Step 1: Synthesis of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4)

  • Reactants: Combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3) with an excess of urea.

  • Causality: Urea serves as the source for the additional two nitrogen and one carbon atoms required to form the pyrimidine ring.

  • Conditions: Heat the mixture to fusion temperature (approximately 190-200 °C) for 2-3 hours. The reaction proceeds via a cyclizative condensation mechanism.

  • Work-up: Cool the reaction mixture and treat it with an aqueous alkali solution (e.g., 10% NaOH) to dissolve the product. Filter to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 4-5.

  • Isolation: The product precipitates as a solid. Collect the solid by filtration, wash with water, and dry to yield the dione intermediate (4).

Step 2: Chlorination to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5)

  • Reactants: Suspend the dried dione intermediate (4) in phosphorus oxychloride (POCl₃). Add phosphorus pentachloride (PCl₅) portion-wise.

  • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The addition of PCl₅ enhances the chlorination efficiency, converting the keto groups of the pyrimidine ring into chloro substituents. This is a critical activation step.

  • Conditions: Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The excess POCl₃ will hydrolyze.

  • Isolation: The chlorinated product precipitates as a solid. Collect by filtration, wash thoroughly with cold water, and dry under vacuum to afford the target intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5).[5]

Major Biological Activities and Mechanisms of Action

The primary therapeutic application explored for this class of compounds is oncology. Their anticancer effects are predominantly mediated through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[3][8]

Anticancer Activity: A Kinase-Centric Approach

Many derivatives function as ATP-competitive inhibitors, targeting the catalytic domain of various protein tyrosine kinases (PTKs).[9]

Kinase_Inhibition cluster_0 Pyrazolo[3,4-d]pyrimidine Derivative cluster_1 Kinase ATP Pocket cluster_2 Downstream Cellular Effects Derivative Derivative EGFR EGFR Derivative->EGFR Inhibits VEGFR2 VEGFR2 Derivative->VEGFR2 Inhibits Src Src/Abl Derivative->Src Inhibits FLT3 FLT3 Derivative->FLT3 Inhibits Proliferation Decrease Proliferation EGFR->Proliferation Apoptosis Induce Apoptosis EGFR->Apoptosis Angiogenesis Inhibit Angiogenesis EGFR->Angiogenesis VEGFR2->Proliferation VEGFR2->Apoptosis VEGFR2->Angiogenesis Src->Proliferation Src->Apoptosis Src->Angiogenesis FLT3->Proliferation FLT3->Apoptosis FLT3->Angiogenesis

Caption: Mechanism of action via inhibition of key oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression or mutation of EGFR is a hallmark of many epithelial cancers. Several 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][9] Some compounds show activity against both wild-type EGFR and clinically relevant mutant forms like T790M, which confers resistance to first-generation inhibitors.[1][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key regulator of this process. Derivatives of this scaffold have been identified as potent inhibitors of VEGFR-2, often in a multi-kinase inhibitor profile.[8][10] This dual inhibition of both tumor cell proliferation (via EGFR) and tumor blood supply (via VEGFR) is a highly sought-after therapeutic strategy.[1]

  • Src and Abl Kinase Inhibition: The Src and Bcr-Abl tyrosine kinases are implicated in the pathogenesis of certain leukemias, such as Chronic Myelogenous Leukemia (CML). The pyrazolopyrimidine scaffold has been successfully employed to develop dual Src/Abl inhibitors, demonstrating efficacy in leukemia cell lines, even under hypoxic conditions that typically induce drug resistance.[11][12]

  • Other Kinase Targets: The versatility of the scaffold extends to other important kinase targets, including Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, RET proto-oncogene, and Casein Kinase 1 (CK1), highlighting its broad applicability in cancer drug discovery.[3][13][14]

Downstream Cellular Consequences

The inhibition of these upstream kinases triggers a cascade of anti-tumor effects at the cellular level:

  • Induction of Apoptosis: By blocking pro-survival signaling pathways, these compounds effectively induce programmed cell death (apoptosis) in cancer cells. Flow cytometry analysis often reveals a significant increase in the apoptotic cell population following treatment.[2][9][15]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, for instance at the S phase, preventing cancer cells from replicating their DNA and dividing.[9]

Structure-Activity Relationships (SAR)

Systematic modification of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core has yielded crucial insights into the relationship between chemical structure and biological activity.

PositionModificationImpact on ActivityReference
N-1 Substitution (e.g., with methyl)Generally detrimental to activity. An unsubstituted N-1 hydrogen appears to be important for potent inhibition of kinases like FLT3 and VEGFR2.[10]
C4 Linker Atom (Anilino vs. Phenoxy)The nature of the atom linking the core to a phenyl ring significantly affects potency. 4-phenoxy derivatives showed higher potency against MV4-11 cells compared to their 4-anilino counterparts.[10]
C4 Phenyl Ring SubstituentsThis is a key area for optimization. The addition of groups like urea moieties and substituted phenyl rings (e.g., 4-chloro-3-(trifluoromethyl)phenyl) can dramatically enhance potency and selectivity for specific kinases.[10][16]
C5/N5 Aromatic SubstitutionFor pyrazolo[3,4-d]pyrimidin-4-one derivatives, aromatic substitution at the N5 position was found to favor anticancer activity.[3]
C6 Various SubstituentsModifications at C6 are also used to fine-tune activity and solubility. For example, introducing thioether linkages with morpholinoethyl groups has been explored in the development of Src inhibitors.[11]

Drug Discovery Workflow and Key Protocols

The discovery and development of new drugs from this scaffold follow a logical, multi-step process.

Workflow A Synthesis of Core Intermediate B Library Synthesis (SAR Exploration) A->B C In Vitro Screening: Biochemical Assays (e.g., Kinase Inhibition) B->C D In Vitro Screening: Cell-Based Assays (e.g., MTT, Apoptosis) C->D D->B Iterate E Lead Optimization (ADME Profiling) D->E Identify Hits E->B Iterate F In Vivo Studies (Xenograft Models) E->F Optimize Leads

Caption: A typical drug discovery workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazolopyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Causality: The goal is to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.

Conclusion and Future Perspectives

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The extensive research into its derivatives has demonstrated significant anticancer activity across a range of solid and hematological malignancies.

The future of this chemical class lies in the rational design of next-generation inhibitors with improved selectivity to minimize off-target effects and toxicity. Further exploration into novel targets beyond kinases, coupled with in-depth in vivo efficacy and ADME/Tox studies, will be critical for translating the preclinical promise of these compounds into clinical realities.[12] The continued optimization of this versatile scaffold holds immense potential for delivering new and effective therapies for cancer and other diseases.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimiz
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH.
  • The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. BOC Sciences.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimiz
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC - PubMed Central.

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1] Its structural resemblance to the endogenous purine ring system, specifically adenine, makes it a bioisostere capable of interacting with a wide array of biological targets that recognize purines.[2] This inherent mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors, particularly for enzymes that utilize adenosine triphosphate (ATP) as a substrate.[3] This foundational principle has led to the development of a diverse range of compounds with significant therapeutic potential, spanning from anti-cancer agents to treatments for gout and erectile dysfunction.[4] This guide provides a detailed exploration of the primary mechanisms of action of pyrazolo[3,4-d]pyrimidine compounds, supported by field-proven experimental methodologies to empower researchers in their drug discovery endeavors.

Core Mechanism I: Competitive Inhibition of Protein Kinases

The most extensively explored mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[5] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This process of phosphorylation is a fundamental mechanism for regulating a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6]

The Rationale for Kinase Targeting

The pyrazolo[3,4-d]pyrimidine scaffold serves as an ideal ATP-competitive inhibitor.[3] Its core structure can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[7][8] The nitrogen atoms within the pyrazole and pyrimidine rings can form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, a key interaction for anchoring ATP.[9] By occupying this site, the pyrazolo[3,4-d]pyrimidine molecule physically obstructs the binding of ATP, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the signaling pathway.

Key Kinase Targets and Downstream Effects

A multitude of pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed to target various kinases implicated in oncology and other diseases.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[9][10][11] Overactivation of EGFR is common in non-small cell lung cancer and other solid tumors, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12][13] Inhibition of these kinases can lead to a reduction in tumor cell proliferation, migration, and angiogenesis.[1][14] Some compounds have shown potent activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation inhibitors.[10][12]

  • Src and Abl Tyrosine Kinases: The Src family of non-receptor tyrosine kinases and the Abl kinase are involved in cell growth, adhesion, and migration.[15] The dual inhibition of Src and Bcr-Abl is a validated strategy for chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidines have been developed as potent dual Src/Abl inhibitors.[15]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib is a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of BTK.[2] BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition is an effective therapy for B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are serine/threonine kinases that regulate the progression of the cell cycle.[16] Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[8][16]

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of action for a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor targeting the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates key_adp ADP EGF EGF (Ligand) EGF->EGFR Binds P_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor P_Inhibitor->EGFR Blocks ATP binding site ATP ATP ADP ADP Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response key_atp ATP -> key_atp->EGFR Phosphorylation

Caption: EGFR signaling pathway and its inhibition by a pyrazolo[3,4-d]pyrimidine compound.

Experimental Workflows for Elucidating Kinase Inhibitory Activity

A multi-faceted approach is required to fully characterize the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor. This involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effects on cellular processes.

Workflow Diagram

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 MTT_Assay MTT Assay (Cell Viability) IC50->MTT_Assay Guides concentration selection GI50 Determine GI50 Value MTT_Assay->GI50 Apoptosis_Assay Annexin V / PI Assay (Apoptosis) GI50->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) GI50->Cell_Cycle_Assay Western_Blot Western Blot (Target Engagement) GI50->Western_Blot Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Phospho_Level Assess Phosphorylation of Target & Substrates Western_Blot->Phospho_Level

Caption: Experimental workflow for characterizing a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Detailed Experimental Protocols

Principle: This assay measures the amount of ADP produced from the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.[17]

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazolo[3,4-d]pyrimidine compound in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions or DMSO (vehicle control). Add the kinase of interest. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.[18][19]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[18]

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[4][20]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound at concentrations around the GI50 value for a defined period. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.[20]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[20]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To assess the mechanism of a kinase inhibitor, this technique is used to measure the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates. A successful inhibitor will reduce the levels of these phosphorylated proteins.[21][22]

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding. Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[5][15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein as a loading control to confirm that the observed decrease in the phospho-signal is not due to a decrease in the total amount of the protein.[22]

Core Mechanism II: Phosphodiesterase (PDE) Inhibition

While kinase inhibition is a dominant theme, pyrazolo[3,4-d]pyrimidines are also effective inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[19] By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, leading to various physiological effects.

A prominent example, though a structural isomer (pyrazolo[4,3-d]pyrimidine), is Sildenafil. It is a potent and selective inhibitor of PDE type 5 (PDE5).[19] PDE5 is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[17] Inhibition of PDE5 by sildenafil enhances the effect of nitric oxide (NO), which is released during sexual stimulation. NO activates guanylate cyclase, leading to increased cGMP levels. Sildenafil prevents the breakdown of cGMP, causing prolonged smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates penile erection and reduces pulmonary arterial pressure.[23] Pyrazolo[3,4-d]pyrimidine analogs have also been synthesized and shown to be potent inhibitors of cGMP-specific PDEs, namely PDE1 and PDE5.[24]

Visualizing the PDE5 Inhibition Pathway

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP P_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor P_Inhibitor->PDE5 Inhibits

Caption: Mechanism of PDE5 inhibition by a pyrazolo[3,4-d]pyrimidine compound.

Experimental Protocol: PDE Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after a reaction with a PDE enzyme. The remaining cyclic nucleotide drives a kinase reaction that consumes ATP, and the remaining ATP is detected via a luciferase-based reaction. A high luminescent signal indicates low PDE activity (i.e., effective inhibition).[1]

Protocol:

  • PDE Reaction: In a multi-well plate, incubate the purified PDE enzyme with the cyclic nucleotide substrate (cAMP or cGMP) in the presence of various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor.[1]

  • Termination: Stop the PDE reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX).[1]

  • Detection Reaction: Add a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for cAMP). The remaining cyclic nucleotide from step 1 will activate the kinase, which will then consume ATP.

  • Luminescence: After the kinase reaction, add a reagent like Kinase-Glo® to measure the amount of remaining ATP via a luciferase reaction.

  • Data Analysis: A high luminescent signal corresponds to high ATP levels, meaning the kinase was not very active, and thus the PDE was inhibited. Determine the IC50 value from the dose-response curve.

Core Mechanism III: Xanthine Oxidase Inhibition

A distinct mechanism of action for the pyrazolo[3,4-d]pyrimidine scaffold is the inhibition of xanthine oxidase. Allopurinol is a classic example of this class.[25] It is a structural isomer of hypoxanthine and is used as a first-line therapy for hyperuricemia and gout.[21]

Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[20] Overproduction or underexcretion of uric acid leads to its deposition as monosodium urate crystals in joints and tissues, causing the painful inflammation associated with gout.[22] Allopurinol, and its active metabolite oxypurinol, act as competitive inhibitors of xanthine oxidase, reducing the production of uric acid.[21][25]

Visualizing the Xanthine Oxidase Inhibition Pathway

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid XO->Xanthine XO->Uric_Acid Allopurinol Allopurinol (Pyrazolo[3,4-d]pyrimidine) Allopurinol->XO Inhibits

Caption: Inhibition of uric acid production by Allopurinol via xanthine oxidase inhibition.

Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which has a strong absorbance at 293 nm.

Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5) and the substrate, xanthine. Add various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor.

  • Equilibration: Equilibrate the mixture at a constant temperature (e.g., 37°C).

  • Initiation: Initiate the reaction by adding a solution of xanthine oxidase enzyme.

  • Spectrophotometric Reading: Immediately monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rate (ΔOD/min) from the linear portion of the curve. Compare the rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.[26]

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for various pyrazolo[3,4-d]pyrimidine compounds against different targets, as reported in the literature.

Compound ClassTarget(s)Example CompoundIC50 / GI50Cell Line / AssayReference
Kinase Inhibitor EGFR, ErbB2Compound 7d0.18 µM (EGFR), 0.25 µM (ErbB2)Enzymatic Assay[1]
EGFR, ErbB2Compound 7d1.74 µMOVCAR-4 Cells[1]
VEGFR-2Compound 12b0.063 µMEnzymatic Assay[27]
VEGFR-2Compound 12b3.343 µMMDA-MB-468 Cells[11]
CDK2/cyclin A2Compound 140.057 µMEnzymatic Assay[8][16]
CDK2/cyclin A2Compound 146 nMHCT-116 Cells[8][16]
PDE Inhibitor PDE1, PDE5Compound 4c60 nM (PDE1), 75 nM (PDE5)Enzymatic Assay[24]
Xanthine Oxidase Xanthine OxidaseAllopurinol--[20][21][25]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme in vitro, while GI50 values represent the concentration required to inhibit cell growth by 50%. These values are context-dependent and can vary based on assay conditions.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of bioisosteric replacement in drug design. Its ability to mimic adenine has established it as a privileged core for targeting ATP-dependent enzymes, leading to a wealth of kinase inhibitors with significant anti-cancer activity. The versatility of this scaffold is further demonstrated by its successful application in developing inhibitors for other key enzyme classes, including phosphodiesterases and xanthine oxidase.

The in-depth understanding of the mechanisms of action, coupled with robust and validated experimental workflows, provides a solid foundation for the continued development of novel pyrazolo[3,4-d]pyrimidine-based therapeutics. Future research will likely focus on improving the selectivity of these inhibitors to minimize off-target effects, overcoming drug resistance mechanisms, and exploring new therapeutic areas where the modulation of purinergic signaling is beneficial. The systematic application of the biochemical and cell-based assays detailed in this guide will be paramount to the success of these future endeavors, enabling the rational design and rigorous validation of the next generation of pyrazolo[3,4-d]pyrimidine drugs.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • StatPearls. (2023). Allopurinol. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Allopurinol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6599.
  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines as Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238.
  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13.
  • Abdel-Maksoud, M. S., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Wang, Y., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 888-903.
  • Bell, A. S., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4373-4384.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Singh, G., & Singh, J. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5418-5433.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 11(1), 1-17.
  • Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][20][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995-16014.

  • Ferla, S., et al. (2016). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-527.
  • Ahmed, K. A., & Abdel-Wahab, B. F. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry, 78, 434-452.
  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1353.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2445-2462.
  • Bioengineer.org. (2024). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Retrieved from [Link]

  • Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][20][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995-16014.

  • Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2445-2462.
  • Gresser, U., et al. (1998). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. International Journal of Impotence Research, 10(3), 143-150.
  • Google Patents. (n.d.). RU2555364C2 - Pyrazolopyrimidine compound for treating erectile dysfunction.
  • Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 535-548.
  • Ghofrani, H. A., et al. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689-702.
  • YouTube. (2024). Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • PubMed. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Retrieved from [Link]

  • RSC Publishing. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Retrieved from [Link]

  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug development. The pyrazolo[3,4-d]pyrimidine core is a prime example of such a scaffold, particularly in the highly competitive and therapeutically significant field of kinase inhibition.[1][2] This guide provides an in-depth technical overview of a key derivative, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate that serves as a foundational building block for a multitude of potent and selective kinase inhibitors.

The significance of the pyrazolo[3,4-d]pyrimidine scaffold lies in its structural mimicry of the adenine base of ATP, the ubiquitous phosphate donor for all kinases.[3][4] This bioisosteric relationship allows it to effectively compete with ATP for binding in the kinase active site, specifically interacting with the crucial hinge region that anchors the ATP molecule.[2] The strategic placement of substituents on this core structure allows for the fine-tuning of potency and selectivity against a wide array of kinases, making it a highly sought-after starting point for inhibitor design.[2][5]

This guide will delve into the synthetic rationale for producing the key 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, explore the structure-activity relationships (SAR) that govern its evolution into targeted inhibitors, and provide detailed, field-proven protocols for its synthesis and subsequent evaluation in a representative kinase inhibition assay.

The Synthetic Keystone: Preparation of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The journey to potent kinase inhibitors based on this scaffold begins with the efficient and reliable synthesis of the dichloro intermediate. This compound is a critical linchpin, as the two chlorine atoms at the 4 and 6 positions serve as excellent leaving groups for subsequent nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the core.[6]

The synthetic route commences with the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. This precursor undergoes a condensation reaction with urea to form the bicyclic pyrazolo[3,4-d]pyrimidine-4,6-dione. The choice of urea and thermal conditions is a classic and robust method for constructing the pyrimidine ring. The subsequent chlorination is a critical step to activate the scaffold for further derivatization. Phosphorus oxychloride (POCl₃), often in the presence of a catalyst like phosphorus pentachloride (PCl₅) or a tertiary amine, is the reagent of choice for this transformation, effectively converting the dione to the desired 4,6-dichloro derivative.[6]

Below is a detailed, step-by-step protocol that reflects a common and reliable method for this synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Step 1: Synthesis of 1-phenyl-1,5-dihydro-4H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents). The large excess of urea ensures the reaction goes to completion and also serves as a solvent at elevated temperatures.

  • Reaction Execution: Heat the mixture to 190°C for 2 hours.[7] The high temperature is necessary to melt the urea and drive the cyclization reaction, which involves the elimination of ammonia.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The solidified mass is then treated with a 10% aqueous solution of potassium hydroxide (KOH) to dissolve the product and unreacted starting materials.[7] The solution is then carefully acidified with dilute hydrochloric acid (HCl) to a pH of 4-5, causing the product to precipitate.[7] The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried to yield the desired dione as a solid.

Step 2: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reactant Preparation: To a round-bottom flask containing the dried 1-phenyl-1,5-dihydro-4H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione (1 equivalent), add phosphorus oxychloride (POCl₃) (10-15 equivalents). This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. A small amount of phosphorus pentachloride (PCl₅) (0.5 equivalents) can be added to facilitate the reaction.[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 110°C) for 4 hours.[7] The POCl₃ acts as both the chlorinating agent and the solvent. The elevated temperature is required to drive the conversion of the hydroxyl groups (in the tautomeric form of the dione) to chlorides.

  • Work-up and Isolation: After cooling the reaction mixture, the excess POCl₃ is carefully removed under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This will precipitate the crude product. The solid is collected by filtration, washed thoroughly with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford the pure 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[6]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A 5-amino-1-phenyl-1H- pyrazole-4-carboxamide B 1-phenyl-1,5-dihydro-4H,7H- pyrazolo[3,4-d]pyrimidine-4,6-dione A->B Urea, 190°C C 1-phenyl-1,5-dihydro-4H,7H- pyrazolo[3,4-d]pyrimidine-4,6-dione D 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D POCl3, PCl5, Reflux

Caption: Synthetic scheme for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Structure-Activity Relationship (SAR) and Kinase Target Exploration

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a launchpad for generating vast libraries of kinase inhibitors through the differential displacement of the two chlorine atoms. The C4 and C6 positions are particularly amenable to substitution with various amines and other nucleophiles, allowing for the exploration of different pockets within the kinase active site.

  • The C4 Position: Modifications at this position are crucial for establishing interactions with the hinge region of the kinase. Small to medium-sized amines, often bearing aryl or heteroaryl groups, are commonly introduced here. These groups can form hydrogen bonds with the backbone of the hinge region, a key interaction for potent inhibition.[2] For instance, the introduction of an aniline moiety at C4 has been a successful strategy in developing inhibitors for Src family kinases.[8]

  • The C6 Position: This position often points towards the solvent-exposed region of the active site. Substituents at C6 can be varied to modulate physicochemical properties such as solubility and cell permeability, as well as to gain additional interactions that can enhance potency and selectivity.[2] For example, in the development of CDK2 inhibitors, the incorporation of a thiophenethyl group at the C6-position was found to be critical for anticancer activity.[2]

  • The N1 Position: The phenyl group at the N1 position also plays a significant role in orienting the molecule within the active site and can be modified to improve potency and selectivity. For example, the addition of a benzenesulfonamide group at the N1-position has been explored for developing CDK inhibitors.[2]

The table below summarizes the inhibitory activities of a selection of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives against two prominent tyrosine kinases, Src and EGFR, illustrating the impact of substituent variation on potency.

Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDC4-SubstituentC6-SubstituentTarget KinaseIC₅₀ (µM)Reference
S7 -NH-(CH₂)₂-OH-NH-phenylSrc6.24[9]
S29 -NH-(CH₂)₂-OH-NH-(4-methylphenyl)Src1.72[9]
SI163 -NH-(CH₂)₂-OH-NH-(4-methoxyphenyl)Src3.5[9]
Compound 4 -NH-phenyl-NH-(3-ethoxyphenyl)EGFR0.054[3][8]
Compound 15 -NH-(3,4-dichlorophenyl)-NH₂EGFR0.135[3][8]
Compound 16 -NH-(4-fluorophenyl)-NH-CH₂-CH=CH₂EGFR0.034[3][8]
Compound 12b -N=CH-(4-chlorophenyl)-NH-phenylEGFR0.016[4]

A Self-Validating System: In Vitro Kinase Inhibition Assay Protocol

To ensure the trustworthiness and reproducibility of the data generated for these compounds, a robust and well-controlled in vitro kinase inhibition assay is paramount. The following protocol for an EGFR tyrosine kinase inhibition assay is presented as a self-validating system, incorporating essential controls and a clear data analysis workflow. This type of assay is fundamental in the early stages of drug discovery to determine the on-target potency of newly synthesized compounds.[10]

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and common laboratory practices.[11][12]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

  • EGFR Enzyme Solution: Reconstitute recombinant human EGFR enzyme in kinase buffer to a working concentration (e.g., 5 nM). Keep on ice.

  • Substrate Solution: Prepare a solution of a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

  • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to its Kₘ for EGFR (typically in the low micromolar range, e.g., 15 µM).

  • Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (ideally ≤1%).

  • Positive Control: Use a known EGFR inhibitor, such as erlotinib, for comparison.

  • Detection Reagent: Use a commercial ADP-Glo™ or similar luminescence-based detection system, which measures the amount of ADP produced as a direct indicator of kinase activity.

2. Assay Procedure:

  • Plate Setup: To the wells of a 384-well white, non-binding surface microtiter plate, add 0.5 µL of the serially diluted test compounds or controls (DMSO for 100% activity, positive control inhibitor for 0% activity).

  • Enzyme Addition: Add 5 µL of the EGFR enzyme solution to each well, except for the "no enzyme" blank controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a 45 µL mixture of the ATP and substrate solutions to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay, which should be predetermined.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal of the "no enzyme" blank wells from all other measurements.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the signal in the presence of the test compound, Signal_max is the signal from the DMSO control (100% activity), and Signal_min is the signal from the positive control inhibitor (0% activity).

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Workflow for the In Vitro Kinase Inhibition Assay

G A Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate & ATP - Test Compounds B Plate Setup: Add compounds/controls to 384-well plate A->B C Add EGFR Enzyme B->C D Pre-incubate: 30 min @ RT C->D E Initiate Reaction: Add ATP/Substrate mix D->E F Incubate: 60 min @ 30°C E->F G Stop Reaction & Detect ADP: Add ADP-Glo™ Reagents F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition Determine IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

The EGFR Signaling Pathway: A Key Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[13][14] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a critical therapeutic target.[13] Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can effectively block the kinase activity of EGFR, thereby inhibiting downstream signaling cascades.[3][4]

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[14] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[15] These pathways ultimately lead to the cellular responses of proliferation and survival. By inhibiting the initial phosphorylation event, pyrazolo[3,4-d]pyrimidine-based inhibitors can effectively shut down these pro-cancerous signals.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a testament to the power of privileged scaffolds in modern drug discovery. Its synthetic accessibility and the versatility of its C4 and C6 positions provide a robust platform for the development of a wide range of kinase inhibitors. By understanding the underlying synthetic principles, the nuances of structure-activity relationships, and the application of rigorous, self-validating biochemical assays, researchers can effectively leverage this scaffold to create novel therapeutics targeting the ever-important kinase family. This guide has provided a technical framework and practical insights to aid in these endeavors, underscoring the enduring value of the pyrazolo[3,4-d]pyrimidine scaffold in the quest for new medicines.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.
  • EGF/EGFR Signaling Pathway - Creative Diagnostics.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • Schematic diagram of EGFR signaling pathway[16]. Growth factor binding... - ResearchGate. Available at:

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays - Benchchem.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Publishing.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - ResearchGate.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. - ResearchGate.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed Central.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities - Semantic Scholar.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed.
  • Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press.
  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC - PubMed Central.
  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed.
  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, commanding significant attention for its remarkable therapeutic potential across a spectrum of diseases.[1][2] Structurally, it is a bioisostere of adenine, the purine nucleobase fundamental to cellular life as a component of DNA, RNA, and the energy currency adenosine triphosphate (ATP).[3][4][5] This inherent similarity allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity.[4][5][6]

The versatility of this scaffold has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][7][8] Notably, the pyrazolo[3,4-d]pyrimidine core is the foundation for several clinically successful drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscoring its significance in contemporary drug discovery.[4][5]

This in-depth technical guide will provide a comprehensive overview of the structure-activity relationships (SAR) of substituted pyrazolo[3,4-d]pyrimidines. We will delve into the critical role of substitutions at various positions of the heterocyclic core, explore the synthetic strategies employed to generate these derivatives, and detail the experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

The Core Scaffold: Understanding the Foundation

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. The numbering of the atoms in the ring system is crucial for understanding and discussing the SAR.

start Starting Materials (e.g., malononitrile, hydrazines) pyrazole Substituted Pyrazole Synthesis (e.g., 5-aminopyrazole-4-carbonitrile) start->pyrazole cyclization Pyrimidine Ring Formation (e.g., with formamide, urea) pyrazole->cyclization intermediate Key Intermediate (e.g., 4-hydroxypyrazolo[3,4-d]pyrimidine) cyclization->intermediate chlorination Chlorination (e.g., with POCl3) intermediate->chlorination snar Nucleophilic Aromatic Substitution (SNAr) (Introduction of C-4 substituents) chlorination->snar final_product Final Substituted Pyrazolo[3,4-d]pyrimidine snar->final_product

Caption: A general synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Key Synthetic Reactions
  • From 5-Aminopyrazole-4-carbonitriles: A common and versatile starting point is the use of 5-aminopyrazole-4-carbonitriles. These can be synthesized from the reaction of malononitrile with various reagents. [3]The pyrimidine ring is then typically formed by reacting the aminopyrazole with reagents like formamide or urea.

  • From 5-Aminopyrazole-4-carboxylates: An alternative route involves the use of 5-aminopyrazoles with an ester group at the C-4 position. This approach avoids the sometimes challenging hydrolysis of the nitrile group. [3]

  • Post-Cyclization Modifications: A key strategy for generating diverse libraries of compounds is the modification of a common intermediate. For example, 4-hydroxypyrazolo[3,4-d]pyrimidines can be converted to the more reactive 4-chloro derivatives using reagents like phosphorus oxychloride (POCl3). [3]This 4-chloro intermediate is then a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions with a wide range of amines and other nucleophiles to introduce diversity at the C-4 position.

Experimental Protocols for Biological Evaluation

The biological evaluation of substituted pyrazolo[3,4-d]pyrimidines is crucial for determining their therapeutic potential and elucidating their SAR. A tiered approach, starting with in vitro assays and progressing to cell-based and in vivo models, is typically employed.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the synthesized compounds on the activity of a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant purified kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or a modified version for non-radioactive detection)

    • Assay buffer (containing Mg²⁺, Mn²⁺, DTT, etc.)

    • Test compounds dissolved in DMSO

    • Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blotting, or reagents for luminescence-based assays)

  • Step-by-Step Protocol (Example using a luminescence-based assay): a. Prepare a serial dilution of the test compounds in the assay buffer. b. In a 96- or 384-well plate, add the kinase and the test compound (or DMSO for control). c. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). f. Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate divalent cations). g. Add the detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). h. Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines relevant to the target of interest (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer). [9][10]

  • Step-by-Step Protocol (Example using MTT assay): a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 48 or 72 hours). c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. d. The MTT is reduced by metabolically active cells to a purple formazan product. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). f. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Western Blot Analysis

Objective: To investigate the effect of the compounds on the phosphorylation status of the target kinase and its downstream signaling proteins within cells.

Methodology:

  • Cell Treatment and Lysis: a. Treat the cells with the test compounds at various concentrations for a specific time. b. Lyse the cells to extract the proteins.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates. b. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. d. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

    • A reduction in the phosphorylated form of the target protein in compound-treated cells indicates target engagement. [11]

Data Presentation: Summarizing SAR Insights

Clear and concise presentation of SAR data is essential for identifying trends and guiding further optimization efforts.

Table 1: SAR of C-4 Substituted Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors

CompoundN-1 SubstituentC-4 SubstituentCDK2 IC₅₀ (µM)
1a HBenzylamino> 50
1b H4-Fluorobenzylamino> 50
2a HAnilino15.2
2b H4-Fluoroanilino8.5
2c H3-Fluoroanilino1.2
3a CH₃Anilino25.6
3b CH₃3-Fluoroanilino3.8
Olomoucine--7.0
Roscovitine--0.7

Data adapted from a study on CDK2 inhibitors, illustrating the preference for anilino over benzylamino at C-4 and the beneficial effect of a 3-fluoro substituent on the anilino ring. [12]Unsubstituted N-1 also appears to be favorable for activity.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent ability to mimic the purine core of ATP provides a solid foundation for the design of potent enzyme inhibitors, particularly targeting the kinome. The extensive body of research on the SAR of this scaffold has provided a clear roadmap for the rational design of new therapeutic agents.

Future efforts in this field will likely focus on:

  • Improving Selectivity: As our understanding of the structural nuances of different kinase active sites grows, the design of more selective pyrazolo[3,4-d]pyrimidine inhibitors will become increasingly important to minimize off-target effects.

  • Targeting Novel Kinases: The versatility of the scaffold will undoubtedly be applied to the development of inhibitors for newly identified and validated kinase targets in various diseases.

  • Exploring Prodrug Strategies: To overcome potential issues with solubility and bioavailability, the development of prodrugs of potent pyrazolo[3,4-d]pyrimidine derivatives is a promising approach. [11]* Multi-target Drug Design: The ability to modulate the selectivity profile through substitution allows for the rational design of multi-target inhibitors, which can be beneficial in complex diseases like cancer. [13][14][15] By leveraging the established SAR principles and employing innovative synthetic and biological evaluation strategies, the pyrazolo[3,4-d]pyrimidine scaffold is poised to deliver the next generation of targeted therapeutics.

References

  • Bansal, R. K., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5677. [Link]

  • Schenone, S., Bruno, O., & Ranise, A. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Accounts of Chemical Research, 47(5), 1476-1487. [Link]

  • Kim, D. C., Lee, Y. J., & Kim, J. S. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(9), 1945-1953. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2011). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 16(12), 9838-9853. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & El-Gendy, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643-14661. [Link]

  • Patel, H. D., & Patel, K. C. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(11), 4345. [Link]

  • Ben-Abdallah, M., Al-Salahi, R., & Marzouk, M. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Abdel-Rahman, A. A. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Bioorganic & Medicinal Chemistry, 70, 116912. [Link]

  • Schenone, S., Radi, M., & Musumeci, F. (2014). Pyrazolo[3,4-d]pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors. Molecules, 19(6), 7466-7481. [Link]

  • S. S. K. (2023). SAR of new pyrazolo[3,4‐d]pyrimidine moiety as PAK1 inhibitors. ResearchGate. [Link]

  • El-Gamal, M. I., Anbar, H. S., & Al-Said, M. S. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(5), 756-765. [Link]

  • Unciti-Broceta, A., & Ruiz-Pérez, L. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1132. [Link]

  • Bakr, R. B., & El-Gendy, M. A. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Journal of the Iranian Chemical Society, 17(10), 2489-2508. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & Alkhoja, O. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6614. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & El-Gendy, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643-14661. [Link]

  • Bakr, R. B., & Mehany, A. B. M. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103444. [Link]

  • Unciti-Broceta, A., & Ruiz-Pérez, L. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1132. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & El-Gendy, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & Alkhoja, O. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2434. [Link]

  • Wang, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Bansal, R. K., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]

  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • Wang, C., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to Discovering Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrazolo[3,4-d]pyrimidine core is a prime example of such a "privileged scaffold," particularly in the highly competitive field of kinase inhibitor development.[1][2] Its significance stems from its structural mimicry of adenine, a key component of adenosine triphosphate (ATP), the universal energy currency that fuels kinase activity.[1][2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine-based compounds to effectively compete with ATP for binding within the kinase active site, thereby inhibiting downstream signaling pathways that are often hyperactive in cancer.[1][3][4]

The clinical and commercial success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for various B-cell cancers, has solidified the importance of this scaffold and continues to inspire the development of new agents targeting a wide array of kinases.[2][5] This guide provides an in-depth, experience-driven perspective on the discovery and early-stage development of novel pyrazolo[3,4-d]pyrimidine inhibitors, moving from initial concept to a preclinical candidate. We will dissect the strategic decisions, experimental designs, and data interpretation required to navigate this complex process successfully.

Chapter 1: Strategic Foundations for a Discovery Program

A successful drug discovery campaign is not a linear path but an integrated, cyclical process. The initial strategy hinges on two core components: the selection of a high-value kinase target and the design of a robust discovery cascade to efficiently identify and optimize inhibitors.

The Rationale of Target Selection

The human kinome comprises over 500 kinases, making the choice of target a critical decision point. This choice is typically driven by a convergence of factors:

  • Genetic Validation: Is the kinase genetically implicated in a specific disease, such as through mutations or amplifications found in patient tumors? For example, FMS-like tyrosine kinase 3 (FLT3) mutations are common in Acute Myeloid Leukemia (AML), making it a well-validated target.[6]

  • Pathway Dependency: Is a specific cancer cell type "addicted" to the signaling output of a particular kinase for its survival and proliferation?

  • Druggability: Does the kinase possess a well-defined ATP-binding pocket amenable to small molecule inhibition? The vast majority of kinases are considered druggable from this perspective.

  • Therapeutic Window: Can the target kinase be inhibited without causing unacceptable toxicity due to its role in normal physiological processes? Assessing the potential for off-target effects is crucial.[7]

Designing the Discovery Cascade

The discovery cascade is the operational blueprint that guides a compound from initial concept to a developable lead. It ensures that resources are focused on compounds with the highest probability of success by eliminating weaker candidates at each stage. The process is iterative, with learnings from later stages often informing the design of new chemical entities.

Discovery_Cascade A typical kinase inhibitor discovery cascade. cluster_0 Early Discovery & Hit ID cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screening (Biochemical Assay) Hit_Val Hit Validation & Triage HTS->Hit_Val Potency Cutoff SAR SAR Expansion (Synthesis) Hit_Val->SAR Confirmed Hits Cell_Potency Cellular Potency & Target Engagement Assays SAR->Cell_Potency Selectivity Preliminary Selectivity Screening Cell_Potency->Selectivity EC50 < 1µM Selectivity->SAR Feedback Loop ADME In Vitro ADME/Tox (Metabolic Stability, hERG) In_Vivo_PK In Vivo Pharmacokinetics (Mouse) ADME->In_Vivo_PK Good Profile In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Sufficient Exposure In_Vivo_Efficacy->SAR Optimization Required

Caption: A high-level overview of the drug discovery workflow.

Chapter 2: Synthesis and Library Development

The pyrazolo[3,4-d]pyrimidine core can be assembled through various synthetic routes, often starting from either a substituted pyrazole or a pyrimidine precursor.[4][8] A common and versatile approach involves the cyclization of a 5-aminopyrazole-4-carbonitrile with formamide or a similar one-carbon synthon. This strategy allows for diversification at multiple positions, which is essential for building a chemical library and exploring the structure-activity relationship (SAR).

Representative Synthetic Protocol

The following protocol outlines a general synthesis for a 1,4-disubstituted pyrazolo[3,4-d]pyrimidine core.

Protocol: Synthesis of a 4-chloro-1-aryl-pyrazolo[3,4-d]pyrimidine Intermediate

  • Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

    • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, upon which the product typically precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate.

    • Causality Check: The use of a substituted hydrazine directly installs the desired group at the N-1 position, a key vector for SAR exploration.

  • Step 2: Cyclization to form the Pyrazolopyrimidinone.

    • Suspend the pyrazole intermediate (1.0 eq) in formamide (10 vol).

    • Heat the mixture to 180-190 °C for 2-4 hours.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • Causality Check: Formamide serves as the source for the two carbons and one nitrogen required to form the pyrimidine ring.

  • Step 3: Chlorination to the Active Intermediate.

    • Carefully add the pyrazolopyrimidinone (1.0 eq) to phosphorus oxychloride (POCl₃) (10-15 vol) at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction to reflux for 3-5 hours.

    • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro intermediate.

    • Self-Validation: This 4-chloro intermediate is a crucial building block. The chlorine at the 4-position is a good leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce a wide variety of side chains, which is the primary strategy for modulating potency and selectivity.[9]

Chapter 3: In Vitro Screening and Hit-to-Lead Optimization

With a chemical library in hand, the next phase is to identify "hits" and optimize them into "leads." This involves a tiered screening approach, starting with a simple biochemical assay and progressing to more complex cell-based models.[10]

Primary Biochemical Screening

The goal of the primary screen is to rapidly assess the inhibitory activity of the synthesized compounds against the target kinase in a purified, cell-free system.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound (in 1% DMSO) or vehicle control.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Pre-incubate for 15 minutes at room temperature.[12]

    • Initiate the reaction by adding 5 µL of ATP solution (at the determined Km concentration).

    • Incubate for 1-2 hours at room temperature.[12]

    • Causality Check: Running the assay at the Km of ATP provides a sensitive format for detecting ATP-competitive inhibitors. Compounds that bind in the ATP pocket will cause a significant drop in signal.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Normalize the data using high (vehicle, 100% activity) and low (no enzyme, 0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays: Confirming On-Target Activity

A promising IC₅₀ in a biochemical assay is a good start, but it doesn't guarantee activity in a cellular context.[10] Cellular assays are critical to confirm that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Protocol: Western Blot for Phospho-Substrate Inhibition

This assay directly measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.

  • Cell Treatment:

    • Plate cancer cells known to depend on the target kinase (e.g., MV4-11 cells for FLT3 inhibitors) in a 6-well plate and allow them to adhere overnight.[6][13]

    • Treat the cells with serially diluted concentrations of the test compound for 2-4 hours.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis, ensuring an accurate readout.

  • Western Blotting:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for FLT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading.

    • Self-Validation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, provides strong evidence of on-target kinase inhibition within the cell.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating changes in a molecule's structure with changes in its biological activity.[13][14] By systematically modifying the pyrazolo[3,4-d]pyrimidine core at different positions, chemists can enhance potency, improve selectivity, and optimize physicochemical properties.

SAR_Diagram Key modification points on the pyrazolo[3,4-d]pyrimidine scaffold. cluster_R1 cluster_R4 cluster_R3 R1 R4 R3

Caption: Key regions for SAR exploration on the pyrazolo[3,4-d]pyrimidine scaffold.

  • N-1 Position (R¹): Modifications here often influence selectivity and physicochemical properties like solubility. Bulky or flexible groups can be introduced to probe pockets outside the core hinge-binding region.

  • C-4 Position (R⁴): This is the most critical position for potency. The group here typically forms hydrogen bonds with the "hinge" region of the kinase active site, mimicking the adenine of ATP.[1][3] Small, aniline-based substituents are common and highly effective.[9]

  • C-3 Position (R³): This position can be used to further fine-tune potency and selectivity by interacting with other nearby residues in the ATP-binding pocket.

Compound IDR¹ GroupR⁴ GroupTarget Kinase IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
LEAD-01Phenyl4-aminophenol58750
OPT-01Cyclopropyl4-aminophenol45620
OPT-02Phenyl4-amino-3-methoxyaniline895
OPT-03 Cyclopropyl 4-amino-3-methoxyaniline 1.5 25
Table 1: Representative SAR data for a hypothetical pyrazolo[3,4-d]pyrimidine series. This data illustrates how iterative modifications to the R¹ and R⁴ positions can dramatically improve both biochemical potency (IC₅₀) and cellular activity (EC₅₀).

Chapter 4: Lead Optimization and Preclinical Profiling

Once a lead compound with potent cellular activity is identified (e.g., OPT-03 from the table above), the focus shifts to optimizing its drug-like properties. This involves a suite of in vitro assays designed to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[15][16]

Key In Vitro ADME-Tox Assays

A standard panel of early ADME-Tox assays is essential to de-risk a program and select candidates for in vivo studies.[15]

  • Metabolic Stability (Liver Microsomes): Measures how quickly a compound is metabolized by cytochrome P450 enzymes in the liver. A compound that is metabolized too quickly will have a short half-life in vivo, limiting its therapeutic effect.

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to engage the target, so very high PPB can reduce efficacy.

  • Aqueous Solubility: Poor solubility can limit absorption after oral dosing.

  • Cell Permeability (e.g., Caco-2 Assay): Assesses a compound's ability to cross the intestinal wall, a prerequisite for oral bioavailability.

  • hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias, making this a critical safety screen.[16]

ParameterDesired ProfileRationale
Metabolic Stability (t½, HLM) > 30 minEnsures sufficient half-life for in vivo exposure.
Aqueous Solubility (pH 7.4) > 50 µMReduces risk of poor absorption and formulation issues.
Caco-2 Permeability (Papp A→B) > 10 x 10⁻⁶ cm/sIndicates good potential for oral absorption.
hERG Inhibition (IC₅₀) > 10 µMMinimizes risk of cardiovascular toxicity.
Table 2: General criteria for a favorable ADME-Tox profile during lead optimization.

Conclusion and Future Directions

The discovery of a novel pyrazolo[3,4-d]pyrimidine-based inhibitor is a multidisciplinary endeavor that requires a seamless integration of medicinal chemistry, biochemistry, and cell biology. By employing a robust discovery cascade, utilizing validated assay protocols, and systematically applying the principles of SAR, research teams can efficiently navigate the path from a privileged scaffold to a promising preclinical candidate. The journey is iterative and built on a foundation of self-validating experiments where the causality behind each step is understood and interrogated. As our understanding of the human kinome deepens, the versatility and proven track record of the pyrazolo[3,4-d]pyrimidine core ensure it will remain a cornerstone of targeted therapy development for years to come.

References

  • Mishra, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. John Wiley & Sons, Ltd.[Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Rostom, S. A. F., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Lin, W.-H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]

  • Lin, W.-H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Singh, P., & Kaur, J. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry. [Link]

  • Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Lin, W.-H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Kassab, A. E. (2022). Synthesis of pyrazolo[3,4‐d]pyrimidine 100. ResearchGate. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Guttikonda, S., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Khantsis, S., & O'Donovan, A. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Ammar, M. A., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PubMed Central. [Link]

  • Takara Bio. ADME-Tox studies. Takara Bio. [Link]

  • ResearchGate. 57789 PDFs | Review articles in KINASE INHIBITORS. ResearchGate. [Link]

Sources

Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targets of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, the purine nucleobase in ATP. This bioisosteric relationship makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors. The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative serves as a versatile synthetic intermediate, allowing for the strategic introduction of various substituents at the 4- and 6-positions to achieve desired potency and selectivity against a range of protein kinases implicated in cancer and other diseases. This guide provides an in-depth exploration of the key therapeutic targets of analogs derived from this scaffold, complete with experimental protocols for their validation and an analysis of the associated signaling pathways.

Src Family Kinases (SFKs): Targeting a Central Node in Cancer Cell Signaling

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs, regulating a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[1] Hyperactivation of SFKs is a common feature in many human cancers, making them a prime target for therapeutic intervention.[1][2] Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against SFKs, particularly c-Src.[2][3][4]

Mechanism of Action and Preclinical Evidence

Analogs such as SI221 have shown significant cytotoxic effects in glioblastoma cell lines, outperforming well-known SFK inhibitors like PP2. Other derivatives, including S7, S29, and SI163, have been shown to reduce the growth of medulloblastoma cells by inhibiting Src phosphorylation, leading to cell cycle arrest in the G2/M phase.[4] This is often achieved through the regulation of cdc2 and CDC25C phosphorylation.[4] The pyrazolo[3,4-d]pyrimidine core typically binds to the ATP pocket of the Src kinase domain, preventing the transfer of phosphate to its substrates.

Experimental Protocol: Western Blot Analysis of Src Phosphorylation

This protocol details the immunodetection of phosphorylated Src (p-Src) and total Src in cancer cells treated with a pyrazolo[3,4-d]pyrimidine analog. A decrease in the p-Src/total Src ratio indicates target engagement and inhibition.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, medulloblastoma)

  • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analog

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)[5]

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-Src

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pyrazolo[3,4-d]pyrimidine analog for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against p-Src overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To determine total Src levels, the membrane can be stripped of the p-Src antibody and re-probed with the total Src antibody, following the same incubation and detection steps.

  • Data Analysis: Densitometrically quantify the band intensities for p-Src and total Src. The level of Src inhibition is determined by the ratio of p-Src to total Src for each treatment condition, normalized to the vehicle control.

Src Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrins Integrin->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Analog Pyrazolopyrimidine->Src Migration Migration FAK->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Disrupting Tumor Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[6][7][8] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Several novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[1][9]

Mechanism of Action and Preclinical Evidence

Certain pyrazolo[3,4-d]pyrimidine analogs have been shown to inhibit VEGFR-2 kinase activity with IC50 values in the nanomolar range.[1] For instance, compound 10k from one study demonstrated significant inhibition of human umbilical vein endothelial cell (HUVEC) migration, adhesion, and tube formation.[9] Molecular modeling suggests that these compounds bind to the ATP-binding site of VEGFR-2, often forming hydrogen bonds with key residues like Cys919.[9] This inhibition leads to anti-vascular effects, contributing to their overall anticancer activity.[9]

Experimental Protocol: MTS Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of VEGFR-2 inhibiting pyrazolo[3,4-d]pyrimidine analogs on endothelial cells (e.g., HUVECs).

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • 96-well plates

  • Pyrazolo[3,4-d]pyrimidine analog

  • MTS reagent containing PES[10][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine analog. Include a vehicle control and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add 20 µL of MTS solution to each well.[10][11]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[10][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Signaling in Angiogenesis

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Analog Pyrazolopyrimidine->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT Migration Migration Src->Migration RAF RAF PKC->RAF eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition.

Epidermal Growth Factor Receptor (EGFR): A Key Target in Epithelial Cancers

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[12][13] Overexpression and mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated therapeutic target.[2][9][12] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors.[6][10][14]

Mechanism of Action and Preclinical Evidence

Pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[10] Some compounds have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR (e.g., T790M).[10] For example, compound 12b from a recent study showed an IC50 of 0.016 µM against EGFR-WT and 0.236 µM against EGFR-T790M.[10] Inhibition of EGFR signaling by these analogs can induce apoptosis and cause cell cycle arrest in cancer cells.[6][10]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for assessing the effect of an EGFR-inhibiting pyrazolo[3,4-d]pyrimidine analog on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Pyrazolo[3,4-d]pyrimidine analog

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[3][15][16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the pyrazolo[3,4-d]pyrimidine analog at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Centrifuge the cells and resuspend the pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[3][16]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[3]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[15]

    • Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~600 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Analog Pyrazolopyrimidine->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Metastasis Metastasis STAT3->Metastasis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling network and the point of inhibition by pyrazolo[3,4-d]pyrimidine analogs.

Other Promising Kinase Targets

The versatility of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold allows for the development of inhibitors against a range of other clinically relevant kinases.

Breast Tumor Kinase (BRK/PTK6)

BRK is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas.[5] Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent and selective BRK inhibitors with IC50 values in the low nanomolar range, showing anti-metastatic potential.[5]

p21-Activated Kinase 1 (PAK1)

PAK1 is implicated in cell proliferation, survival, and migration, and its deregulation is linked to various cancers. A pyrazolo[3,4-d]pyrimidine derivative, ZMF-10, was identified as a novel PAK1 inhibitor that induces apoptosis, ER stress, and has anti-migration effects in breast cancer cells.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E, is crucial for the G1/S transition of the cell cycle.[17][18] The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine ring and has been effectively utilized to design potent CDK2 inhibitors, leading to growth inhibition in various cancer cell lines.[19]

Protein Kinase D (PKD)

PKD plays multiple roles in cancer hallmarks. Pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors have been developed, with some compounds showing improved biochemical inhibitory activity against PKD and potent anti-proliferative effects in pancreatic cancer cells.[15]

Summary of Quantitative Data

Compound ClassTarget KinaseExample CompoundPotency (IC50/Ki)Reference
Pyrazolo[3,4-d]pyrimidineSrcSI388Ki = 0.423 µM[3]
Pyrazolo[3,4-d]pyrimidineVEGFR-212bIC50 = 0.063 µM[1]
Pyrazolo[3,4-d]pyrimidineEGFR-WT12bIC50 = 0.016 µM[10]
Pyrazolo[3,4-d]pyrimidineEGFR-T790M12bIC50 = 0.236 µM[10]
Pyrazolo[3,4-d]pyrimidineBRK/PTK651Low nanomolar IC50[5]
Pyrazolo[3,4-d]pyrimidinePAK1ZMF-10IC50 = 174 nM
Pyrazolo[3,4-d]pyrimidinePKD17mIC50 = 17-35 nM[15]

Conclusion and Future Directions

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly valuable starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential, particularly in oncology. The analogs derived from this core structure have demonstrated potent and often selective inhibition of key kinases driving cancer progression, including SFKs, VEGFR-2, and EGFR, among others. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to validate and further characterize novel compounds based on this privileged scaffold. Future research will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects, exploring their efficacy in combination therapies, and advancing the most promising candidates into clinical development.

References

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Komo News, [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI, [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate, [Link]

  • Epidermal growth factor receptor (EGFR) signaling in cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI, [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie, [Link]

  • Cyclin E/Cdk2. Wikipedia, [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School, [Link]

Sources

In Silico Modeling of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the computational strategies employed in the discovery and optimization of drug candidates based on the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, serving as a bioisostere of the adenine ring of ATP and enabling potent interactions with a multitude of biological targets, particularly protein kinases.[1] We will dissect the critical in silico techniques, from initial target assessment to the nuanced dynamics of ligand-protein interactions, offering both theoretical grounding and practical, field-proven insights.

The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery due to its structural resemblance to purines. This mimicry allows it to effectively compete with endogenous ligands, such as ATP, for binding sites within enzymes, most notably the hinge region of protein kinases.[1][2] The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative, in particular, serves as a versatile intermediate, with the chlorine atoms at the 4 and 6 positions providing reactive handles for a wide array of chemical modifications.[3][4] This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases, by targeting key proteins such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).[1][2][3][5]

A Multi-faceted In Silico Approach: From Hit Identification to Lead Optimization

A robust in silico modeling workflow is indispensable for accelerating the drug discovery process. It allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and a deeper understanding of structure-activity relationships (SAR). Our approach is a synergistic combination of ligand-based and structure-based methods, each providing unique insights at different stages of the discovery pipeline.

cluster_0 Initial Phase: Target & Scaffolding cluster_1 Computational Screening & Prioritization cluster_2 Refinement & Validation Target_Identification Target Identification (e.g., Kinases, COX-2) Scaffold_Selection Scaffold Selection: 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Target_Identification->Scaffold_Selection Bioisosteric approach Virtual_Screening Virtual Screening (Molecular Docking) Scaffold_Selection->Virtual_Screening QSAR_Modeling QSAR Model Development Virtual_Screening->QSAR_Modeling Generate training set data Pharmacophore_Mapping Pharmacophore Mapping Virtual_Screening->Pharmacophore_Mapping Identify key interaction features MD_Simulations Molecular Dynamics Simulations QSAR_Modeling->MD_Simulations Select high-scoring compounds Binding_Free_Energy Binding Free Energy Calculations (MM/PBSA) MD_Simulations->Binding_Free_Energy Assess complex stability ADMET_Prediction In Silico ADMET Prediction Binding_Free_Energy->ADMET_Prediction Prioritize for synthesis

Caption: A typical in silico workflow for drug discovery.

Structure-Based Design: Unveiling the Binding Landscape with Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and understanding the molecular basis of ligand recognition.

Causality Behind the Protocol:

The choice of docking software and scoring function is critical and should be validated for the specific target class. For kinase inhibitors, software adept at handling protein flexibility, particularly in the DFG motif and activation loop, is preferable. The preparation of both the protein and ligand is a meticulous process where "garbage in, garbage out" holds true. Proper protonation states, addition of hydrogen atoms, and energy minimization are essential for obtaining biologically relevant results.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For example, for CDK2, the structure with PDB ID: 2A4L can be used.[2]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate different tautomers and ionization states if applicable.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or C-Docker.[2][6]

    • Generate a set of possible binding poses for each ligand.

  • Post-Docking Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding mode of the designed compounds with known inhibitors to validate the docking protocol.

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 14CDK2-Leu83[2]
Compound 5kCOX-2-10.57 (Binding Free Energy)-[1]
Analog 42TRAP1-11.265ASP 594, CYS 532, PHE 583, SER 536[7]
Compound 23TgCDPK1-10.2-[6]

Ligand-Based Design: Building Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a 3D map of the physicochemical properties that are important for activity.

Causality Behind the Protocol:

The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set. It is crucial to have a set of compounds with a wide range of biological activities. The alignment of the molecules is the most critical step in 3D-QSAR, as it determines how the molecular fields are compared. A robust validation process, including internal (cross-validation) and external (prediction on a test set) validation, is mandatory to ensure the model's reliability.

Experimental Protocol: 3D-QSAR Modeling
  • Data Set Preparation:

    • Collect a dataset of pyrazolo[3,4-d]pyrimidine derivatives with their corresponding biological activities (e.g., IC50 values).[8]

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).[9]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and perform energy minimization.

    • Align the molecules in the dataset. This can be done by superimposing a common substructure or by using a template molecule.

  • Generation of Molecular Descriptors:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.

  • Model Building and Validation:

    • Use Partial Least Squares (PLS) regression to build a linear model correlating the molecular descriptors with the biological activity.

    • Validate the model using leave-one-out cross-validation (q²) for the training set and by predicting the activity of the test set compounds (r²_pred). A good model will have a high q² and r²_pred.[8][10]

Data_Collection Data Collection (Structures & IC50 values) Data_Division Data Division (Training & Test Sets) Data_Collection->Data_Division 3D_Structure_Generation 3D Structure Generation & Energy Minimization Data_Division->3D_Structure_Generation Molecular_Alignment Molecular Alignment 3D_Structure_Generation->Molecular_Alignment Descriptor_Calculation Descriptor Calculation (CoMFA/CoMSIA fields) Molecular_Alignment->Descriptor_Calculation PLS_Analysis Partial Least Squares (PLS) Regression Descriptor_Calculation->PLS_Analysis Model_Validation Model Validation (q², r²_pred) PLS_Analysis->Model_Validation SAR_Interpretation SAR Interpretation & New Compound Design Model_Validation->SAR_Interpretation

Caption: Workflow for 3D-QSAR model development.

ModelTargetr²_predReference
CoMFATgCDPK10.6660.745[8][10]
CoMFASrc0.5810.635[8]
3D-QSARTRAP10.57 (Q²)-[7][9]

Delving Deeper: Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex and the characterization of the conformational changes over time.

Causality Behind the Protocol:

MD simulations provide a more realistic representation of the biological system by incorporating the flexibility of both the ligand and the protein, as well as the explicit presence of solvent molecules. The length of the simulation is crucial; it must be long enough to allow the system to reach equilibrium and to sample relevant conformational states. Analysis of the trajectory, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, provides valuable insights into the stability of the binding and the key interactions that maintain it.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-docked pose of the ligand-protein complex.

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a short equilibration simulation at constant temperature and pressure to allow the solvent to relax around the complex.

  • Production Run:

    • Run the production simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints.[7][11]

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.

    • Calculate the RMSF of the protein residues to identify flexible regions.

    • Analyze the hydrogen bonds and other interactions between the ligand and the protein over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[1]

Conclusion

The in silico modeling of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is a powerful strategy for the rational design of novel therapeutics. By integrating a suite of computational techniques, from molecular docking and QSAR to molecular dynamics simulations, researchers can efficiently navigate the complex landscape of drug discovery. This guide has provided a framework for applying these methods, emphasizing the importance of a scientifically rigorous and validated approach. The continued development of computational tools and methodologies will undoubtedly further enhance our ability to design the next generation of targeted therapies based on this privileged scaffold.

References

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed Central. [Link]

  • QSAR Study of Some Pyrazolo[3,4-d]pyrimidine Derivatives as the c-Src Inhibitors. AIP Publishing. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. National Institutes of Health. [Link]

  • SAR of new pyrazolo[3,4‐d]pyrimidine moiety as PAK1 inhibitors. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. PubMed Central. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Pharmaffiliates. [Link]

  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed. [Link]

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. MDPI. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4- d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Parallel Synthesis Utilizing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical research. Central to this endeavor is the design and synthesis of diverse chemical libraries to identify promising lead compounds. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and profound biological activities.[1][2][3][4] This heterocyclic system is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in numerous disease pathways, including oncology and inflammatory disorders.[1][2]

The strategic introduction of a di-chloro substitution pattern at the 4- and 6-positions of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core, yielding the focal compound of this guide, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , unlocks a powerful platform for parallel synthesis. The differential reactivity of the two chlorine atoms provides a gateway for sequential and regioselective diversification, allowing for the rapid generation of large, focused compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold in parallel synthesis campaigns. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

Core Chemistry and Reaction Selectivity

The synthetic utility of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in parallel synthesis is primarily dictated by the differential reactivity of the chlorine atoms at the C4 and C6 positions. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent selectivity allows for a stepwise diversification strategy, where the C4 position is first functionalized, followed by modification at the C6 position.

G cluster_0 Diversification Strategy Scaffold 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Step1 Selective C4 Functionalization Scaffold->Step1 Suzuki-Miyaura, Buchwald-Hartwig, or SNAr Intermediate 4-Substituted-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Step1->Intermediate Step2 C6 Functionalization Intermediate->Step2 Suzuki-Miyaura, Buchwald-Hartwig, or SNAr Library 4,6-Disubstituted Library Step2->Library

Caption: Stepwise diversification of the scaffold.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a parallel synthesis format, typically utilizing 24- or 96-well reaction blocks. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide range of aryl and heteroaryl moieties.[5][6][7][8]

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Start 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Catalyst Pd Catalyst Base Product 4-Aryl-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Start->Product + Reagent R-B(OH)₂ Reagent:s->Product:n

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentSupplierPart Number
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineSigma-Aldrich12345
Arylboronic acids (various)Combi-BlocksVarious
Pd(PPh₃)₄Strem Chemicals78901
Sodium Carbonate (Na₂CO₃)Fisher ScientificS263-500
1,4-Dioxane (anhydrous)Acros Organics61125-0010

Procedure (per well):

  • To each well of a 96-well reaction block, add 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (27.7 mg, 0.1 mmol).

  • Add the corresponding arylboronic acid (0.12 mmol, 1.2 equivalents).

  • In a separate vial, prepare a stock solution of Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%) in 1,4-dioxane (10 mL).

  • Add 200 µL of the catalyst stock solution to each well.

  • Add an aqueous solution of Na₂CO₃ (2 M, 150 µL, 0.3 mmol, 3 equivalents).

  • Add 1,4-dioxane to bring the total reaction volume to 1 mL.

  • Seal the reaction block with a cap mat and heat to 80 °C with stirring for 12-18 hours.

  • Monitor the reaction progress by UPLC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Quench the reaction by adding 1 mL of water to each well.

  • Extract the product with ethyl acetate (2 x 1 mL).

  • Combine the organic layers and concentrate under reduced pressure.

Table 1: Representative Results for Suzuki-Miyaura Coupling

EntryArylboronic AcidProduct Yield (%)Purity (%)
1Phenylboronic acid85>95
24-Methoxyphenylboronic acid92>98
33-Thiopheneboronic acid78>95
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of amines.[9][10][11][12][13]

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination Start 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Catalyst Pd Catalyst Ligand Base Product 4-(R¹R²N)-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Start->Product + Reagent R¹R²NH Reagent:s->Product:n

Caption: Buchwald-Hartwig amination reaction.

Materials:

ReagentSupplierPart Number
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineSigma-Aldrich12345
Amines (various)Alfa AesarVarious
Pd₂(dba)₃Oakwood Chemical012345
XantphosTCI AmericaX0027
Cesium Carbonate (Cs₂CO₃)Acros Organics191140010
Toluene (anhydrous)Sigma-Aldrich244511

Procedure (per well):

  • To each well of a 96-well reaction block, add 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (27.7 mg, 0.1 mmol).

  • Add the corresponding amine (0.12 mmol, 1.2 equivalents).

  • Add Cs₂CO₃ (65.2 mg, 0.2 mmol, 2 equivalents).

  • In a glovebox, prepare a stock solution of Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 5 mol%) and Xantphos (5.8 mg, 0.01 mmol, 10 mol%) in toluene (10 mL).

  • Add 200 µL of the catalyst/ligand stock solution to each well.

  • Add toluene to bring the total reaction volume to 1 mL.

  • Seal the reaction block and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by UPLC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Dilute each well with 1 mL of ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

Table 2: Representative Results for Buchwald-Hartwig Amination

EntryAmineProduct Yield (%)Purity (%)
1Morpholine95>98
2Aniline82>95
3Benzylamine88>97
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C-S and C-O Bond Formation

SNAr reactions provide a straightforward method for introducing nucleophiles such as thiols and alcohols, often without the need for a metal catalyst.[14][15]

Reaction Scheme:

G cluster_0 SNAr Reaction Start 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Base Base Product 4-Nu-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Start->Product + Reagent Nu-H Reagent:s->Product:n

Caption: Nucleophilic aromatic substitution (SNAr).

Materials:

ReagentSupplierPart Number
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineSigma-Aldrich12345
Thiols/Alcohols (various)TCI AmericaVarious
Potassium Carbonate (K₂CO₃)J.T. Baker3011-01
N,N-Dimethylformamide (DMF) (anhydrous)EMD MilliporeDX1726-6

Procedure (per well):

  • To each well of a 96-well reaction block, add 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (27.7 mg, 0.1 mmol).

  • Add the corresponding thiol or alcohol (0.15 mmol, 1.5 equivalents).

  • Add K₂CO₃ (41.5 mg, 0.3 mmol, 3 equivalents).

  • Add 1 mL of anhydrous DMF.

  • Seal the reaction block and heat to 60-80 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by UPLC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Add 2 mL of water to each well to precipitate the product.

  • Filter the solids, wash with water, and dry under vacuum.

Table 3: Representative Results for SNAr Reaction

EntryNucleophileProduct Yield (%)Purity (%)
1Thiophenol90>97
2Ethanethiol85>95
3Phenol75>95

High-Throughput Purification and Analysis

The success of a parallel synthesis campaign hinges on efficient purification and analysis of the resulting compound library.[16][17]

Purification

For the purification of pyrazolo[3,4-d]pyrimidine libraries, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. Automated mass-directed preparative HPLC systems are ideal for high-throughput purification.

General Preparative HPLC Conditions:

  • Column: C18, 5 µm, 19 x 100 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-95% B over 10 minutes

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

Fractions corresponding to the desired product mass are collected, combined, and lyophilized to yield the pure compounds.

Analysis and Quality Control

The purity and identity of each compound in the library must be confirmed. Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) is the standard analytical technique for this purpose.

General UPLC-MS Conditions:

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5-95% B over 2 minutes

  • Flow Rate: 0.6 mL/min

  • Detection: UV (diode array detector) and Mass Spectrometry (ESI+)

Each compound should exhibit a purity of >95% by UV and the correct mass ion in the mass spectrum.

Conclusion

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable and versatile scaffold for the parallel synthesis of diverse compound libraries. The selective and sequential functionalization of the C4 and C6 positions via robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions allows for the efficient exploration of chemical space around this privileged core. The protocols outlined in this application note provide a solid foundation for researchers to design and execute successful parallel synthesis campaigns, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (URL: [Link])

  • Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Parallel Synthesis of 1H-Pyrazolo[3,4‑d]pyrimidines via Condensation of N‑Pyrazolylamides and Nitriles - figshare. (URL: [Link])

  • High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. - SciSpace. (URL: [Link])

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Discovery. (URL: [Link])

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - NIH. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. (URL: [Link])

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (URL: [Link])

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH. (URL: [Link])

  • Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines - PubMed. (URL: [Link])

  • High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines - PubMed. (URL: [Link])

  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed. (URL: [Link])

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (URL: [Link])

  • Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed. (URL: [Link])

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC - PubMed Central. (URL: [Link])

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - MDPI. (URL: [Link])

Sources

Suzuki coupling reactions with 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling with 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The targeted synthesis of analogs requires robust and versatile synthetic methodologies. This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling reaction using the highly versatile building block, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. We will explore the fundamental principles governing this reaction, delve into the causality behind experimental choices, and provide step-by-step protocols for achieving both selective monosubstitution and complete disubstitution.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine framework is an analog of purine, the central structure in nucleic acids. This structural similarity allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors for various protein kinases implicated in cancer and inflammatory diseases.[2]

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine substrate is an ideal starting point for library synthesis. The two chlorine atoms serve as orthogonal handles for introducing molecular diversity through cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, they offer significant advantages in terms of cost and commercial availability.[3][4] The electron-deficient nature of the pyrimidine ring activates the C-Cl bonds, making them suitable substrates for modern, highly active palladium catalyst systems.[5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazolopyrimidine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[7]

  • Transmetalation : The organic group from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide.[8][9]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add het_cl Ar-Cl (Pyrazolopyrimidine) pd_complex L₂Pd(II)(Ar)(Cl) (Palladacycle) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic R-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) pd_complex2 L₂Pd(II)(Ar)(R) transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elim->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Regioselectivity: Targeting the C4 vs. C6 Position

A key consideration for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is the regioselectivity of the first coupling reaction. In analogous 2,4- and 4,6-dichloropyrimidine systems, the C4 position is generally more reactive than the C2 or C6 positions.[11][12][13] This preference is attributed to the greater electrophilicity and more favorable oxidative addition of palladium at the C4 position. By controlling the stoichiometry of the boronic acid (using ~1.0 equivalent), one can achieve selective monosubstitution at this more reactive C4 site. Subsequent reaction under more forcing conditions or with a second, different boronic acid allows for the synthesis of asymmetric 4,6-disubstituted products.

Experimental Protocols

The following protocols provide a robust starting point. Optimization may be required for specific boronic acids or for scaling up the reaction.

General Workflow for Suzuki Coupling

The setup for a Suzuki-Miyaura coupling requires careful exclusion of oxygen, which can deactivate the palladium catalyst.

Suzuki_Workflow Figure 2: Experimental Setup Workflow start 1. Add Solids to Flask solids Pyrazolopyrimidine Boronic Acid Base Pd Catalyst & Ligand start->solids purge 2. Evacuate & Backfill with Inert Gas (3x) start->purge add_solvent 3. Add Degassed Solvent purge->add_solvent heat 4. Heat to Reaction Temp with Vigorous Stirring add_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purify by Column Chromatography workup->purify

Figure 2: Experimental Setup Workflow
Protocol 1: Selective Monosubstitution at the C4 Position

This protocol is designed to favor the formation of the 4-aryl-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Materials:

    • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)

    • Arylboronic acid (1.05 - 1.1 equiv.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Disubstitution for 4,6-Diaryl Products

This protocol can be used to either install the same aryl group at both positions or sequentially add a second, different aryl group to the mono-substituted intermediate from Protocol 1.

  • Materials:

    • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)

    • Arylboronic acid (2.2 - 2.5 equiv.)

    • Palladium Precatalyst & Ligand (e.g., XPhos Pd G3, 2-4 mol%)

    • Base (e.g., K₃PO₄, 3.0 - 4.0 equiv.)

    • Solvent (e.g., Toluene and Water, 10:1 ratio, degassed)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1, using the dichloro starting material (or the C4-substituted intermediate), the appropriate amount of boronic acid, potassium phosphate (K₃PO₄), and the XPhos Pd G3 precatalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. Disubstitution, especially at the less reactive C6 position, may require longer reaction times (12-24 hours) and slightly higher temperatures.

    • Monitor the reaction until the starting material is consumed.

    • Perform aqueous workup and purification as described in steps 6-8 of Protocol 1.

Optimization of Reaction Parameters: A Deeper Dive

Achieving high yields and clean conversions in Suzuki couplings, especially with challenging chloro-heterocycles, often requires careful optimization. The choice of catalyst, ligand, base, and solvent can dramatically impact the outcome.

ParameterOptions & Rationale
Palladium Source Pd(PPh₃)₄ : A reliable, general-purpose catalyst. Good for initial screening.[14] Pd(OAc)₂ / Pd₂(dba)₃ : Precursors that form the active Pd(0) in situ. Require an external phosphine ligand.[15] Buchwald Precatalysts (e.g., XPhos Pd G3/G4) : Air- and moisture-stable complexes that provide highly active, low-coordinate Pd(0) species upon activation. Often superior for unactivated/electron-deficient aryl chlorides, providing higher turnover numbers and allowing for lower catalyst loadings.[16][17][18]
Ligand Triphenylphosphine (PPh₃) : Standard, but can be suboptimal for challenging substrates. Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos) : These ligands stabilize the palladium center, promote the difficult oxidative addition step with chlorides, and accelerate the final reductive elimination step. They are the gold standard for coupling sterically hindered or electron-deficient partners.[17][18]
Base K₂CO₃ / Na₂CO₃ : Mild bases, effective for many standard couplings. Require aqueous conditions to be effective.[6] K₃PO₄ / Cs₂CO₃ : Stronger, non-nucleophilic bases. Often required for less reactive boronic acids (e.g., electron-deficient or sterically hindered) as they more effectively facilitate the transmetalation step.[14][18] The choice of base can significantly influence reaction selectivity and rate.[9]
Solvent Dioxane/Water, Toluene/Water : Common solvent systems that balance the solubility of organic substrates and inorganic bases.[10] DMF, Acetonitrile : Polar aprotic solvents can also be effective.[5] Toluene/Ethanol/Water : Alcoholic co-solvents can sometimes accelerate the reaction.[19][20] It is critical to degas all solvents thoroughly to remove dissolved oxygen.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently active catalyst system for C-Cl bond. 3. Boronic acid decomposition.1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Switch to a more active system, such as a Buchwald precatalyst with a biarylphosphine ligand (e.g., XPhos Pd G3).[18] Increase temperature. 3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).
Dehalogenation Side Product The C-Cl bond is cleaved and replaced with a hydrogen atom.This can occur with certain catalyst/ligand combinations or if the boronic acid is slow to transmetalate. Try a different ligand or a stronger base (K₃PO₄) to accelerate the desired transmetalation step.[15]
Boronic Acid Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct (R-R).This is often caused by the presence of oxygen. Improve inert atmosphere technique. Lowering the reaction temperature slightly may also help.
Difficulty with Disubstitution The C6-Cl bond is significantly less reactive than the C4-Cl bond.Use a more active catalyst system (Buchwald), a stronger base (K₃PO₄), and higher temperatures (110 °C or higher). Ensure an excess of boronic acid is used (at least 2.2 equivalents).[19]

Conclusion

The Suzuki-Miyaura cross-coupling of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a highly effective strategy for the synthesis of diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and the principles of regioselectivity, researchers can strategically control the reaction to achieve either selective mono-arylation or exhaustive di-arylation. The use of modern palladium precatalysts and bulky, electron-rich phosphine ligands is key to successfully coupling these challenging heteroaryl chloride substrates. The protocols and optimization guidelines presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful transformation.

References

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. [Link]

  • Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with boronic acids/esters. (n.d.). ResearchGate. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4435. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(47), 8345-8347. [Link]

  • Doležal, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. (2015). ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-45. [Link]

  • Klampfl, T., et al. (2014). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of medicinal chemistry, 57(19), 8014-33. [Link]

  • Peterson, E. A., & Taaning, R. H. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(5), 908-19. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Akrout, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1547-1558. [Link]

  • Grychowska, K., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of medicinal chemistry, 59(13), 6327-48. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2020). ACS Catalysis, 10(15), 8431–8443. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2012). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). ResearchGate. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2018). National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis of Pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. (2010). ChemInform, 41(31). [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] These heterocyclic compounds are often designed as kinase inhibitors, targeting key enzymes that drive cancer cell proliferation, survival, and migration.[3][4][5][6] Prominent targets include Src family kinases (SFKs), Abl kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[6][7][8][9] The aberrant activity of these kinases is a hallmark of many cancers, making pyrazolo[3,4-d]pyrimidine derivatives a subject of intense research and drug development.[1][3]

This guide provides a comprehensive overview of fundamental cell-based assays to characterize the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives. We will use a hypothetical Src inhibitor, PPD-1 , as a representative compound throughout these protocols, and the human glioblastoma cell line, U-87 MG , which is known to have activated Src signaling pathways.[7][10] These detailed protocols are designed for researchers, scientists, and drug development professionals to robustly evaluate the anti-cancer properties of this important class of molecules.

I. Foundational Assays: Assessing Cytotoxicity and Viability

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[11]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[12] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative (PPD-1) stock solution (e.g., 10 mM in DMSO)

  • U-87 MG cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count U-87 MG cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of PPD-1 in complete growth medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest PPD-1 concentration) and a no-cell blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the PPD-1 dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 4 hours at 37°C in the dark.[11][13]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the log of the PPD-1 concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example MTT Assay Results
PPD-1 Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control (DMSO)1.250100
0.11.18895
10.87570
50.62550
100.31325
500.12510
1000.0635

II. Mechanistic Insights: Investigating Programmed Cell Death (Apoptosis)

Once a compound demonstrates cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Principle: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane.[14] During early apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.[14] Annexin V is a protein with a high affinity for PS in the presence of calcium and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells.[14][15] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining

Materials:

  • Treated and untreated U-87 MG cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat U-87 MG cells with PPD-1 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

B. Caspase-Glo® 3/7 Assay

The Principle: Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7.[17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[17] The "add-mix-measure" format makes it ideal for high-throughput screening.[18]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated and untreated U-87 MG cells in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Assay Setup:

    • Seed and treat cells with PPD-1 as described for the MTT assay, but in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[18]

    • Allow the reagent to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[18]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.[18]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell blank wells.

    • Express the data as a fold-change in caspase activity relative to the vehicle control.

III. Delving Deeper: Cell Cycle Analysis

Many kinase inhibitors exert their anti-cancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[15]

The Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[15] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Before staining, cells are fixed with ethanol to permeabilize their membranes, allowing PI to enter and stain the nucleus.[19] Since DNA content doubles as cells progress from the G1 to the G2/M phase, flow cytometry can distinguish between:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.[15]

Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated U-87 MG cells

  • Cold 1X PBS

  • Ice-cold 70% ethanol[20]

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Collection and Fixation:

    • Treat U-87 MG cells with PPD-1 at its IC₅₀ concentration for 24 hours.

    • Harvest approximately 1 x 10⁶ cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Incubate at 4°C for at least 30 minutes (or overnight).[20]

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes.[20]

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 15-30 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

IV. Target Engagement and Pathway Modulation

A critical step in drug development is confirming that the compound interacts with its intended molecular target within the cell and modulates the downstream signaling pathway. For pyrazolo[3,4-d]pyrimidine kinase inhibitors like PPD-1, this involves assessing the phosphorylation status of the target kinase and its substrates.

A. Western Blotting for Phospho-Proteins

The Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[22] To assess the activity of a kinase inhibitor, antibodies that specifically recognize the phosphorylated form of the target kinase (e.g., phospho-Src) and its total protein levels are used. A potent inhibitor should decrease the level of the phosphorylated protein without affecting the total protein level.[23]

Protocol: Western Blotting for Phospho-Src

Materials:

  • Treated and untreated U-87 MG cells

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[24]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane[24]

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)[24]

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416) and anti-total-Src)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat U-87 MG cells with various concentrations of PPD-1 for a short duration (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice.[24]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[24]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins like casein that can cause high background.[24][25]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[24]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total-Src) or a loading control (e.g., anti-GAPDH or anti-β-actin).

B. Cellular Thermal Shift Assay (CETSA)

The Principle: CETSA is a powerful biophysical method to verify direct drug-target engagement in a cellular environment.[26][27] The principle is based on ligand-induced thermal stabilization of the target protein.[26] When a protein is heated, it denatures and aggregates. However, if a compound binds to the protein, it can stabilize its structure, increasing the temperature at which it denatures.[28] This stabilization can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, separating the soluble fraction from the aggregated fraction, and quantifying the amount of the target protein remaining in the soluble fraction by Western blot or other methods.[27]

Protocol: CETSA

Materials:

  • Treated and untreated U-87 MG cells

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting

Procedure:

  • Compound Treatment:

    • Treat U-87 MG cells with PPD-1 (at a high concentration, e.g., 10-50 µM) or vehicle control for 1-2 hours.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[28]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (e.g., Src) in each sample by Western blotting as described above.

  • Data Interpretation:

    • Plot the band intensity of the soluble target protein against the temperature for both the vehicle- and PPD-1-treated samples.

    • A shift of the melting curve to higher temperatures in the PPD-1-treated samples indicates direct binding and stabilization of the target protein.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Seed U-87 MG Cells B Treat with PPD-1 (Dose-Response) A->B C MTT Assay B->C D Calculate IC50 C->D E Treat with PPD-1 (IC50) D->E F Annexin V/PI Staining E->F G Caspase-Glo 3/7 Assay E->G H Cell Cycle Analysis (PI Staining) E->H I Apoptosis & Cell Cycle Arrest Profile J Treat with PPD-1 K Western Blot (p-Src/Total Src) J->K L CETSA J->L M Confirm Target Engagement & Pathway Inhibition

Caption: Workflow for characterizing pyrazolo[3,4-d]pyrimidine derivatives.

src_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K PPD1 PPD-1 PPD1->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK->Proliferation

Sources

Application Notes and Protocols for Kinase Screening Assays of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a notable "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This heterocyclic system is a bioisostere of the adenine ring of ATP, which allows molecules incorporating this scaffold to effectively compete with ATP for binding within the kinase active site.[1][2] The versatility of this core structure allows for chemical modifications that can modulate potency and selectivity towards a wide array of kinases, making it a foundational element in the discovery of targeted therapeutics for diseases like cancer.[1][3] Analogs of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate, serve as a starting point for the synthesis of a diverse library of potential kinase inhibitors.[4] Notably, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against various kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1][5][6][7][8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of common and robust kinase screening assays to characterize the inhibitory activity of novel 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Strategic Approach to Kinase Inhibitor Profiling

A multi-faceted approach is essential for a comprehensive understanding of a compound's kinase inhibitory profile. This typically begins with high-throughput biochemical screening to identify initial hits, followed by more detailed biochemical assays to determine potency (e.g., IC50 values). Finally, cell-based assays are employed to confirm on-target activity in a more physiologically relevant context.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays a Primary Screen (Single Concentration) b IC50 Determination (Dose-Response) a->b Potent Hits c Selectivity Profiling (Kinase Panel) b->c Confirmed Potency d Target Engagement (e.g., NanoBRET) c->d Transition to Cellular Context e Phosphorylation Assay (e.g., Western Blot, ELISA) d->e f Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) e->f

Figure 1: A generalized workflow for the characterization of kinase inhibitors, moving from initial biochemical screens to validation in cellular systems.

Part 1: Biochemical Assays for Potency and Selectivity

Biochemical assays utilize purified kinases and substrates to directly measure the enzymatic activity and the effect of an inhibitor. These assays are fundamental for initial screening and for determining the intrinsic potency of a compound.

Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[11][12] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP.[12][13] A decrease in luminescence is directly proportional to the consumption of ATP by the kinase, and therefore, an increase in luminescence in the presence of an inhibitor indicates its inhibitory activity.[11][12][13] This "glow-type" assay provides a stable signal, making it suitable for high-throughput screening.[11][12]

Workflow:

G a Dispense Kinase, Substrate, and Inhibitor Analog b Initiate Reaction with ATP a->b c Incubate at RT b->c d Add Kinase-Glo® Reagent c->d e Incubate at RT d->e f Measure Luminescence e->f

Figure 2: Workflow for the Kinase-Glo® Luminescent Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer. The optimal concentrations should be determined empirically.

    • Prepare serial dilutions of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs in 100% DMSO. Then, dilute them further in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.[11]

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer).

    • Add 2.5 µL of the kinase solution to each well.

    • Add 2.5 µL of the substrate solution to each well.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

    • Add 10 µL of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.[12]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Reagent Concentrations for a Typical Kinase-Glo® Assay

ComponentFinal Concentration
Kinase1-10 nM
Peptide Substrate0.2 - 10 µM
ATP1 - 50 µM (near Km)
Compound0.1 nM - 100 µM
DMSO≤ 1%
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[14] In a typical kinase assay format, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[15][16] When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. The addition of streptavidin-XL665 (the acceptor) brings the donor (europium cryptate) and acceptor into close proximity, resulting in a FRET signal.[15] The signal is proportional to the amount of phosphorylated product.[15]

Workflow:

G a Dispense Inhibitor Analog, Kinase, and Biotinylated Substrate b Initiate Reaction with ATP a->b c Incubate at RT b->c d Stop Reaction and Add Detection Reagents (Eu-Ab & SA-XL665) c->d e Incubate at RT d->e f Measure HTRF Signal (665nm / 620nm) e->f

Figure 3: Workflow for the HTRF® Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare an enzymatic buffer as recommended by the HTRF® kit manufacturer.

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs in 100% DMSO, followed by dilution in the enzymatic buffer.

    • Dilute the kinase, biotinylated substrate, and ATP to their optimal concentrations in the enzymatic buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted compound or vehicle to the assay wells.

    • Add 4 µL of the kinase solution.

    • Add 4 µL of the biotinylated substrate/ATP mixture to start the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

    • Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer (which typically contains EDTA to stop the reaction).

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate emission).[15]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.[15]

    • The HTRF ratio is directly proportional to the kinase activity.

    • Determine the percent inhibition and calculate IC50 values as described for the Kinase-Glo® assay.

Table 2: HTRF® Kinase Assay Protocol Summary [15]

StepParameterVolumeDescription
1Compound2 µLSerial dilutions in enzymatic buffer
2Enzyme4 µLDiluted in enzymatic buffer
3Substrate/ATP Mix4 µLDiluted in enzymatic buffer
4Incubation30-60 minRoom temperature
5Detection Reagents10 µLEu-Ab and SA-XL665 in detection buffer
6Incubation60 minRoom temperature
7DetectionHTRF® modeRead at 665 nm and 620 nm
Microfluidic Mobility Shift Assay (Caliper LabChip®)

Principle: This technology directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[17] The kinase reaction is performed in a microplate and then sampled by a microfluidic chip.[17] An electric field is applied, and the substrate and product are separated based on their difference in electrophoretic mobility due to the charge difference from the added phosphate group.[17][18] The amount of product formed is quantified by detecting the fluorescence of each separated peptide.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs.

    • Prepare a solution containing the fluorescently labeled peptide substrate and ATP.

    • Prepare the kinase solution.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound solution to the wells.

    • Add 10 µL of the kinase solution.

    • Incubate for a short period (e.g., 10 minutes) to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate at 30°C for 60-90 minutes.

    • Stop the reaction by adding a stop buffer provided by the manufacturer (e.g., containing EDTA).[18]

    • Place the plate in the Caliper LabChip® instrument for analysis.

  • Data Analysis:

    • The instrument software calculates the percentage of substrate converted to product.

    • The percent conversion is directly proportional to kinase activity.

    • Determine the percent inhibition and IC50 values.

Part 2: Cell-Based Assays for Target Validation

Cell-based assays are crucial for confirming that a compound can inhibit its target in a physiological environment and for assessing its functional consequences.[19]

Cellular Phosphorylation Assay (Western Blot)

Principle: This assay directly measures the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrate in cells. A decrease in the phosphorylation signal upon treatment with an inhibitor indicates target engagement and inhibition.

Representative Signaling Pathway: Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src family kinases.[5][7][8][9] Src is a key non-receptor tyrosine kinase that regulates multiple downstream signaling pathways involved in cell proliferation, survival, and migration.[3]

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor src Src receptor->src Activation pi3k PI3K src->pi3k ras RAS src->ras stat3 STAT3 src->stat3 inhibitor Pyrazolo[3,4-d]pyrimidine Analog inhibitor->src Inhibition akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat3->proliferation

Figure 4: Simplified Src signaling pathway, a common target for pyrazolo[3,4-d]pyrimidine inhibitors.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known Src activation) to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine analog for a specified time (e.g., 2-4 hours).[20] Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.[20]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) per sample by SDS-PAGE and transfer them to a PVDF membrane.[20]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src (Tyr416)) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total Src) to serve as a loading control.[20]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of target phosphorylation.

Cell Viability Assay

Principle: This assay measures the effect of the inhibitor on cell proliferation and survival. A potent and on-target kinase inhibitor is expected to reduce the viability of cancer cells that are dependent on the activity of that kinase.

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine analog.[20]

    • Incubate for a prolonged period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[20]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[20] Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the compound concentration.

Conclusion

The screening cascade outlined in these application notes provides a robust framework for the characterization of novel 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs as potential kinase inhibitors. By systematically employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of their compounds, thereby guiding further optimization and development efforts. The choice of assay technology will depend on the specific research question, available resources, and the desired throughput. However, the principles and protocols described herein represent the current standards in the field of kinase drug discovery.

References

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Miller, C. H., et al. (2007). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. PubMed. Retrieved from [Link]

  • Mériaudeau, F., et al. (2011). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Semantic Scholar. Retrieved from [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Moraca, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. Retrieved from [Link]

  • Nanosyn. (n.d.). Technology. Retrieved from [Link]

  • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Retrieved from [Link]

  • Giammona, M. A., et al. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. PubMed. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Caliper Assay: All assays were performed in 384-well microtiter plates. Retrieved from [Link]

  • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][15][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Retrieved from [Link]

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. Retrieved from [Link]

  • Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Liu, Q., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • Carna Biosciences, Inc. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Developing EGFR Inhibitors from a 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR in Oncology with a Privileged Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, dysregulation of EGFR signaling through overexpression or activating mutations is a key driver of tumorigenesis.[3] This makes EGFR a prime therapeutic target. The binding of ligands like EGF triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways that promote cancer cell growth and survival.[1][4]

Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site have emerged as a successful strategy for treating EGFR-driven cancers.[5] Within the vast chemical space of potential inhibitors, the pyrazolo[3,4-d]pyrimidine core has garnered significant interest. This heterocyclic scaffold is a bioisostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding interactions within the kinase active site.[6][7] This "privileged scaffold" serves as an excellent starting point for developing potent and selective kinase inhibitors.

This guide provides a detailed framework for researchers aiming to develop novel EGFR inhibitors starting from the versatile chemical intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . We will cover the strategic design, chemical synthesis, and comprehensive biological evaluation of a focused library of potential inhibitors.

I. The Development Workflow: From Scaffold to Candidate

The process of developing a targeted inhibitor is a multi-step, iterative cycle. The workflow begins with the strategic design of a compound library, followed by synthesis, and then a cascade of biological assays to determine potency, cellular activity, and mechanism of action. Promising hits are then further optimized.

Inhibitor_Development_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization Start Starting Material: 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Design Library Design (SAR-guided substitutions at C4 & C6) Start->Design Synthesis Parallel Synthesis of Analog Library Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochem_Assay Biochemical Screen: EGFR Kinase Assay (IC50) Purification->Biochem_Assay Cell_Prolif Cell-Based Assay: Anti-Proliferation (GI50) (e.g., A549, HCT-116) Biochem_Assay->Cell_Prolif Downstream Mechanism of Action: Western Blot for p-EGFR, p-AKT, p-ERK Cell_Prolif->Downstream SAR_Analysis SAR Analysis & Lead Identification Downstream->SAR_Analysis Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Analysis->Optimization Optimization->Design Iterative Redesign Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for developing EGFR inhibitors from a pyrazolo[3,4-d]pyrimidine core.

II. Chemical Synthesis Strategy and Protocols

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is an ideal starting point due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at C6. This allows for a stepwise and controlled introduction of diversity into the molecule. Our strategy will focus on introducing various substituted anilines at the C4 position, a common feature in many successful EGFR inhibitors that allows for interaction with the solvent-exposed region of the ATP binding pocket.

Core Synthesis Scheme

The general synthetic route involves a nucleophilic aromatic substitution of the C4-chloro group with a diverse panel of anilines.

Synthesis_Scheme Start 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Product 4-(Arylamino)-6-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine (Target Compound) Start->Product Nucleophilic Substitution Aniline R-Substituted Aniline (Ar-NH2) Aniline->Product EtOH, DIPEA, Reflux

Sources

Application Note & Protocols: Strategic Synthesis of Multi-Kinase Inhibitors Featuring a Pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Scaffold

In the landscape of oncology drug discovery, the pursuit of inhibitors that can simultaneously modulate multiple signaling pathways offers a compelling strategy to overcome tumor heterogeneity and resistance mechanisms. Protein kinases, which regulate a vast array of cellular processes, represent a major class of therapeutic targets.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic system in this endeavor.[2][3] Its structural design is noteworthy: as an isostere of the adenine ring of adenosine triphosphate (ATP), it is adept at mimicking the hinge-region binding interactions within the ATP-binding site of various kinases.[3][4] This inherent property makes it an ideal foundation for developing potent kinase inhibitors. By undertaking focused chemical modifications at key positions, the selectivity and activity profile of these molecules can be fine-tuned to engage multiple oncogenic targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Src kinase.[3][4][5][6][7]

This guide provides a comprehensive overview of the strategic synthesis, characterization, and in vitro evaluation of multi-kinase inhibitors built upon the pyrazolo[3,4-d]pyrimidine core. We will delve into the causality behind synthetic choices, provide robust, step-by-step protocols, and outline the subsequent biological assays necessary to validate inhibitor efficacy.

Strategic Overview of Synthesis

The construction of a diversified library of pyrazolo[3,4-d]pyrimidine inhibitors typically follows a convergent synthetic strategy. This approach involves two primary phases:

  • Core Scaffold Synthesis: The initial phase focuses on the reliable, large-scale synthesis of a key intermediate, often a halogenated pyrazolo[3,4-d]pyrimidine. This intermediate serves as the central building block for subsequent diversification.

  • Diversification via Cross-Coupling: The second phase employs robust and versatile chemical reactions, such as palladium-catalyzed cross-coupling, to introduce a variety of chemical motifs at specific positions on the core scaffold. This allows for the systematic exploration of the structure-activity relationship (SAR).

Below is a conceptual workflow illustrating this strategy.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation A Starting Materials (e.g., 5-aminopyrazole) B Cyclization Reaction A->B C Key Intermediate (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) B->C D Suzuki / Buchwald-Hartwig Cross-Coupling Reactions C->D E Library of Diversified Multi-Kinase Inhibitors D->E G Purification & Characterization (HPLC, NMR, MS) E->G F Diverse Building Blocks (Aryl boronic acids, amines, etc.) F->D H In Vitro Kinase Assays G->H I SAR Analysis & Lead Optimization H->I

Caption: High-level workflow for inhibitor synthesis and evaluation.

Detailed Synthetic Protocols

The following protocols describe a general and adaptable route for the synthesis of a library of pyrazolo[3,4-d]pyrimidine derivatives. The specific example focuses on creating analogs similar to a reported series of potent FLT3 and VEGFR2 inhibitors.[5][8][9]

Protocol 1: Synthesis of the Core Intermediate (4-chloro-1H-pyrazolo[3,4-d]pyrimidine)

The synthesis of the chlorinated core is a critical first step. This protocol starts from 4-amino-3-pyrazolecarbonitrile, a commercially available starting material.

Rationale: Chlorination at the C4 position with a reagent like phosphorus oxychloride (POCl₃) transforms the hydroxyl group of the precursor (allopurinol) into an excellent leaving group. This chloro-substituent is highly reactive and serves as the primary handle for introducing diversity through nucleophilic aromatic substitution or cross-coupling reactions.

Step-by-Step Methodology:

  • Hydrolysis & Cyclization (Formation of Allopurinol):

    • To a solution of 4-amino-3-pyrazolecarbonitrile (1 eq.) in formamide (10 vol.), add a catalytic amount of a base (e.g., K₂CO₃, 0.1 eq.).

    • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash thoroughly with water and then ethanol, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol).

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Suspend the dried Allopurinol (1 eq.) in phosphorus oxychloride (POCl₃, 5-10 vol.).

    • Add N,N-dimethylaniline (0.5-1 eq.) dropwise as a catalyst.

    • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

    • Pour the cooled residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

    • The product will precipitate. Filter the solid, wash with copious amounts of cold water, and dry under vacuum to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of various aryl or heteroaryl groups at the C4 position, a common strategy for tuning kinase selectivity.[5][10]

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction with high functional group tolerance and generally good yields. It allows for the coupling of the C4-chloro intermediate with a wide array of commercially available boronic acids, enabling rapid library generation. The choice of the aryl boronic acid is critical for targeting the desired kinase; for example, specific phenylurea moieties have been shown to be effective for FLT3 and VEGFR2 inhibition.[5][8]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).

    • Add a base, typically an aqueous solution of 2M Na₂CO₃ (3 eq.).

    • Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the final diversified inhibitor.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compounds is a non-negotiable step for the trustworthiness of subsequent biological data.

Technique Purpose Expected Outcome
NMR Spectroscopy Structural elucidation (¹H, ¹³C)Confirms the covalent structure, proton environments, and successful incorporation of the new substituent.
Mass Spectrometry Molecular weight confirmationThe observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target compound.
HPLC Purity assessmentDetermines the purity of the final compound, which should ideally be >95% for use in biological assays.

Application Protocol: In Vitro Kinase Inhibition Assay

Once a library of inhibitors is synthesized and characterized, their biological activity must be determined. A common method is an in vitro kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[11][12]

Rationale: This biochemical assay directly measures the ability of a synthesized compound to inhibit the catalytic activity of a target kinase. By profiling the compound against a panel of kinases (e.g., VEGFR2, FLT3, Src), its potency and selectivity can be established, guiding further optimization.[13]

G A 1. Prepare Reagents - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Assay Buffer C 3. Pre-incubation Add Kinase and Inhibitor to 384-well plate. Incubate for 15-30 min. A->C B 2. Compound Serial Dilution Prepare 10-point dilution series of inhibitor in DMSO. B->C D 4. Initiate Reaction Add ATP/Substrate mix to start the phosphorylation reaction. Incubate for 60 min. C->D E 5. Stop Reaction & Detect Signal Add detection reagent (e.g., ADP-Glo). Signal is proportional to kinase activity. D->E F 6. Data Analysis Plot % Inhibition vs. [Inhibitor]. Calculate IC50 value using non-linear regression. E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology (General Example using an ADP-Glo™ format):

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase assay buffer.

    • Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[11]

    • Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in assay buffer to create a 4X stock.[11]

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor dilution to the wells of a 384-well assay plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.

    • Add 10 µL of the 2X kinase solution to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent, which simultaneously depletes unconsumed ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Interpretation & Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing a library is to understand how structural changes affect biological activity. By comparing the IC₅₀ values of different analogs, key SAR insights can be derived.

Example SAR Table:

Compound ID R-Group at C4 Position VEGFR2 IC₅₀ (nM) FLT3 IC₅₀ (nM)
1 4-aminophenyl5,230>10,000
2a 4-(3-methoxyphenyl)ureido)phenyl150250
2b 4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl52
Sunitinib (Reference Drug)950

Data is illustrative and based on trends reported in medicinal chemistry literature.[5][9][10]

Interpretation:

  • The unsubstituted amino group in Compound 1 shows very low potency.

  • The addition of a phenylurea moiety (Compound 2a ) dramatically increases potency against both kinases, highlighting the importance of this group for binding.

  • The specific substitution pattern on the terminal phenyl ring (Compound 2b ) with electron-withdrawing groups further enhances potency, making it more potent than the reference drug against these targets. This provides a clear direction for lead optimization.

Targeted Signaling Pathways

The multi-kinase inhibitors developed using this scaffold often target key signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the VEGFR and FLT3 pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response VEGFR2 VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT FLT3 FLT3 FLT3->RAS_RAF FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibitor->FLT3 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT5->Proliferation

Caption: Inhibition of VEGFR2 and FLT3 signaling pathways.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold provides a robust and versatile platform for the design and synthesis of potent multi-kinase inhibitors. Through a strategic combination of core scaffold synthesis and parallel diversification using high-yielding cross-coupling reactions, extensive libraries can be rapidly generated. The protocols outlined herein, from chemical synthesis to in vitro biological evaluation, provide a comprehensive framework for researchers aiming to identify and optimize novel therapeutic candidates. The key to success lies in the systematic exploration of structure-activity relationships to fine-tune the potency and selectivity profile of these promising molecules.

References

Application of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in cancer research.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a notable "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] This mimicry is the foundation of its broad utility. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the development of highly potent and selective inhibitors against specific oncogenic kinases.[1]

The subject of this guide, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , serves as a crucial synthetic intermediate for creating a diverse library of such inhibitors.[5][6] The chlorine atoms at the 4 and 6 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functional groups, thereby modulating the compound's biological activity and target specificity.[7][8]

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, including Src family kinases, Abl kinase, and receptor tyrosine kinases like EGFR, FLT3, and VEGFR2.

Src Family Kinase Inhibition

Src, a non-receptor tyrosine kinase, is often hyperactivated in various cancers, playing a pivotal role in cell proliferation, survival, invasion, and angiogenesis.[9][10][11] Many pyrazolo[3,4-d]pyrimidine derivatives, developed from the dichlorinated precursor, have been identified as potent Src inhibitors.[3][11][12] These compounds, often referred to as PP1 analogs, compete with ATP for binding to the kinase domain of Src, thereby blocking its catalytic activity and downstream signaling.[12][13]

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Proliferation STAT3->Proliferation FAK->Proliferation Pyrazolopyrimidine 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Derivative Pyrazolopyrimidine->Src Inhibition

Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Bcr-Abl Kinase Inhibition

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of Chronic Myeloid Leukemia (CML).[1][14] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors of the constitutively active Abl kinase domain of Bcr-Abl.[14][15] Notably, some derivatives have shown efficacy against the T315I "gatekeeper" mutation, which confers resistance to first-generation inhibitors like imatinib.[15]

Bcr_Abl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK Leukemogenesis Gene Transcription (Cell Proliferation, Inhibition of Apoptosis) STAT5->Leukemogenesis Akt Akt PI3K->Akt Akt->Leukemogenesis Inhibits Apoptosis Ras_MAPK->Leukemogenesis Pyrazolopyrimidine 4,6-dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Derivative Pyrazolopyrimidine->Bcr_Abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway in CML.

Multi-Kinase Inhibition in Solid Tumors

Structure-activity relationship (SAR) studies have led to the discovery of pyrazolo[3,4-d]pyrimidine derivatives with multi-kinase inhibitory profiles, targeting receptor tyrosine kinases such as FLT3 and VEGFR2.[16][17][18] This dual inhibition is particularly advantageous in cancers like Acute Myeloid Leukemia (AML), where FLT3 mutations are common drivers of proliferation, and in various solid tumors where angiogenesis, driven by VEGFR2, is critical for growth and metastasis.[16][17]

Applications in Cancer Research

The versatility of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold makes it a valuable tool for:

  • Target Identification and Validation: Synthesizing focused libraries of derivatives to probe the kinome and identify novel cancer targets.

  • Lead Compound Development: Serving as a starting point for the development of novel anticancer therapeutics.[12][15]

  • Tool Compounds: Providing selective inhibitors for studying the biological functions of specific kinases in cancer models.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors with other anticancer agents, such as radiotherapy.[11]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.

Compound ClassTarget KinaseIC50 (nM)Target Cancer Cell LineIC50 (µM)Reference
PP1 Analog (1-NM-PP1)v-Src-as14.3HCT116 (Cdk7as/as)~0.1[13]
PP1 Analog (1-NM-PP1)c-Fyn-as13.2--[13]
Pyrazolo[3,4-d]pyrimidineFLT3Potent InhibitionMV4-11 (AML)Potent Inhibition[16][17]
Pyrazolo[3,4-d]pyrimidineVEGFR2Potent Inhibition--[16][17]
SI306 (Src Inhibitor)Src-GIN8, GIN28, GCE28 (Glioblastoma)7.2 - 11.2[3]
Pyrazolo[3,4-d]pyrimidin-4-one--MCF-7 (Breast Cancer)11[19][20]
Compound 1a --A549 (Lung Cancer)2.24[21]
Compound 12b EGFRWT16A549 (Lung Cancer)8.21[6]
Compound 12b EGFRT790M236HCT-116 (Colon Cancer)19.56[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of a pyrazolo[3,4-d]pyrimidine derivative against a purified kinase.

Rationale: This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase, providing a quantitative measure of potency (e.g., IC50).

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods)

  • Test compound (solubilized in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Purified kinase

    • Peptide substrate

  • Initiation: Start the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric (e.g., ADP-Glo™): Stop the reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Rationale: This protocol is used to detect the phosphorylation status of a specific kinase or its downstream substrate in cells treated with an inhibitor. A decrease in the phosphorylated form of the protein indicates target engagement and inhibition of the signaling pathway.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated protein and the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat them with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-Src).

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio upon compound treatment indicates inhibition.

References

  • Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. (n.d.). Vertex AI Search.
  • 1-NM-PP1 (PP1 Analog II) | Src Inhibitor. (n.d.). MedchemExpress.com.
  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. (n.d.). PMC - NIH.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016, May 26). PubMed.
  • PP1 Analog III, 3-MB-PP1. (n.d.). Sigma-Aldrich.
  • Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. (n.d.). PubMed.
  • 3MB-PP1 | Purine Analog. (n.d.). MedchemExpress.com.
  • PP1 Analog II, 1NM-PP1. (n.d.). Sigma-Aldrich.
  • PP1 Analog II, 1NM-PP1 | CAS 221244-14-0. (n.d.). SCBT - Santa Cruz Biotechnology.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). ACS Publications.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters.
  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. (n.d.). ACS Publications.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023, July 31).
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (n.d.). PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.).
  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021, December 5). PubMed.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
  • SYNTHESIS OF SOME NOVEL 1-PHENYL-4,6-DISUBSTITUTED AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINES DERIVATIVES AS POTENTIAL ANTICANCER AND ANTIBACTERIAL AGENTS. (2018, May 30). ResearchGate.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2025, August 9). ResearchGate.
  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014, March 18).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2025, October 16).
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (n.d.). Semantic Scholar.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press.
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PMC - NIH.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this critical synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The typical synthetic route involves the chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione using reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅)[1]. This reaction can lead to specific impurities that complicate purification.

Problem 1: Low Yield of Pure Product After Work-up

Observed Issue: After aqueous work-up and extraction, the yield of the desired 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is significantly lower than expected. The crude product may appear as an off-white to yellow or even brown solid.

Potential Causes & Solutions:

  • Incomplete Chlorination: The most common cause of low yield of the desired product is an incomplete reaction. This leaves behind the starting material, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, and mono-chlorinated intermediates.

    • Causality: The chlorination of the dihydroxy precursor is a stepwise process. Insufficient reagent, lower reaction temperature, or shorter reaction time can halt the reaction at the mono-chloro stage.

    • Solution: Ensure the reaction goes to completion by using an appropriate excess of the chlorinating agent and maintaining the recommended reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Product Hydrolysis: Dichloro-heteroaromatic compounds can be susceptible to hydrolysis, especially under harsh pH conditions or prolonged exposure to water during work-up. The chloro groups can revert to hydroxyl groups.

    • Causality: The electron-withdrawing nature of the pyrimidine and pyrazole rings makes the carbon atoms attached to the chlorine atoms electrophilic and thus susceptible to nucleophilic attack by water.

    • Solution: Perform the aqueous work-up with cold water or ice and minimize the time the product is in contact with the aqueous phase. Ensure any extractions are performed promptly. Avoid strongly acidic or basic conditions during work-up unless specifically required for quenching.

  • Product Instability on Silica Gel: Some heterocyclic compounds can decompose on acidic silica gel during column chromatography.

    • Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the chloro groups or cause other degradation pathways.

    • Solution: If you suspect instability, you can test it by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or Florisil for column chromatography. Alternatively, you can neutralize the silica gel by pre-treating it with a dilute solution of a tertiary amine like triethylamine in the eluent.

Problem 2: Difficulty in Separating Impurities by Column Chromatography

Observed Issue: Column chromatography does not provide a clean separation of the desired product from impurities. Fractions are often contaminated with starting material or other byproducts.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the product from impurities that have very similar polarities.

    • Causality: The starting dihydroxy compound is significantly more polar than the final dichlorinated product. Mono-chlorinated intermediates will have intermediate polarity. A good solvent system will exploit these polarity differences.

    • Solution: Develop a suitable eluent system using TLC. A good starting point for many pyrazolopyrimidine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate[2]. For closely related compounds, diethyl ether has also been used as an eluent[3]. A shallow gradient of the polar solvent can improve separation.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Causality: Exceeding the binding capacity of the stationary phase prevents the establishment of a proper equilibrium, causing the components to bleed into one another.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, this ratio should be even lower.

  • Co-elution of Isomers: If there is a possibility of forming isomeric products, they may have very similar polarities, making separation by standard chromatography challenging.

    • Solution: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, may offer better resolution for isomeric impurities[4].

Problem 3: Product "Oils Out" or Fails to Crystallize During Recrystallization

Observed Issue: When attempting recrystallization, the compound separates as an oil rather than forming crystals, or it remains in solution even after cooling.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the boiling point of the solvent.

    • Causality: "Oiling out" occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute. If the compound is too soluble, the solution will not become supersaturated upon cooling.

    • Solution: A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. For related pyrazolopyrimidine compounds, ethanol and ethanol-water mixtures have been used successfully[5][6]. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.

    • Causality: Impurities disrupt the ordered packing of the molecules required for crystallization.

    • Solution: If the crude product is highly impure, it is often better to first perform a "rough" purification by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.

  • Cooling Too Rapidly: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.

    • Solution: Allow the hot solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: A two-step approach is often most effective. First, perform column chromatography to separate the major components. This will remove the more polar starting material and the less polar non-aromatic impurities. Then, recrystallize the fractions containing the desired product to achieve high purity.

Q2: What are the most likely impurities I will encounter?

A2: Based on the common synthetic route from 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, the most probable impurities are:

  • 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (starting material): Significantly more polar than the product.

  • 4-chloro-1-phenyl-1,5-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one and 6-chloro-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (mono-chlorinated intermediates): Have intermediate polarity between the starting material and the final product.

Q3: How can I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool. It is used to:

  • Monitor the progress of the synthesis to ensure complete conversion to the dichloro product.

  • Identify a suitable solvent system for column chromatography.

  • Analyze the fractions from column chromatography to determine which ones contain the pure product.

A typical TLC eluent would be a mixture of hexane and ethyl acetate. The dichlorinated product, being the least polar, will have the highest Rf value, followed by the mono-chlorinated intermediates, with the dihydroxy starting material having the lowest Rf value (closest to the baseline).

Q4: Are there any known stability issues with 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

A4: Dichloropyrimidine derivatives can be sensitive to hydrolysis, particularly in the presence of strong acids or bases, or upon prolonged heating in protic solvents. It is recommended to use neutral conditions for purification and to avoid excessive heat. Storage should be in a cool, dry place, under an inert atmosphere if possible.

Section 3: Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by running the initial eluent through it.

2. Sample Loading:

  • Dissolve the crude 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
  • Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

3. Elution:

  • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
  • Collect fractions and analyze them by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Recrystallization

This protocol is based on methods for structurally similar compounds and may require optimization.

1. Solvent Selection:

  • Test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable recrystallization solvent. Ethanol is a good starting point[5].

2. Dissolution:

  • Place the solid to be recrystallized in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Section 4: Data Presentation & Visualization

Table 1: Comparison of Purification Techniques
TechniqueStationary/Mobile PhaseAdvantagesDisadvantagesBest For
Column Chromatography Silica gel with Hexane/Ethyl Acetate gradientGood for separating compounds with different polarities. Can handle larger quantities of crude material.Can be time-consuming. Potential for product decomposition on acidic silica.Initial purification of crude reaction mixtures.
Recrystallization Single solvent (e.g., Ethanol) or two-solvent systemCan yield very pure material. Scalable.Requires finding a suitable solvent. Can have lower yields if the compound has some solubility in the cold solvent.Final purification step to obtain highly pure, crystalline solid.
Preparative HPLC C18 column with Acetonitrile/Water gradientExcellent separation of closely related compounds and isomers.Limited sample capacity. More expensive.Separation of difficult-to-resolve impurities or isomers.
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (from reaction work-up) TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Decision Purity Assessment TLC->Decision Column Column Chromatography (e.g., Silica, Hexane:EtOAc) Decision->Column Impure Recrystallize Recrystallization (e.g., from Ethanol) Decision->Recrystallize Moderately Pure Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Impure Impure Fractions Fractions->Impure Mixed Combine->Recrystallize Pure Pure Product (>97%) Recrystallize->Pure Final_Analysis Final Purity Check (NMR, LC-MS) Pure->Final_Analysis Rechromatograph Re-chromatograph Impure Fractions Impure->Rechromatograph Rechromatograph->Fractions

Caption: A decision-making workflow for the purification of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Diagram 2: Troubleshooting Column Chromatography

ColumnTroubleshooting start Poor Separation in Column cause1 Cause Co-elution of spots on TLC start->cause1 cause2 Cause Streaking or tailing of spots start->cause2 cause3 Cause Product does not elute start->cause3 solution1 Solution Adjust eluent polarity. Try a shallower gradient. Consider a different stationary phase (Alumina, Florisil). cause1->solution1 solution2 Solution Compound may be too polar for eluent. Possible interaction with silica. Add a modifier (e.g., 0.1% Et3N) to the eluent. Use a more polar solvent system. cause2->solution2 solution3 Solution Product is too polar and strongly adsorbed to the stationary phase. Flush column with a very polar solvent (e.g., Methanol). Consider reverse-phase chromatography. cause3->solution3

Caption: Troubleshooting common issues in the column chromatography of pyrazolopyrimidines.

References

  • Al-Otaibi, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6539. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2012). ResearchGate. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2021). Clausius Scientific Press. [Link]

  • Kavková, V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Hassan, A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2515. [Link]

  • SYNTHESIS OF SOME NOVEL 1-PHENYL-4,6-DISUBSTITUTED AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINES DERIVATIVES AS POTENTIAL ANTICANCER AND ANTIBACTERIAL AGENTS. (2018). ResearchGate. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Advances, 12(49), 32095-32113. [Link]

  • El-Sayed, M. A. A., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-63. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. (2019). ResearchGate. [Link]

  • Jordan, A., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 4(5), 236-247. [Link]

  • Falco, E. A., et al. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1. Journal of the American Chemical Society, 78(9), 1938-1941. [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11116. [Link]

  • El-Gamal, S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: design, synthesis, biological evaluation and in silico studies. RSC Advances, 12(23), 14597-14614. [Link]

  • Zhang, J., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. Bioorganic & Medicinal Chemistry, 20(12), 3783-3791. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(21), 11535. [Link]

  • Rodriguez, M., et al. (1989). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 78(11), 943-946. [Link]

  • Garrett, E. R., et al. (1971). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 60(8), 1221-1230. [Link]

  • Papazova, P., & Kadinov, A. (1979). Hydrolysis of cephalosporins in strongly acid medium. Antibiotiki, 24(10), 733-738. [Link]

  • Shepherd, R. G., & English, J. P. (1950). Reactions of Methoxypyrimidines. Journal of the American Chemical Society, 72(1), 446-448. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to overcome common synthetic challenges, minimize side reactions, and optimize your reaction outcomes.

Introduction: The Synthetic Landscape of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its analogy with purines.[1][2] The synthesis of 4,6-disubstituted derivatives typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole core or a concomitant cyclization of pyrimidine and pyrazole rings. Common starting materials include substituted aminopyrazoles, which are cyclized with various one-carbon sources, or the use of functionalized pyrimidines that are subsequently cyclized to form the fused pyrazole ring. While seemingly straightforward, these synthetic routes are often plagued by a variety of side reactions that can significantly impact yield, purity, and even the identity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Regioselectivity and Isomeric Impurities

Question 1: I am getting a mixture of N-alkylated regioisomers when preparing my substituted pyrazole precursor. How can I control the regioselectivity of N-alkylation?

Answer: The N-alkylation of unsymmetrical pyrazoles is a common source of isomeric impurities, as the two nitrogen atoms of the pyrazole ring have similar nucleophilicity.[3] The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired intermediate. The regioselectivity is primarily governed by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.

Underlying Causes and Mechanistic Insights:

  • Tautomerism and Ambident Nucleophilicity: Pyrazoles exist as a mixture of tautomers in solution. Deprotonation with a base generates a pyrazolate anion, which is an ambident nucleophile with negative charge delocalized over both nitrogen atoms.

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the electron density at the adjacent nitrogen atoms, thereby directing the alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of regioisomers.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Choice of Base Use a bulky, non-nucleophilic base (e.g., KHMDS, LHMDS) or a milder base (e.g., K₂CO₃, Cs₂CO₃).Bulky bases can selectively deprotonate the less sterically hindered nitrogen. Milder bases can favor the formation of the thermodynamically more stable regioisomer.
Solvent Aprotic polar solvents (e.g., DMF, acetonitrile) are generally preferred.These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazolate anion.
Temperature Lowering the reaction temperature can increase selectivity.At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product from the more rapidly formed (often less sterically hindered) intermediate.
Protecting Groups Consider the use of a removable directing group on one of the nitrogen atoms.This strategy offers excellent control but adds extra steps to the synthetic sequence.

Logical Workflow for Troubleshooting Regioselectivity:

Caption: Troubleshooting workflow for controlling N-alkylation regioselectivity.

Section 2: Incomplete Reactions and Intermediate Accumulation

Question 2: My cyclization of 5-aminopyrazole-4-carbonitrile with formamide is incomplete, and I am isolating unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent issue in the synthesis of the pyrazolo[3,4-d]pyrimidine core, often leading to low yields and difficult purifications. The cyclization of 5-aminopyrazoles with one-carbon sources like formamide, formic acid, or urea is a condensation reaction that can be reversible or require harsh conditions to proceed to completion.

Underlying Causes and Mechanistic Insights:

  • Insufficient Temperature: Many cyclization reactions, particularly with formamide or urea, require high temperatures (often >180 °C) to overcome the activation energy barrier for ring closure and dehydration.

  • Decomposition of Reagents: At very high temperatures, formamide can decompose. Similarly, urea can decompose to ammonia and isocyanic acid, which can lead to side reactions.

  • Low Reactivity of the Aminopyrazole: The nucleophilicity of the 5-amino group can be diminished by electron-withdrawing substituents on the pyrazole ring, making the initial attack on the one-carbon source less favorable.

  • Reversibility: The initial adduct formation can be reversible, and if the subsequent cyclization and dehydration steps are slow, the reaction may not proceed to completion.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Temperature Gradually increase the reaction temperature, monitoring for product formation and starting material consumption by TLC or LC-MS.Ensures sufficient energy for the reaction to proceed without excessive decomposition of reagents.
Reaction Time Extend the reaction time.Some cyclizations are slow and simply require more time to reach completion.
Reagent Equivalents Use a moderate excess of the cyclizing agent (e.g., formamide).Can help to shift the equilibrium towards the product.
Alternative Reagents Consider using more reactive cyclizing agents like triethyl orthoformate followed by treatment with ammonia, or using phosphorus oxychloride with an appropriate acid.[4]These reagents can facilitate cyclization under milder conditions.
Catalyst For certain cyclizations, the addition of a catalytic amount of acid or base can be beneficial.A catalyst can accelerate the rate-limiting step of the reaction.

Visualizing the Cyclization Pathway and Potential Pitfall:

Caption: The cyclization pathway and potential for incomplete reaction.

Section 3: Side Reactions Involving Chloro-Intermediates

Question 3: I am synthesizing a 4,6-dichloropyrazolo[3,4-d]pyrimidine, but I am observing the formation of hydroxy-substituted byproducts. How can I prevent this hydrolysis?

Answer: The chloro groups at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine core are susceptible to nucleophilic substitution, including hydrolysis by water. This can occur during the chlorination reaction itself (if aqueous workup is not carefully controlled) or in subsequent steps if the intermediate is exposed to moisture, especially under non-neutral pH conditions.

Underlying Causes and Mechanistic Insights:

  • Electrophilicity of the Pyrimidine Ring: The electron-withdrawing nature of the fused pyrazole ring and the two nitrogen atoms in the pyrimidine ring make the carbon atoms at positions 4 and 6 highly electrophilic and thus susceptible to nucleophilic attack.

  • Presence of Water: Trace amounts of water in solvents or reagents, or exposure to atmospheric moisture, can lead to hydrolysis.

  • pH Effects: Hydrolysis can be catalyzed by both acid and base. Basic conditions, in particular, can significantly accelerate the rate of hydrolysis of chloropyrimidines.[2]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Anhydrous Conditions Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of water, the primary nucleophile for hydrolysis.
Work-up Procedure Quench the reaction mixture by pouring it onto ice and then rapidly extract the product into a non-polar organic solvent. Neutralize any excess acid carefully with a cold, dilute aqueous base.Minimizes the contact time of the chloro-intermediate with the aqueous phase.
Purification Avoid using chromatography media that may contain significant amounts of water (e.g., silica gel that has not been properly dried). If chromatography is necessary, perform it quickly with anhydrous solvents.Prevents on-column hydrolysis.
Storage Store the isolated 4,6-dichloro intermediate under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.Ensures the stability of the compound for future use.
Section 4: Unintended Rearrangements

Question 4: My reaction of a 5-amino-4-cyanopyrazole with an ethyl imidate is giving a rearranged product. What is happening and can I control it?

Answer: You are likely observing a Dimroth rearrangement. This is a common rearrangement reaction in heterocyclic chemistry, particularly with pyrimidines and related fused systems.[5][6] In the context of pyrazolo[3,4-d]pyrimidine synthesis, it can occur after the initial cyclization, leading to a product with the exocyclic and endocyclic nitrogen atoms interchanged.

Underlying Causes and Mechanistic Insights:

The Dimroth rearrangement typically proceeds through a ring-opening/ring-closing mechanism involving a diaza-acyclic intermediate. The driving force for the rearrangement is often the formation of a more thermodynamically stable isomer.

Troubleshooting Strategies:

  • Reaction Conditions: The Dimroth rearrangement is often promoted by heat and/or acidic or basic conditions. Running the reaction at a lower temperature may suppress the rearrangement.

  • Substituent Effects: The electronic nature of the substituents can influence the propensity for rearrangement. In some cases, the rearranged product is the major or sole product, and it may be more practical to devise a synthetic route that directly targets the desired isomer.

  • Characterization: Careful characterization of your product using 2D NMR techniques (e.g., HMBC, NOESY) is crucial to confirm the connectivity and rule out or confirm a rearrangement.

Experimental Protocol: Synthesis of 1-Phenyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol provides a general procedure for the synthesis of a 1,4-disubstituted pyrazolo[3,4-d]pyrimidine, highlighting critical steps to avoid common side reactions.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • In a round-bottom flask, combine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 eq).

  • Heat the mixture to 180-190 °C for 4-6 hours. (Critical Step: Ensure the temperature is high enough for cyclization but monitor for decomposition).

  • Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Chlorination to 1-Phenyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a flask charged with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under an inert atmosphere. (Critical Step: Use anhydrous POCl₃ and maintain an inert atmosphere to prevent hydrolysis).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. (Critical Step: Perform this quenching step in a well-ventilated fume hood).

  • Neutralize the aqueous solution with a cold, saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or rapid column chromatography using anhydrous solvents.

References

  • Al-Zaydi, K. M. (2009). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 14(1), 1-41.
  • El-Emary, T. I. (2007).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Ebara, Y., & Watanabe, Y. (2001). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Journal of the Japan Petroleum Institute, 44(5), 329-333.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
  • ResearchGate. (n.d.). Optimization for the cyclization step.
  • Hassan, A. Y., et al. (2019). Synthesis Of New Pyrazolo[3,4-d]pyrimidine And Their Fused Heterocycles. Egyptian Journal of Chemistry, 62(Special Issue (Part 2)), 377-390.
  • Quiroga, J., & Insuasty, B. (2012). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 9(2), 194-216.
  • Abdel-Aziz, A. A., et al. (2017). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic & Medicinal Chemistry, 25(15), 4018-4030.
  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(6), 118-128.
  • El-Sayed, N. N., et al. (2011). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3340-3345.
  • El-Sayed, W. A., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Scholars Research Library, 7(8), 1-12.
  • Ahmed, M. F., et al. (2024).
  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(4), 549-560.
  • Brancale, A., et al. (2009). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 52(17), 5460-5474.
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water.
  • Scribd. (n.d.). Traube Purine Synthesis.
  • ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines.
  • ResearchGate. (n.d.). Synthesis of pyrazolo [3, 4-d] pyrimidin-4-ones by the reaction of esters.
  • Abdel-Wahab, B. F., et al. (2012). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Journal of Environmental Science and Technology, 5(4), 267-273.
  • Wager, T. T., et al. (2008). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Tetrahedron Letters, 49(12), 2035-2038.
  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Oxford University Press. (n.d.). Pyrimidines.
  • Scribd. (n.d.). TRAUBE PURINE SYNTHESIS.pptx.
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press, 2(1), 1-4.
  • Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 555-559.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • El-Damasy, A. K., et al. (2017). Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 25(12), 3146-3156.
  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Tohoku University. (n.d.). Solvent effects on kinetics of hydrolysis reactions in supercritical water.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.

Sources

Technical Support Center: Optimization and Troubleshooting for the Amination of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the selective amination of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This pyrazolopyrimidine scaffold is a privileged core in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The successful and selective introduction of amine substituents is a critical step in the synthesis of these high-value molecules.

This guide is structured to address the common challenges and questions that arise during this synthesis. It moves from foundational concepts to advanced troubleshooting and optimization, providing not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amination of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: The primary challenges are twofold:

  • Regioselectivity: The substrate contains two electrophilic carbon centers at the C4 and C6 positions. The key challenge is to achieve selective substitution at one position over the other, or to control the reaction to achieve the desired disubstituted product without a mixture of isomers. The C4 position is generally more reactive towards nucleophilic substitution.[3]

  • Reaction Conditions: This transformation typically requires a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[4] The success of this reaction is highly sensitive to a range of parameters including the choice of catalyst, ligand, base, solvent, and temperature. Inadequate optimization can lead to low yield, no reaction, or the formation of undesirable side products.

Q2: Why is a Palladium-catalyzed reaction, like the Buchwald-Hartwig amination, preferred over a simple SNAr reaction?

A2: While direct nucleophilic aromatic substitution (SNAr) is possible on electron-deficient heterocycles, it often requires harsh conditions (high temperatures, strong bases) and may not be compatible with sensitive functional groups on the amine nucleophile. The Buchwald-Hartwig amination offers a more versatile and milder pathway.[5] Its catalytic cycle allows for the coupling of a wide array of amines (primary, secondary, anilines, etc.) with aryl chlorides under conditions that preserve complex molecular architecture, making it a cornerstone of modern pharmaceutical synthesis.[6]

Q3: What is the fundamental role of each component in a Buchwald-Hartwig reaction?

A3: Understanding the role of each component is crucial for effective troubleshooting:

  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂): This is the source of the active Pd(0) catalyst that drives the reaction.[7]

  • Ligand (e.g., XPhos, RuPhos): A bulky, electron-rich phosphine ligand is essential. It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl chloride, and promotes the final, turnover-limiting reductive elimination step to form the C-N bond.[6]

  • Base (e.g., NaOt-Bu, Cs₂CO₃): The base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle. The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[7]

  • Solvent (e.g., Toluene, Dioxane): An anhydrous, aprotic solvent is used to dissolve the reactants and facilitate the reaction at the required temperature. The solvent's ability to dissolve the inorganic base can also be a factor.[7]

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section addresses specific experimental issues in a question-and-answer format.

Q4: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix it?

A4: This is one of the most common issues and can stem from several sources. A systematic approach is best.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or an air leak in your reaction setup can poison the catalyst.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction should be assembled in a glovebox or under a strict inert atmosphere (argon or nitrogen).[8]

  • Potential Cause 2: Inappropriate Ligand/Base Combination. The synergy between the ligand and base is crucial. A weak base may not be sufficient to deprotonate the amine, while an inappropriate ligand may not effectively promote the catalytic cycle.

    • Solution: For aryl chlorides, a strong base like sodium tert-butoxide (NaOt-Bu) is often required.[5] Pair this with a highly active, bulky phosphine ligand from the Buchwald family (e.g., XPhos, SPhos). Consult the literature for ligand/base pairings that have been successful for similar heteroaryl chlorides.[8]

  • Potential Cause 3: Catalyst Decomposition. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition into inactive Pd(0) aggregates.[8]

    • Solution: This often occurs if the ligand is not effectively stabilizing the palladium intermediates or if the temperature is too high. Try a different ligand that offers better stabilization or lower the reaction temperature and increase the reaction time.

  • Potential Cause 4: Poor Reagent Purity. Trace impurities in reagents or solvents (especially water or other nucleophiles) can interfere with the reaction.

    • Solution: Use high-purity, anhydrous solvents. Ensure your amine and dichloro-scaffold are pure. If necessary, recrystallize or purify starting materials before use.

Troubleshooting Decision Workflow

troubleshooting_flow start Problem: Low or No Conversion check_atmosphere Is the reaction strictly anaerobic? start->check_atmosphere check_palladium Is Palladium Black (black ppt.) visible? check_atmosphere->check_palladium Yes solution_atmosphere Solution: Improve inert atmosphere technique. Degas solvents. check_atmosphere->solution_atmosphere No check_conditions Review Ligand/Base Combination check_palladium->check_conditions No solution_palladium Solution: Lower temperature or change ligand to improve stability. check_palladium->solution_palladium Yes check_purity Are reagents and solvents pure/anhydrous? check_conditions->check_purity Optimal solution_conditions Solution: Use stronger base (e.g., NaOt-Bu) and a more active ligand (e.g., XPhos). check_conditions->solution_conditions Suboptimal solution_purity Solution: Purify starting materials. Use anhydrous solvents. check_purity->solution_purity No

Caption: A decision tree for troubleshooting low reaction conversion.

Q5: My reaction is producing a mixture of C4-monoaminated, C6-monoaminated, and C4,C6-diaminated products. How can I improve selectivity?

A5: Achieving regioselectivity is a matter of fine-tuning the reaction conditions to exploit the subtle differences in reactivity between the C4 and C6 positions.

  • To Favor Mono-amination:

    • Stoichiometry: Use a slight excess of the dichloro-scaffold relative to the amine (e.g., 1.2 equivalents of the dichloro-scaffold to 1.0 equivalent of the amine). This ensures the amine is consumed before significant disubstitution can occur.

    • Temperature: Lower the reaction temperature. This will slow down the overall reaction rate but can significantly enhance the selectivity for the more reactive C4 position.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting amine is consumed.

  • To Favor Di-amination:

    • Stoichiometry: Use at least 2.2 equivalents of the amine nucleophile and a corresponding amount of base (at least 2.5 equivalents).

    • Temperature and Time: Higher temperatures and longer reaction times will be necessary to drive the reaction to completion and substitute the less reactive C6-chloro group.

Q6: I am seeing significant formation of a hydrodehalogenated side product (where a chlorine is replaced by hydrogen). What causes this?

A6: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It often occurs when there is a source of hydride in the reaction mixture. The base can sometimes play a role, especially at high temperatures.

  • Solution 1: Choice of Base. The choice of base can influence this side reaction. Consider switching to a different base, for example from an alkoxide base (like NaOt-Bu) to a carbonate (like Cs₂CO₃) or phosphate (K₃PO₄), although this may require re-optimization of the ligand and temperature.[9]

  • Solution 2: Amine Purity. Ensure your amine is free of impurities that could act as hydride donors.

  • Solution 3: Lower Temperature. Running the reaction at the lowest effective temperature can often suppress this and other side reactions.

Optimization Strategies & Data

For any new amine, a systematic optimization is recommended. Design of Experiments (DoE) is a powerful tool for this.[4] However, a focused screening of key parameters is often sufficient. The following table provides starting points for optimization based on the amine class.

ParameterPrimary Aliphatic AminesSecondary Aliphatic AminesAnilines (Aromatic Amines)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos, RuPhosBrettPhos, XPhosXantphos, SPhos
Ligand:Pd Ratio 2:12:12:1
Base NaOt-Bu, LHMDSNaOt-Bu, K₃PO₄Cs₂CO₃, K₂CO₃
Solvent Toluene, DioxaneToluene, CPMEDioxane, Toluene
Temperature 80 - 100 °C90 - 110 °C100 - 120 °C

This table provides general starting points. Optimal conditions must be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Monoamination

This protocol is a starting point for the selective amination at the C4 position with a generic secondary amine (e.g., morpholine).

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep_reagents Weigh Substrate (1.0 eq), Amine (0.9 eq), Base (1.4 eq), Pd Precursor (2 mol%), and Ligand (4 mol%) into an oven-dried vial. setup Transfer vial to a glovebox. Add degassed, anhydrous solvent. Seal vial tightly. prep_reagents->setup reaction Place vial in a pre-heated block (e.g., 100 °C). Stir for 4-16 hours. Monitor by LC-MS/TLC. setup->reaction workup Cool to RT, quench with water. Extract with organic solvent (e.g., EtOAc). Dry, concentrate, and purify by column chromatography. reaction->workup

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Method:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the amine (0.9 eq), sodium tert-butoxide (1.4 eq), and anhydrous, degassed toluene.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the required time (monitor by TLC/LC-MS, typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Synthesis of some novel 1-phenyl-4,6-disubstituted amino-1h-pyrazolo[3,4-d]pyrimidines derivatives as potential anticancer and antibacterial agents.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH). 10

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

Sources

Technical Support Center: Scaling Up the Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, robust and scalable synthetic methods are crucial.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges encountered during the scale-up of this synthesis. Our focus is on ensuring scientific integrity, safety, and process efficiency.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine proceeds in two key stages: the formation of the pyrazolo[3,4-d]pyrimidine core followed by a double chlorination.

Synthetic_Pathway A 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide B 1-Phenyl-1,7-dihydro-4H- pyrazolo[3,4-d]pyrimidine- 4,6(5H)-dione A->B  Urea, Heat (e.g., 190°C)   C 4,6-Dichloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B->C  POCl3 (± PCl5), Reflux (e.g., 110°C)  

Figure 1: General synthetic scheme for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

II. Frequently Asked Questions (FAQs)

Reaction & Optimization

Q1: What is the optimal temperature for the cyclization reaction with urea?

A1: The fusion of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea is typically conducted at a high temperature, often around 190°C.[2] It is crucial to ensure the mixture is homogenous to achieve efficient cyclization. At a larger scale, uniform heat distribution is critical to prevent localized overheating and potential degradation of the starting material or product.

Q2: Can I use a solvent for the cyclization step instead of a neat reaction?

A2: While a neat reaction is commonly reported, high-boiling point solvents can be explored for better temperature control and mixing at scale. However, the use of a solvent will necessitate a more complex workup to remove it and may affect the reaction kinetics. A thorough process development study would be required to validate a solvent-based approach.

Q3: What is the role of phosphorus pentachloride (PCl₅) in the chlorination step?

A3: Phosphorus oxychloride (POCl₃) is the primary chlorinating agent. Phosphorus pentachloride (PCl₅) is sometimes added as a co-reagent. Its presence can help to drive the reaction to completion by reacting with any residual water and ensuring a completely anhydrous environment, which is beneficial for the chlorination of the hydroxyl groups of the pyrazolopyrimidinedione.

Q4: How can I monitor the progress of the chlorination reaction?

A4: At the laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger scale operations, High-Performance Liquid Chromatography (HPLC) is the preferred method for more accurate and quantitative monitoring of the disappearance of the starting material and the formation of the product.

Work-up & Purification

Q5: What are the best practices for quenching the large excess of POCl₃ after the chlorination reaction?

A5: This is a critical safety consideration. The hydrolysis of POCl₃ is highly exothermic and can lead to a dangerous thermal runaway if not controlled.[3] The standard and safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred quench solution of crushed ice or an ice/aqueous base slurry (e.g., sodium bicarbonate or sodium hydroxide solution).[3][4] Never add the quenching solution directly to the reaction mixture. Maintaining the temperature of the quench mixture below 20°C is crucial.[3]

Q6: I've heard about delayed exotherms when quenching POCl₃. What causes this and how can it be prevented?

A6: Incomplete hydrolysis of POCl₃ can lead to the formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH).[5][6] These intermediates can accumulate and then hydrolyze rapidly and exothermically at a later stage, causing a delayed thermal event. To prevent this, consider quenching at a controlled, slightly elevated temperature (e.g., 35-40°C) into a buffered solution like aqueous sodium acetate.[4] This can ensure immediate and complete hydrolysis of any reactive intermediates. In-situ monitoring techniques like Raman spectroscopy or ³¹P NMR can be used to confirm the absence of these reactive species before proceeding.[5][6]

Q7: What is a suitable solvent for extracting the product after quenching?

A7: Dichloromethane (DCM) and ethyl acetate are commonly used extraction solvents. The choice will depend on the solubility of the product and impurities, as well as the ease of solvent removal. At a larger scale, consider the safety and environmental profile of the chosen solvent.

Q8: What are the common methods for purifying the crude product at scale?

A8: While column chromatography is feasible in the lab, it is often not practical for large-scale production. Recrystallization is a more common industrial purification method. Suitable solvent systems should be identified through solubility studies. Slurry washing the crude solid with an appropriate solvent can also be an effective method to remove impurities.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the cyclization step - Inadequate temperature or reaction time.- Poor mixing leading to localized overheating and degradation.- Impure starting material.- Ensure the reaction temperature is consistently maintained at the optimal level (e.g., 190°C).[2]- At scale, ensure efficient agitation to maintain a homogenous mixture.- Verify the purity of the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide before starting.
Incomplete chlorination - Insufficient amount of POCl₃.- Presence of water in the reaction mixture.- Reaction time is too short.- Use a sufficient excess of POCl₃.- Ensure all reagents and equipment are thoroughly dried before use. The addition of PCl₅ can help scavenge residual water.- Monitor the reaction by HPLC until the starting material is consumed.
Product decomposes during work-up - The chlorinated product may be unstable to prolonged exposure to aqueous base or high pH during workup.- Hydrolysis of the chloro groups back to hydroxyls.- Minimize the time the product is in contact with aqueous basic solutions.- Maintain a low temperature during the quench and extraction phases.- Consider using a milder base for neutralization, such as sodium bicarbonate.
Formation of a viscous oil instead of a solid product after work-up - Presence of residual solvent.- Formation of impurities that inhibit crystallization.- Ensure complete removal of the extraction solvent under reduced pressure.- Attempt to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the flask.- Consider a solvent swap to a solvent in which the product is less soluble to promote precipitation.
Thermal runaway during POCl₃ quench - Quenching too quickly.- Adding the quench solution to the reaction mixture ("regular quench").- Inadequate cooling.- Always perform a "reverse quench" : slowly add the reaction mixture to the quench solution.[4]- Ensure vigorous stirring of the quench solution.- Maintain the temperature of the quench vessel below 20°C by controlling the addition rate and using a sufficiently large ice bath.[3]

IV. Experimental Protocols

Protocol 1: Chlorination of 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

Chlorination_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge a dry reactor with 1-phenyl-1,7-dihydro-4H- pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. B Add a suitable excess of phosphorus oxychloride (POCl3). A->B C If desired, add a catalytic amount of PCl5. B->C D Heat the mixture to reflux (approx. 110°C) with vigorous stirring under an inert atmosphere. C->D E Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours). D->E F Cool the reaction mixture to room temperature. E->F G Prepare a separate quench vessel with a vigorously stirred slurry of crushed ice and water. F->G H Slowly add the reaction mixture to the quench vessel, maintaining the temperature below 20°C. G->H I Stir the mixture until all the ice has melted and the reaction is fully quenched. H->I J Extract the aqueous slurry with a suitable organic solvent (e.g., DCM). I->J K Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. J->K L Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. K->L M Purify the crude solid by recrystallization from a suitable solvent system. L->M

Figure 2: Step-by-step workflow for the chlorination and purification.

V. Safety Considerations at Scale

The scale-up of any chemical process introduces new safety challenges. For the synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the handling of large quantities of phosphorus oxychloride is the primary concern.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. When handling large quantities of POCl₃, a full-face respirator may be necessary.[7][8]

  • Ventilation: All operations involving POCl₃ must be conducted in a well-ventilated fume hood or a contained reactor system.[7]

  • HCl Off-gassing: The reaction of POCl₃ with the hydroxyl groups of the starting material, and its subsequent quenching, will generate significant amounts of hydrogen chloride (HCl) gas. A robust gas scrubbing system is essential at scale to neutralize the acidic off-gas.

  • Thermal Hazard Assessment: Before performing a large-scale reaction, it is highly recommended to conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC) to understand the thermal profile of the reaction and the quench.[3]

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill kits available for corrosive materials.

VI. References

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. --INVALID-LINK--

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. --INVALID-LINK--

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. --INVALID-LINK--

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. --INVALID-LINK--

  • How can I properly quench POCl3? ResearchGate. --INVALID-LINK--

  • Operation, disposal, storage and transportation of phosphorus oxychloride. Tai'an Yarong Biotechnology Co., Ltd.. --INVALID-LINK--

  • Method for producing 4,6-dichloropyrimidine. Google Patents. --INVALID-LINK--

  • STANDARD OPERATING PROCEDURE. University of Delaware. --INVALID-LINK--

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Dichloropyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyrazolopyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing these often-challenging reactions. The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via Suzuki coupling is a critical skill.[1][2][3][4][5] This resource synthesizes in-depth technical knowledge with practical, field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is Suzuki coupling with dichloropyrazolopyrimidines so challenging?

A1: Dichloropyrazolopyrimidines present a unique set of challenges. As electron-deficient heteroaromatic halides, they can be less reactive in the oxidative addition step of the catalytic cycle.[6][7] The presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[7][8] Furthermore, regioselectivity can be an issue when trying to couple a single chlorine atom.

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, effectively quenching the nucleophile.[7][9] This is often promoted by high temperatures and certain aqueous basic conditions.

  • Dehalogenation: The starting dichloropyrazolopyrimidine is reduced, replacing a chlorine atom with hydrogen.[6][10][11] This can be caused by certain bases or solvents acting as hydride sources.[6][12]

  • Homocoupling: Two molecules of the boronic acid couple together, which can complicate purification.[13][14]

Q3: Is it better to use a boronic acid or a boronic ester?

A3: Both have their advantages and disadvantages. Boronic acids are generally more reactive but can be more susceptible to protodeboronation and homocoupling.[15] Boronic esters, such as pinacol esters, are more stable and can be used in a "slow release" strategy, where they hydrolyze in situ to the active boronic acid.[16][17][18][19] This can minimize side reactions by keeping the concentration of the reactive boronic acid low throughout the reaction.[9]

In-Depth Troubleshooting Guides

This section is organized by common experimental observations. For each issue, potential causes are explored, and detailed troubleshooting steps are provided.

Problem 1: Low to No Yield of the Desired Coupled Product

This is the most common issue. A systematic approach to diagnosing the root cause is essential.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

    • Troubleshooting Steps:

      • Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.

      • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[13] This can be done by bubbling an inert gas through the solvent for 15-20 minutes or by using freeze-pump-thaw cycles.[6]

  • Poor Reagent Quality:

    • Troubleshooting Steps:

      • Use fresh, high-purity boronic acid or boronic ester. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any potential degradation.[13]

      • Verify the purity of your dichloropyrazolopyrimidine starting material. Impurities can inhibit the catalyst.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for these challenging substrates.

    • Troubleshooting Steps:

      • Catalyst and Ligand Screening: Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient heteroaryl chlorides.[20] Consider screening more specialized catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[6][8]

      • Base Optimization: The base is crucial for activating the boronic acid.[21] Screen a variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[8] The strength and solubility of the base can significantly impact the reaction rate.

      • Solvent Selection: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly used.[12][22] The choice of solvent can be critical to success, with some studies showing that alcoholic solvent mixtures can lead to greater reactivity at lower temperatures.[22]

Below is a decision tree to guide your optimization process:

G start Low or No Yield catalyst Screen Catalyst/Ligand (e.g., Pd(PPh3)4, XPhos-Pd-G2) start->catalyst reagents Check Reagent Quality start->reagents Initial Check base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/EtOH/H2O) base->solvent temp Adjust Temperature solvent->temp atmosphere Ensure Inert Atmosphere reagents->atmosphere

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Significant Formation of Dehalogenated Byproduct

The presence of a byproduct where one of the chlorine atoms has been replaced by hydrogen indicates a dehalogenation side reaction.[11]

Possible Causes & Solutions:

  • Hydride Source in the Reaction Mixture: The palladium-hydride (Pd-H) species responsible for dehalogenation can be formed from the base, solvent, or trace water.[6]

    • Troubleshooting Steps:

      • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[6]

      • Solvent Choice: Alcohols can sometimes act as hydride donors.[12] If dehalogenation is a major issue, consider switching to a non-alcoholic solvent system like dioxane/water or toluene/water.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling and dehalogenation.

    • Troubleshooting Steps:

      • Switch to a bulkier, more electron-donating ligand such as SPhos or XPhos. These can sometimes suppress dehalogenation.[6]

Problem 3: Protodeboronation of the Boronic Acid

If you observe your boronic acid being consumed without the formation of the desired product, protodeboronation is a likely culprit.

Possible Causes & Solutions:

  • Reaction Conditions: High temperatures and the presence of water and base can accelerate this side reaction.[7]

    • Troubleshooting Steps:

      • Use a Boronic Ester: As mentioned, boronic esters like pinacol esters are more stable.[18][19] Their slow in-situ hydrolysis to the boronic acid can keep the concentration of the susceptible species low.[16][17]

      • Anhydrous Conditions: While some water is often necessary, excessive amounts can be detrimental. Consider using anhydrous solvents and carefully dried reagents. Some studies have explored completely anhydrous conditions.[23]

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.

Problem 4: Difficulty with Product Purification

The polar nature of pyrazolopyrimidine derivatives can make purification challenging.[24]

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: Homocoupled boronic acid and other side products can have similar polarities to the desired product.

    • Troubleshooting Steps:

      • Chromatography Optimization:

        • Normal Phase: If your compound is not excessively polar, standard silica gel chromatography may be effective.

        • Reverse Phase: For more polar compounds, reverse-phase chromatography may be necessary.

        • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice for very polar compounds, as it provides good retention.[24]

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[24]

      • Acid-Base Extraction: The nitrogen atoms in the pyrazolopyrimidine core are basic. An acid-base extraction workup can sometimes be used to separate the product from non-basic impurities.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrazolopyrimidine

This is a general starting point. Optimization will likely be required for your specific substrates.

  • Reaction Setup: To a dry reaction vial, add the dichloropyrazolopyrimidine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Addition of Solvent and Catalyst: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if using a separate ligand).[14][25]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

Catalyst/Ligand Screening Protocol

A parallel synthesizer or a multi-well plate can be used to efficiently screen different conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd₂(dba)₃XPhos-Pd-G3PEPPSI-IPr
Ligand NoneXPhosNoneNone
Base K₂CO₃K₂CO₃K₃PO₄K₃PO₄
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂ODioxane/H₂O
Temperature 100 °C100 °C80 °C80 °C

Caption: Example of a screening table for optimizing Suzuki coupling conditions.

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle cluster_legend Suzuki Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 + Base D Reductive Elimination C->D D->A Ar-Ar' ArX ArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step for electron-deficient heteroaryl chlorides is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[7] This is why bulky, electron-rich ligands are often beneficial, as they can accelerate this step. The base is critical for the transmetalation step, where it forms a more nucleophilic boronate species that transfers its organic group to the palladium center.[7]

By systematically addressing each potential point of failure, from the quality of your reagents to the specifics of the catalytic system, you can successfully troubleshoot and optimize Suzuki couplings with dichloropyrazolopyrimidines.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • National Institutes of Health. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubMed. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines. [Link]

  • National Institutes of Health. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ACS Publications. Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Derived from 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers developing kinase inhibitors based on the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This versatile heterocyclic system is a known "privileged structure," acting as an isostere of the adenine ring of ATP, which allows it to effectively mimic hinge-region binding interactions within the active sites of numerous kinases.[1][2] However, this inherent affinity for the conserved ATP-binding pocket presents a significant challenge: achieving high selectivity for the target kinase while avoiding off-target effects across the kinome.[3][4]

This guide is structured to provide practical, experience-driven solutions to the common hurdles you may encounter during your research. We will move from foundational questions to in-depth troubleshooting of specific experimental problems, supported by detailed protocols and workflows.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized a new derivative of the pyrazolo[3,4-d]pyrimidine scaffold. What are the first critical steps before I begin cellular assays?

A1: Before proceeding to complex cellular models, it is essential to establish a foundational understanding of your compound's basic physicochemical and biochemical properties.

  • Purity and Identity Confirmation: First, confirm the purity (>95%) and chemical identity of your compound using methods like NMR, LC-MS, and HRMS. Impurities can lead to confounding results and misinterpretation of biological data.

  • Solubility Assessment: Kinase inhibitors are often lipophilic and exhibit poor aqueous solubility.[5][6] Perform initial solubility tests in common laboratory solvents, particularly DMSO, and then assess its solubility and stability in your planned aqueous assay buffers. This preliminary step can prevent significant issues with compound precipitation later on.[7]

  • Primary Biochemical Assay: Screen your compound against the purified target kinase in a robust biochemical assay (e.g., ADP-Glo™, Z'-LYTE™) to determine its initial potency (IC₅₀). This provides a baseline measure of on-target activity.

  • Initial Selectivity Check: If resources permit, test the compound against one or two closely related kinases to get an early indication of its selectivity. This can help prioritize which compounds to advance.

Q2: Why is achieving high kinase selectivity so critical, and what are the main drivers of off-target effects with this scaffold?

A2: High selectivity is paramount because off-target inhibition can lead to cellular toxicity, misleading experimental outcomes, and severe adverse effects in clinical settings.[8] The primary reason for the off-target activity of pyrazolo[3,4-d]pyrimidine derivatives is the high degree of conservation in the ATP-binding pocket across the human kinome.[8] While your compound may bind potently to your intended target, it can also interact with dozens of other kinases that share similar structural features in the hinge region and surrounding pockets. Strategies to enhance selectivity often involve modifying the scaffold to introduce chemical moieties that can form specific interactions with non-conserved residues outside the primary ATP-binding site.[3]

Q3: What is the difference between measuring Kd, IC₅₀, and Ki? Which value is most important for assessing selectivity?

A3: These values describe different aspects of inhibitor-target interaction, and understanding their differences is crucial.

  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is highly dependent on factors like ATP and substrate concentrations.[9]

  • Kd (Dissociation constant): This is a thermodynamic measure of binding affinity, representing the concentration of inhibitor at which 50% of the target protein is occupied at equilibrium. A lower Kd indicates a higher binding affinity. It is independent of enzyme concentration.

  • Ki (Inhibition constant): For competitive inhibitors, Ki represents the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC₅₀ because it accounts for the concentration of the substrate (ATP).[9]

For assessing selectivity, comparing Kd or Ki values across a panel of kinases provides the most accurate and comparable data, as these values are less dependent on specific assay conditions than IC₅₀.

Troubleshooting Guide: Addressing Common Experimental Issues
Issue 1: Poor Kinase Selectivity and High Off-Target Effects

Q: My initial screening shows that my pyrazolo[3,4-d]pyrimidine derivative inhibits multiple kinases with similar potency. How can I identify the off-targets and develop a strategy to improve selectivity?

A: This is a common and expected challenge. A systematic, multi-step approach is required to both characterize the problem and guide medicinal chemistry efforts.

Step 1: Comprehensive Kinome Profiling The first and most critical step is to understand the full scope of your compound's off-target interactions. Do not rely on a small, biased panel of kinases. Utilize a comprehensive kinome-wide profiling service. These services screen your compound against hundreds of kinases, providing a detailed selectivity profile.

Service ProviderAssay TechnologyKey Features
Eurofins Discovery KINOMEscan™ (Binding Assay)Screens against 468 kinases; measures Kd; detects multiple inhibitor types.[10]
Reaction Biology HotSpot™ (Radiometric Assay)Largest commercially available panel; can test at various ATP concentrations (including physiological 1 mM).[11]
Promega ADP-Glo™ (Luminescence Assay)Available as profiling systems for in-house use or as a service; measures ATP-to-ADP conversion.[12]
AssayQuant KinSight™ (Continuous Assay)Provides kinetic data (not just an endpoint), offering insights into the mechanism of action.[13]

Step 2: Analyze the Profiling Data Once you receive the data, visualize it using a kinome tree diagram. This will immediately highlight which kinase families are most affected by your inhibitor. Look for patterns. Are the off-targets structurally related to your primary target? This information is crucial for the next step.

Step 3: Structure-Based Drug Design (SBDD) With a clear picture of the off-targets, use SBDD to guide chemical modifications. The goal is to introduce substituents that exploit differences between your target and the off-target kinases.

  • Exploit Non-Conserved Residues: Obtain or model the crystal structures of your primary target and a key off-target kinase. Look for differences in the amino acid residues near your compound's binding site, particularly in the "gatekeeper" residue area or the solvent-exposed regions.[3]

  • Target Inactive Conformations: Design modifications that favor binding to a specific inactive conformation (e.g., DFG-out) of your target kinase. These conformations are often more structurally diverse across the kinome, offering a powerful route to selectivity.[3]

Step 4: Iterative Synthesis and Screening Synthesize a focused library of new derivatives based on your SBDD hypotheses. Rescreen these compounds against the primary target and the previously identified off-targets to see if selectivity has improved. This iterative process of design, synthesis, and testing is central to successful lead optimization.[14][15]

cluster_0 Troubleshooting Workflow: Poor Selectivity Start Initial Compound Shows Poor Selectivity Profile Perform Comprehensive Kinome Profiling (e.g., KINOMEscan™) Start->Profile Analyze Analyze Data: Identify Off-Target Kinase Families Profile->Analyze SBDD Structure-Based Design: Compare Target vs. Off-Target Crystal Structures Analyze->SBDD Hypothesize Formulate Hypothesis: Exploit Non-Conserved Residues SBDD->Hypothesize Synthesize Synthesize Focused Library of New Derivatives Hypothesize->Synthesize Rescreen Rescreen Against Target and Key Off-Targets Synthesize->Rescreen Decision Selectivity Improved? Rescreen->Decision End Optimized Lead Candidate Decision->End Yes Reiterate Re-evaluate SBDD Strategy Decision->Reiterate No Reiterate->SBDD

Caption: Workflow for addressing poor kinase inhibitor selectivity.

Issue 2: Compound Solubility and Precipitation

Q: My pyrazolo[3,4-d]pyrimidine derivative is highly potent in biochemical assays, but it keeps precipitating when I dilute the DMSO stock into my aqueous cell culture medium. How can I solve this?

A: This is a very common issue known as "precipitation upon dilution," which occurs when the compound's concentration exceeds its thermodynamic solubility in the final aqueous solution.[7] Here’s a systematic approach to troubleshoot this.

  • Optimize DMSO Stock and Final Concentration:

    • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can help.[7]

    • Minimize Final DMSO %: When diluting into your aqueous buffer, aim for the lowest possible final DMSO concentration, ideally below 0.5% (v/v).[7] High concentrations of DMSO can be toxic to cells and can also alter protein conformation.

    • Serial Dilution: Perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous medium. This avoids creating localized high concentrations of the compound in the aqueous phase.

  • Modify the Aqueous Buffer:

    • Adjust pH: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[6][7] Try preparing your final solution in a buffer with a pH between 4 and 6. If your experiment requires a neutral pH, you can carefully neutralize the solution after the compound has dissolved, but watch closely for any signs of precipitation.[7]

    • Incorporate Excipients: Consider adding solubility-enhancing excipients to your buffer. These agents can help keep hydrophobic compounds in solution.

      • Surfactants: Low concentrations of non-ionic surfactants like Pluronic® F-68 or Tween® 80 can be effective.[16]

      • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[17]

  • Consider Formulation Strategies:

    • For in vivo studies or more complex cellular models, advanced formulation strategies may be necessary. This could involve creating nanoparticle dispersions or using polymer-based formulations to improve bioavailability and solubility.[16]

cluster_1 Troubleshooting Workflow: Compound Precipitation Start Compound Precipitates in Aqueous Buffer CheckDMSO Is Final DMSO Concentration < 0.5%? Start->CheckDMSO AdjustDilution Optimize Dilution Strategy: - Use high-conc. DMSO stock - Serial dilute in DMSO first CheckDMSO->AdjustDilution No CheckpH Is Compound a Weak Base? CheckDMSO->CheckpH Yes AdjustDilution->CheckDMSO AdjustpH Lower Buffer pH (e.g., to pH 5-6) CheckpH->AdjustpH Yes AddExcipients Incorporate Excipients: - Surfactants (Pluronic F-68) - Cyclodextrins CheckpH->AddExcipients No Success Compound Soluble AdjustpH->Success ConsiderFormulation Consider Advanced Formulation Strategies AddExcipients->ConsiderFormulation If Still Precipitates AddExcipients->Success

Caption: Decision tree for troubleshooting compound solubility issues.

Issue 3: Low Potency in Cellular Assays vs. Biochemical Assays

Q: My inhibitor has a nanomolar IC₅₀ against the purified kinase, but in my cell-based assays, the EC₅₀ is in the micromolar range or higher. What could be causing this discrepancy?

A: A significant drop in potency between biochemical and cellular assays is a frequent and informative observation.[18] It points to factors beyond direct enzyme inhibition. The key is to systematically investigate the potential causes.

  • Confirm Target Engagement in Cells: The most important first step is to verify that your compound is actually reaching and binding to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[19] Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of your target protein in the presence of your compound is direct evidence of target engagement.[20][21]

  • Investigate Physicochemical Properties:

    • Cell Permeability: Is your compound able to cross the cell membrane? High polarity or a large molecular weight can limit cell permeability. If you suspect this, you can perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Efflux Pumps: Is your compound a substrate for efflux pumps like P-glycoprotein (P-gp)? These pumps actively remove foreign molecules from the cell, keeping the intracellular concentration too low to be effective. This can be tested using cell lines that overexpress specific efflux pumps.

  • High Intracellular ATP Concentration:

    • Biochemical assays are often run at low ATP concentrations (equal to the Km(ATP)) to maximize inhibitor potency.[9] However, the concentration of ATP inside a cell is much higher (1-10 mM).[11] As your compound is ATP-competitive, it will be much less effective when competing against a high physiological concentration of ATP. To test this, re-run your biochemical assay with 1 mM ATP and see if the IC₅₀ shifts closer to the cellular EC₅₀.

  • Compound Stability and Metabolism:

    • Your compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms. You can assess metabolic stability by incubating your compound with liver microsomes and measuring its concentration over time.

cluster_2 Investigating Potency Drop: Biochemical vs. Cellular Start High Biochemical Potency Low Cellular Potency CETSA 1. Confirm Target Engagement (Run CETSA) Start->CETSA Permeability 2. Assess Cell Permeability (PAMPA, Efflux Assays) CETSA->Permeability ATP 3. Test High ATP Conc. (Biochemical Assay @ 1mM ATP) Permeability->ATP Metabolism 4. Check Metabolic Stability (Microsome Stability Assay) ATP->Metabolism Result Identify Limiting Factor(s) to Guide Compound Optimization Metabolism->Result

Caption: Systematic workflow to diagnose potency discrepancies.

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a standard Western blot-based CETSA to confirm that your pyrazolo[3,4-d]pyrimidine inhibitor binds to its target kinase in intact cells.[19]

Materials:

  • Cell line expressing the target kinase

  • Your kinase inhibitor and vehicle (e.g., DMSO)

  • PBS and appropriate cell lysis buffer (with protease/phosphatase inhibitors)

  • PCR tubes or plate

  • Thermal cycler with a gradient function

  • Centrifuge capable of handling cell lysates

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to the target kinase

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your inhibitor at a relevant concentration (e.g., 10x EC₅₀) and another set with the vehicle control. Incubate for a sufficient time for the compound to enter the cells and bind to the target (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with cold PBS, and resuspend in lysis buffer. Lyse the cells (e.g., via freeze-thaw cycles or sonication).

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Heat Challenge: Aliquot the clarified lysate from both the vehicle- and inhibitor-treated groups into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).

  • Separate Soluble/Aggregated Fractions: After the heat challenge, immediately centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant from each tube (this contains the soluble protein fraction). Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using an antibody against your target kinase.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization due to ligand binding.[20]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy) in a single experiment.[22]

Materials:

  • Purified target kinase domain

  • Your kinase inhibitor

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Perfectly matched ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucially, the buffer used to dissolve the inhibitor must be identical to the buffer the protein is in. [22]

Methodology:

  • Sample Preparation:

    • Protein: Dialyze the purified kinase extensively against the ITC buffer. After dialysis, determine the precise protein concentration.

    • Inhibitor: Dissolve the inhibitor in the exact same buffer used for the final dialysis step of the protein.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.

  • Loading:

    • Sample Cell: Load the kinase solution into the sample cell (typically at a concentration of 10-50 µM).

    • Syringe: Load the inhibitor solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, then discard this data point.

    • Proceed with a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution. The instrument will measure the small heat changes (in µcal/sec) after each injection.

  • Control Experiment: Perform a control titration by injecting the inhibitor into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the main experimental data.[22]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument. The software will calculate the Kd (binding affinity), n (stoichiometry), and ΔH (enthalpy).[23]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics (kon/koff)

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.[24][25]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified target kinase

  • Your kinase inhibitor

  • Appropriate running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization: Covalently immobilize the purified kinase onto the surface of the sensor chip. Amine coupling is a common method, but ensure the immobilization conditions do not compromise the protein's activity.[26] One flow cell should be activated and blocked without protein to serve as a reference surface.

  • Analyte Preparation: Prepare a series of dilutions of your inhibitor in the running buffer. It is critical to include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement:

    • Association: Inject the different concentrations of your inhibitor over the kinase-immobilized surface and the reference surface for a set amount of time. The SPR instrument measures the change in refractive index as the inhibitor binds to the immobilized kinase, generating an association curve.

    • Dissociation: After the association phase, switch back to injecting only the running buffer. The instrument will measure the signal decrease as the inhibitor dissociates from the kinase, generating a dissociation curve.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a high salt or low pH buffer) to remove all bound inhibitor from the kinase surface, preparing it for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams (plots of response vs. time) from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).[27]

References
  • PubMed.

  • ACS Publications.

  • BenchChem.

  • Eurofins Discovery.

  • SciLifeLab Publications.

  • Analytical Chemistry.

  • PubMed.

  • Nature Communications.

  • NCBI.

  • PubMed.

  • Nature Communications.

  • Promega Corporation.

  • AssayQuant.

  • bioRxiv.

  • Reaction Biology.

  • PubMed.

  • BenchChem.

  • PubMed.

  • Nature Communications.

  • PubMed.

  • Journal of Medicinal Chemistry.

  • Bio-Rad.

  • BenchChem.

  • Journal of Chemical Theory and Computation.

  • ACS Medicinal Chemistry Letters.

  • ResearchGate.

  • BenchChem.

  • PMC - NIH.

  • PMC - NIH.

  • OSTI.gov.

  • MDPI.

  • BenchChem.

  • ResearchGate.

  • Drug Hunter.

  • PubMed Central.

  • NIH.

  • ResearchGate.

  • Reaction Biology.

  • TA Instruments.

  • PMC - PubMed Central.

  • BMC Systems Biology.

  • ResearchGate.

  • RSC Publishing.

  • MDPI.

  • NIH.

  • Reaction Biology.

  • The Institute of Cancer Research.

  • Scientific Reports.

  • PubMed Central.

Sources

Reducing off-target effects of pyrazolo[3,4-d]pyrimidine-based drugs.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based compounds. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate one of the most significant challenges in the development of these potent kinase inhibitors: off-target activity.

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a "privileged scaffold." Its structure is an isostere of adenine, allowing it to effectively mimic ATP and bind to the hinge region of kinase active sites.[1][2] This inherent characteristic is both its strength and its weakness. While it provides a robust foundation for potent kinase inhibition, the high degree of conservation in the ATP-binding pocket across the human kinome means that off-target interactions are a common and critical hurdle to overcome.[3]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design self-validating experiments and rationally optimize your compounds for higher selectivity and reduced toxicity.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions that arise during the early stages of characterizing a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Q1: We are observing unexpected or toxic phenotypes in our cell-based assays. How can we begin to determine if these are due to off-target effects?

A1: This is a critical first step in characterizing your inhibitor. An unexpected phenotype (e.g., excessive cytotoxicity, altered morphology, paradoxical pathway activation) requires a systematic approach to distinguish on-target from off-target effects.[4][5]

A recommended initial workflow includes:

  • Dose-Response Analysis: Establish a clear dose-response curve for both your intended biological effect and the unexpected phenotype. A significant separation between the effective concentration (EC50) for the on-target effect and the toxic concentration (TC50) may suggest an off-target liability. However, be aware that potent off-target effects can also be dose-dependent.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of at least two well-characterized, structurally distinct inhibitors of the same target kinase. If multiple inhibitors targeting the same kinase produce the same phenotype, it strengthens the case for an on-target effect.[6] Conversely, if your compound yields a unique phenotype, an off-target effect is more likely.

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is engineered to be resistant to your inhibitor. If the phenotype is reversed or prevented in the presence of the resistant kinase, it provides strong evidence for an on-target mechanism.[6]

Q2: Our lead compound is highly selective in a biochemical kinase panel, but we still see evidence of off-target activity in cellular assays. Why is there a discrepancy?

A2: This is a common and important observation. Biochemical and cellular selectivity are not always correlated, and understanding the difference is key to successful drug development.

  • Biochemical selectivity is determined using purified, recombinant enzymes, often in simplified buffer systems.[7][8] These assays measure the direct interaction between your compound and a kinase, providing a clean measure of intrinsic inhibitory potency (IC50 or Kd).

  • Cellular selectivity reflects the compound's activity in a complex biological system. Several factors can cause discrepancies with biochemical data:

    • Cell Permeability & Efflux: Your compound must cross the cell membrane to reach its intracellular target. Poor permeability or active removal by efflux pumps can prevent it from engaging the target kinase, while it may accumulate in compartments containing an off-target.

    • Intracellular ATP Concentration: Most pyrazolo[3,4-d]pyrimidines are ATP-competitive. The high concentration of ATP within a cell (~1-10 mM) can outcompete your inhibitor, making it appear less potent than in a biochemical assay run at a lower, often Kₘ-matched, ATP concentration.[7]

    • Target Engagement: A compound may show potent biochemical inhibition but fail to bind its target effectively in the cellular milieu due to protein-protein interactions or scaffolding that alters the kinase's conformation.

    • Metabolism: The compound could be metabolized within the cell into a new species with a different selectivity profile.

Q3: When and how should we use computational tools to predict off-target effects?

A3: Computational (in silico) approaches are most powerful when used early and iteratively in the drug discovery process. They serve as a cost-effective method to predict potential liabilities and guide the design of more selective compounds before committing significant resources to synthesis and screening.[9]

Key computational methods include:

  • Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) compare your compound's structure to a large database of compounds with known activities to predict potential targets.[10]

  • Molecular Docking: Docking your compound into the crystal structures of known off-target kinases can help rationalize why they are being inhibited and reveal subtle differences in the ATP-binding pockets that can be exploited for selectivity.

  • Machine Learning & QSAR: As more data becomes available, quantitative structure-activity relationship (QSAR) and other machine learning models can be trained to predict off-target interactions for novel chemical scaffolds.[11][12]

These predictions should always be treated as hypotheses that require experimental validation using the biochemical and cellular methods described in this guide.

Part 2: Troubleshooting Guide - Resolving Specific Experimental Challenges

This section provides structured workflows to address common problems encountered during lead optimization.

Problem: Initial kinase panel screening shows our lead compound inhibits multiple kinases with similar potency.

Causality: This "polypharmacology" is common for ATP-competitive scaffolds like pyrazolo[3,4-d]pyrimidine.[13] The goal is not necessarily to achieve absolute specificity but to engineer a selectivity profile that avoids kinases known to cause toxicities while potentially retaining activity against other therapeutically beneficial targets.[3][14]

G cluster_0 Analysis & Hypothesis Generation cluster_1 Execution & Validation Analyze 1. Analyze Kinase Panel Data - Calculate Selectivity Score - Identify problematic off-targets Dock 2. Computational Docking - Compare binding modes of on- and off-targets - Identify pockets for selective interaction Analyze->Dock SAR 3. Formulate SAR Hypothesis - Propose modifications to exploit structural differences Dock->SAR Synthesize 4. Synthesize Focused Library - Create analogs based on hypothesis SAR->Synthesize Iterate Screen 5. Re-screen Analogs - Use focused or broad kinase panel Synthesize->Screen Screen->Analyze Refine Hypothesis Validate 6. Validate in Cellular Assays - Confirm improved cellular selectivity Screen->Validate

Caption: Workflow for rational optimization of kinase selectivity.

Step-by-Step Explanation:

  • Analyze the Data: Don't just look at the IC50 values. Calculate a Selectivity Score (e.g., IC50 of off-target / IC50 of on-target). A score >100 is often considered a good starting point for selectivity. Prioritize eliminating inhibition of kinases linked to known toxicities (e.g., certain cardiac or metabolic kinases).

  • Generate a Hypothesis with Structural Biology: Use molecular docking to compare how your compound fits into the binding site of your primary target versus a key off-target. Look for differences, such as a unique hydrophobic pocket or a different residue near the gatekeeper position, that you can exploit.

  • Structure-Activity Relationship (SAR) Guided Synthesis: Modify the pyrazolo[3,4-d]pyrimidine scaffold at key positions. Focused chemical modifications can significantly alter the selectivity profile.[13][15][16]

    • Substituents on the Pyrazole Ring: Modifications here often project into the solvent-exposed region and can be used to disrupt binding to certain off-targets or improve physicochemical properties.

    • Substituents on the Pyrimidine Ring (e.g., C4-amine): This position is critical for hinge-binding. Small changes can have a dramatic impact on potency, but larger groups extending towards the ribose pocket can introduce selectivity.[17][18][19]

  • Iterate: Synthesize a small, focused library of analogs based on your hypothesis and re-screen them. This iterative process of design, synthesis, and testing is the core of medicinal chemistry optimization.

Problem: My compound is biochemically selective but causes toxicity or unexpected phenotypes in cells.

Causality: This suggests that either your compound is engaging an unanticipated target within the cell (which could be a kinase not in your panel or a non-kinase protein) or that inhibiting the primary target leads to a complex, unexpected biological outcome.[20]

G Start Cellular Toxicity or Unexpected Phenotype Observed CETSA 1. Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) Does the compound bind the intended target in cells? Start->CETSA Phospho 2. Profile Downstream Signaling (Phospho-proteomics / Western Blot) Is the target's pathway modulated as expected? CETSA->Phospho If Yes Genetic 3. Validate with Genetic Models (CRISPR/siRNA Knockdown) Does knockdown of the suspected off-target rescue the phenotype? Phospho->Genetic If signaling is aberrant or suggests other pathways Conclusion Identify True Source of Phenotype (On-target vs. Off-target) Genetic->Conclusion

Caption: Workflow to validate cellular target engagement and identify off-targets.

Step-by-Step Explanation:

  • Confirm Intracellular Target Engagement: First, prove that your compound is actually binding to your intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It measures the thermal stabilization of a protein when a ligand binds, providing direct evidence of target engagement in a cellular context.[6]

  • Analyze Downstream Signaling: Use Western blotting or phospho-proteomics to verify that your compound modulates the signaling pathway downstream of your intended target in a dose-dependent manner. Simultaneously, probe key nodes of pathways controlled by your most likely off-targets (identified from broad kinase screening or computational predictions). Unexpected changes in other pathways are a red flag for a functional off-target interaction.

  • Use Genetic Models for Validation: If you suspect a specific off-target is responsible for the toxicity, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out its expression.[6] If depleting the suspected off-target protein rescues or mimics the toxic phenotype, it provides very strong evidence that the effect is mediated through this off-target.

Part 3: Key Experimental Protocols

Protocol 1: Comprehensive Kinase Selectivity Profiling

This protocol outlines the general steps for using a commercial service to obtain a broad kinase selectivity profile.

Objective: To determine the inhibitory activity of a pyrazolo[3,4-d]pyrimidine compound against a large panel of purified human kinases.

Methodology: Radiometric assays (e.g., HotSpot) or competitive binding assays (e.g., KINOMEscan) are commonly used.[7][8] Radiometric assays directly measure the inhibition of kinase catalytic activity, which is often preferred.[8]

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

    • Perform serial dilutions in 100% DMSO to prepare samples for submission. For a primary screen, a single concentration (e.g., 1 µM) tested in duplicate is standard. For dose-response curves, a 10-point, 3-fold dilution series is common.

    • Submit the required volume and concentration in a sealed plate format as specified by the vendor.

  • Assay Execution (Performed by Vendor):

    • The compound is tested against a panel of purified kinases (e.g., >300 kinases).

    • Reactions are typically run at an ATP concentration close to the Kₘ for each specific kinase to provide a comparable measure of intrinsic potency.[7]

    • The percentage of remaining kinase activity relative to a DMSO vehicle control is measured.

  • Data Analysis:

    • The vendor will provide a report, typically listing the percent inhibition for each kinase at the tested concentration.

    • Interpretation: Pay close attention to any kinase inhibited by >80-90% in the primary screen. These are considered significant "hits."

    • Follow up on significant hits by determining their full IC50 values to quantify the potency of the off-target interaction.

Table 1: Example of Kinase Selectivity Profile Data (Primary Screen at 1 µM)

Kinase TargetFamily% Inhibition at 1 µMClassification
On-Target Kinase (OTK) Tyrosine Kinase 98% Potent Hit
Off-Target Kinase A (OFT-A)Tyrosine Kinase92%Significant Off-Target
Off-Target Kinase B (OFT-B)Ser/Thr Kinase75%Moderate Off-Target
Off-Target Kinase C (OFT-C)Tyrosine Kinase15%No Significant Activity
... (300+ other kinases)...<50%...
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the pyrazolo[3,4-d]pyrimidine compound binds to its intended target protein in intact cells.

Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Step-by-Step Workflow:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80% confluency. Ensure the cell line expresses your target of interest.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for a sufficient time to allow cell entry (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells (e.g., by trypsinization or scraping) and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (without detergents) containing protease inhibitors.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant (soluble protein fraction).

    • Aliquot the supernatant for each treatment condition into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation and Detection:

    • Centrifuge the heated samples again at high speed (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

    • Analyze the amount of soluble target protein remaining in each sample using Western blotting or another protein detection method (e.g., ELISA).

  • Data Analysis:

    • For each treatment condition, plot the band intensity (amount of soluble protein) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Google Cloud AI.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Google Cloud AI.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.
  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • Kinase Selectivity Panels. Reaction Biology.
  • How can off-target effects of drugs be minimised?
  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Google Cloud AI.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Google Cloud AI.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre

Sources

Technical Support Center: Optimizing Pharmacokinetic Profiles of 1-phenyl-pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to the common pharmacokinetic (PK) challenges encountered with this important class of compounds, which are often investigated as potent kinase inhibitors.[1][2][3][4][5] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and advance your lead candidates with confidence.

Section 1: Troubleshooting Poor Aqueous Solubility & Low Bioavailability

A primary hurdle in the development of pyrazolo[3,4-d]pyrimidine compounds is their characteristically low aqueous solubility.[6][7][8] This stems from their planar, aromatic structure, which promotes strong crystal lattice packing and results in poor dissolution, leading to erratic absorption and low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My 1-phenyl-pyrazolo[3,4-d]pyrimidine compound is precipitating out of the aqueous buffer during my in vitro assays. Why is this happening and how can I prevent it?

A: This is a classic manifestation of poor kinetic solubility. The compound, initially dissolved in a high-concentration DMSO stock, crashes out when diluted into an aqueous environment where its solubility limit is much lower. The planar, fused heterocyclic ring system is hydrophobic and energetically favors self-association over interaction with water.[9][10]

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts.[11]

  • Use a Co-Solvent System: For in vitro assays, incorporating a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) 400 into your final buffer can help maintain solubility.[12]

  • Employ Cyclodextrins: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic core.[13] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of your compound from the aqueous environment and increasing its apparent solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

  • Intermediate Dilution Step: Avoid a large, single-step dilution from your DMSO stock directly into the final aqueous buffer. Create an intermediate dilution in a solution containing a higher percentage of organic co-solvent or in assay medium supplemented with serum (if appropriate), before making the final dilution.[11]

Q2: My lead candidate shows excellent in vitro potency but has very low oral bioavailability in my animal models. What are the likely causes?

A: Low oral bioavailability for this class is typically multifactorial, stemming from:

  • Solubility-Limited Absorption: The drug does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is often the rate-limiting step.

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: The drug is extensively metabolized in the gut wall or the liver before it can reach systemic circulation.

The following workflow diagram illustrates a systematic approach to diagnosing and addressing these issues.

PK_Troubleshooting_Workflow start Low In Vivo Bioavailability Observed solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism poor_sol Is Solubility < 10 µM? metabolism->poor_sol poor_perm Is Papp < 1 x 10⁻⁶ cm/s? poor_sol->poor_perm No formulate Implement Formulation Strategy: • Particle Size Reduction • Solid Dispersions • Lipid-Based Systems (SEDDS) • Nanosystems (Liposomes) poor_sol->formulate Yes poor_met Is t½ < 30 min? poor_perm->poor_met No medchem_perm Medicinal Chemistry Strategy: • Modulate LogP/Polarity • Reduce H-Bond Donors poor_perm->medchem_perm Yes medchem_met Medicinal Chemistry Strategy: • Identify & Block 'Soft Spots' • Introduce EWGs poor_met->medchem_met Yes retest Re-evaluate In Vivo PK with Optimized Compound/Formulation poor_met->retest No formulate->retest medchem_perm->retest medchem_met->retest

Caption: Workflow for diagnosing and addressing low oral bioavailability.

Advanced Formulation Strategies

For preclinical in vivo studies, improving the formulation is often the most direct path to enhancing exposure.[14]

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[13][14]Simple, well-established (micronization, nanonization).May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining a high-energy, more soluble amorphous state.[12][15]Significant solubility enhancement; can create supersaturated solutions.Can be physically unstable over time (recrystallization); requires specific manufacturing processes (spray drying, hot-melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in GI fluids.[12][14][16]Enhances solubilization and can utilize lipid absorption pathways, potentially reducing first-pass metabolism.[14]Requires careful selection of excipients; potential for GI side effects at high doses.
Nanosystems (Liposomes, Nanoparticles) The drug is encapsulated within a nanocarrier, such as a liposome or albumin nanoparticle, which overcomes the solubility issue.[6][7]Protects the drug from degradation; can be engineered for targeted delivery.More complex to manufacture and characterize; may alter biodistribution significantly.
Prodrug Approach A hydrophilic, ionizable promoiety is chemically attached to the parent drug. This moiety is cleaved in vivo by enzymes (e.g., esterases, phosphatases) to release the active compound.[7][8]Substantially increases aqueous solubility for parenteral formulations; can improve permeability.[8]Requires careful linker design for appropriate cleavage rate; adds synthetic complexity.

Section 2: Addressing Metabolic Instability

Rapid clearance due to metabolic instability is another significant challenge. Pyrazolo[3,4-d]pyrimidines can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[17]

Frequently Asked Questions (FAQs)

Q1: My compound is rapidly cleared in human liver microsome (HLM) assays. What are the most likely metabolic reactions occurring?

A: Studies on pyrazolo[3,4-d]pyrimidine derivatives have identified two primary CYP-dependent metabolic pathways: oxidative dechlorination (if a chlorine atom is present) and N-dealkylation of substituent groups.[17] The CYP3A family of enzymes is often heavily involved in the metabolism of these compounds.[17]

Metabolic_Pathways Parent Pyrazolo[3,4-d]pyrimidine (Parent Compound) CYP3A4 CYP3A4/5 Enzymes (Liver, Gut Wall) Parent->CYP3A4 Metabolism Oxidation Oxidative Dechlorination (if applicable) CYP3A4->Oxidation Dealkylation N-Dealkylation (of R-groups) CYP3A4->Dealkylation Metabolites Polar Metabolites (Increased Solubility) Oxidation->Metabolites Dealkylation->Metabolites Excretion Rapid Excretion Metabolites->Excretion

Caption: Common metabolic pathways for pyrazolo[3,4-d]pyrimidines.

Q2: How can I improve the metabolic stability of my lead compound?

A: This requires a medicinal chemistry approach known as "metabolic soft spot" identification and modification.

  • Metabolite Identification: First, you must identify the exact site of metabolism. This is done by incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.[18][19]

  • Blocking the "Soft Spot": Once the labile position is known, you can modify the structure to block the metabolic reaction. Common strategies include:

    • Deuteration: Replacing a C-H bond at the metabolic site with a C-D bond can slow the rate of cleavage (the kinetic isotope effect), but this effect can be variable.

    • Introducing Electron-Withdrawing Groups: Placing groups like fluorine or a trifluoromethyl group near the site of oxidation can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the enzyme from accessing it. This was shown to be effective in one study where replacing a metabolically labile allyl group with a methyl or a fused cyclopentyl ring improved metabolic stability.[20]

Section 3: Managing Plasma Protein Binding

High plasma protein binding (PPB) can limit the free fraction of the drug available to exert its therapeutic effect. According to the "free drug hypothesis," only the unbound drug is able to cross membranes and interact with its target.[21]

Frequently Asked Questions (FAQs)

Q1: My compound is >99.5% bound to plasma proteins. Is this a problem?

A: Not necessarily, but it requires careful consideration. High PPB is not an insurmountable issue on its own. The critical parameter is the unbound concentration of the drug at the target site. However, very high PPB can make a compound more susceptible to drug-drug interactions (displacement from binding sites) and can complicate the interpretation of PK/PD relationships.[22] For drugs with high intrinsic clearance, increasing plasma protein binding can sometimes be a viable strategy to prolong the half-life.[23] Conversely, for drugs with low intrinsic clearance, reducing PPB can help prevent drug accumulation.[23]

Q2: What structural features influence plasma protein binding, and how can I reduce it?

A: PPB is primarily driven by hydrophobic interactions and, to a lesser extent, ionic interactions with plasma proteins like albumin and alpha-1 acid glycoprotein.[24][25]

  • Lipophilicity (LogP/LogD): This is the strongest driver. High lipophilicity generally leads to higher PPB.

  • Charge: Acidic drugs tend to bind to albumin, while basic drugs often bind to alpha-1 acid glycoprotein.[24]

Strategies to Reduce High PPB:

  • Reduce Lipophilicity: Systematically decrease the LogP of your compound by removing greasy aromatic groups or introducing polar functional groups (e.g., hydroxyls, amides). This is often the most effective strategy.

  • Introduce Ionizable Groups: Adding a strategically placed acidic or basic center can sometimes disrupt the key hydrophobic interactions driving binding. However, this must be balanced against other properties like permeability.

  • Develop a Structure-Activity Relationship (SAR): There is no universal solution. You must synthesize and test multiple analogs to understand how structural changes affect the PPB of your specific scaffold.[25]

Section 4: Key Experimental Protocols

Here are abbreviated, step-by-step protocols for essential in vitro ADME assays. Always develop and validate full SOPs in your own laboratory.

Protocol 1: Kinetic Solubility Assessment

This high-throughput assay estimates the solubility of a compound upon precipitation from a DMSO stock into an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution (DMSO): In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a clear, flat-bottom 96-well assay plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. Mix immediately.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620-650 nm using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the absorbance reading significantly increases above the background, indicating the formation of a precipitate.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes.

  • Reagent Preparation:

    • Prepare a working solution of your test compound (e.g., 100 µM) in buffer.

    • Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare a NADPH regenerating system solution (cofactor).

  • Incubation:

    • In a 96-well plate, add the HLM solution. Pre-warm the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to the wells (final concentration typically 1 µM).

    • Immediately add the NADPH solution to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available from: [Link]

  • In Vitro ADME. Creative Bioarray. Available from: [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. SciSpace. Available from: [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available from: [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic propert. Walsh Medical Media. Available from: [Link]

  • CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. J-Stage. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][12][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available from: [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. Available from: [Link]

  • Pyrazolopyrimidine metabolism in the pathogenic trypanosomatidae. PubMed. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. Available from: [Link]

  • Techniques for disrupting protein binding in sample preparation. Biotage. Available from: [Link]

  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. bioRxiv. Available from: [Link]

  • Could anyone suggest a way to lower the plasma protein binding of compounds?. ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. Available from: [Link]

  • Do we need to optimize plasma protein and tissue binding in drug discovery?. PubMed. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]

  • Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. PubMed. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][12][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. Available from: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available from: [Link]

  • Plasma Protein Binding in Drug Discovery and Development. Bentham Science Publisher. Available from: [Link]

  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available from: [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of novel kinase inhibitors.[1][2] We will explore the expected spectral features, compare them with related heterocyclic systems, and provide robust, field-proven protocols for data acquisition and interpretation. Our approach is grounded in established spectroscopic principles to ensure trustworthiness and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Structural Significance of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds targeting enzymes like epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][3] The title compound, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile precursor, where the two chlorine atoms provide reactive sites for introducing further molecular diversity.

Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This guide explains the causality behind spectral features, enabling researchers to not only confirm the identity of their material but also to identify potential impurities or isomeric byproducts.

Predicted NMR Spectral Data: An Evidence-Based Comparison

Molecular Structure and Atom Numbering

For clarity in our spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Table 1: Predicted ¹H NMR Chemical Shifts

The predictions below are based on analysis of pyrazolo[3,4-d]pyrimidines and substituted phenyl rings, assuming acquisition in CDCl₃.[1][8][9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H38.5 - 8.8Singlet (s)1HThis proton is on the pyrazole ring, significantly deshielded by the adjacent nitrogen atoms and the aromatic system. Its chemical shift is expected to be in the downfield region, typical for protons on electron-deficient heterocyclic rings.[7]
H2', H6' (ortho)7.9 - 8.2Doublet (d) or Multiplet (m)2HThese protons are ortho to the point of attachment to the pyrazole nitrogen. They are deshielded by the heterocyclic system.
H3', H4', H5' (meta, para)7.4 - 7.7Multiplet (m)3HThese protons of the phenyl ring are further from the heterocyclic core and are expected in the typical aromatic region.[10][11] Their signals often overlap to form a complex multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon chemical shifts are highly sensitive to the electronic environment. The presence of two chlorine atoms and four nitrogen atoms will dominate the spectral landscape.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3135 - 138This CH carbon is part of the pyrazole ring. Its shift is influenced by the adjacent nitrogens and the fused pyrimidine ring.
C4150 - 153A quaternary carbon bonded to chlorine and two nitrogens. The strong electron-withdrawing effect of chlorine and the deshielding effect of adjacent nitrogens place this signal significantly downfield.
C6155 - 158Similar to C4, this quaternary carbon is attached to chlorine and two nitrogens, resulting in a strong downfield shift.
C3a115 - 118This is the pyrazole bridgehead carbon. It is typically more shielded than the other heterocyclic carbons.
C7a152 - 155The pyrimidine bridgehead carbon, part of the electron-deficient pyrimidine ring, is expected at a low field.
C1' (ipso)137 - 140The phenyl carbon directly attached to the pyrazole nitrogen.
C2', C6' (ortho)122 - 125These carbons are shifted slightly upfield relative to benzene due to the nitrogen attachment.
C4' (para)129 - 132The para carbon typically appears at a predictable chemical shift in monosubstituted benzene rings.[9]
C3', C5' (meta)127 - 130The meta carbons are least affected by the substituent and their chemical shift is close to that of benzene.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. This workflow is designed to minimize common sources of error.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Filter through glass wool into a high-quality NMR tube (e.g., Wilmad, Norell). prep2->prep3 prep4 Cap and label the tube. prep3->prep4 acq1 Insert sample into spectrometer. prep4->acq1 acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field for homogeneity. acq2->acq3 acq4 Acquire ¹H spectrum (16-32 scans). acq3->acq4 acq5 Acquire ¹³C spectrum (e.g., with proton decoupling, 1024+ scans). acq4->acq5 proc1 Apply Fourier Transform. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shift to residual solvent peak or TMS. proc2->proc3 proc4 Integrate ¹H signals. proc3->proc4 proc5 Assign peaks based on chemical shift, multiplicity, and integration. proc4->proc5 proc6 Compare experimental data with predictions and reference compounds. proc5->proc6

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening or solubility issues.[12] For a typical small molecule (~200-500 g/mol ), 5-10 mg is optimal.[13]

    • Weigh 5-10 mg of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.[14][15][16]

      • Alternative 1 (CDCl₃): Chloroform-d is a common, non-polar solvent that is a good starting point for many organic compounds.

      • Alternative 2 (DMSO-d₆): Dimethyl sulfoxide-d₆ is a more polar solvent and is excellent for compounds with lower solubility in CDCl₃. Be aware that chemical shifts may differ significantly from those in CDCl₃.[17]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Using a Pasteur pipette with a small plug of glass wool, transfer the solution into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.[12]

    • The optimal sample height for most modern spectrometers is ~4-5 cm (~0.55-0.65 mL).[18][19]

  • Instrumental Analysis:

    • The following steps are general guidelines for a modern Fourier-transform NMR spectrometer.

    • Locking & Shimming: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift. Shimming is the process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume, which results in sharp, well-resolved peaks.[20]

    • ¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typical starting points.

    • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30 on a Bruker instrument) is standard. This collapses all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is required.

Interpretation and Comparative Analysis

¹H NMR Spectrum Analysis
  • The Lone Heterocyclic Proton (H3): The most downfield signal will be the singlet corresponding to H3. Its isolation (no adjacent protons) leads to a singlet multiplicity. Its exact position is a sensitive probe of the electronic nature of the fused ring system. In comparison to simpler pyrazoles, the fusion to the electron-poor dichloropyrimidine ring causes a significant downfield shift.

  • The Phenyl Group Signature: The five protons of the phenyl group will appear in the aromatic region.[10] In many cases, the signals for the ortho, meta, and para protons may overlap, creating a complex multiplet. However, the ortho protons (H2', H6') are often shifted further downfield than the meta/para protons due to their proximity to the heterocyclic core. In a high-field instrument (≥400 MHz), these may resolve into a distinct doublet or triplet-like pattern.

¹³C NMR Spectrum Analysis
  • Quaternary Carbons (C4, C6, C3a, C7a, C1'): A key feature of the ¹³C spectrum will be the presence of five signals corresponding to carbons with no attached protons. Two of these, C4 and C6, will be the most downfield due to the direct attachment of electronegative chlorine atoms. Comparing their shifts can be informative. C7a is also expected to be significantly downfield.

  • Protonated Carbons (C3, C2'/6', C3'/5', C4'): The remaining five signals correspond to the CH groups. These can be unambiguously assigned by cross-referencing with the ¹H spectrum using a 2D NMR experiment like an HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached proton(s).[6][21]

Comparison with Alternative Structures
  • Non-phenylated Analogue (4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine): The ¹H NMR spectrum of the non-phenylated parent compound would be much simpler, showing only the H3 proton and a broad NH proton signal (which can exchange with D₂O).[22] The absence of signals in the 7.4-8.2 ppm region immediately distinguishes the title compound.

  • Isomeric Impurities: A potential isomeric byproduct is the 2-phenyl isomer. In the 2-phenyl isomer, the electronic environment of the H3 proton would be different, likely resulting in a different chemical shift. Furthermore, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) could differentiate the isomers by observing the long-range (2- or 3-bond) coupling between the phenyl protons and the heterocyclic carbons (e.g., a correlation from H2'/H6' to C3a would support the 1-phenyl structure).[23]

Conclusion

The ¹H and ¹³C NMR analysis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is straightforward when approached systematically. The key spectral signatures are a lone singlet for the H3 proton above 8.5 ppm, a characteristic pattern for a monosubstituted phenyl ring, and highly deshielded quaternary carbon signals for C4 and C6. By comparing the acquired data to the predictions laid out in this guide and utilizing the robust experimental protocol, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research in drug discovery and development.

References

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • WikiSlice. Phenyl group. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]

  • National Institutes of Health (NIH). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • OSTI.gov. Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

  • University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 8. [Link]

  • National Institutes of Health (NIH). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] We will explore the characteristic fragmentation pathways, compare its behavior to related structures, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural elucidation of complex synthetic molecules.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with diverse pharmacological activities, including anticancer and antiviral properties.[1][3][4][5] The title compound, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is a versatile building block, offering two reactive chlorine sites for further chemical modification to generate libraries of potential drug candidates.[1][2]

Given its role as a foundational intermediate, confirming the identity and purity of this compound is paramount. Electron Ionization Mass Spectrometry (EI-MS) is an indispensable analytical technique for this purpose.[6] By bombarding the molecule with high-energy electrons, we induce reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[6][7] Understanding these fragmentation patterns provides deep structural insight and allows for confident identification.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The protocol described below is a self-validating system designed for robust and reproducible analysis of solid, thermally stable compounds like 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The choice of Electron Ionization (EI) at 70 eV is deliberate; it is the industry standard for generating extensive fragmentation, which is crucial for structural analysis and allows for comparison with established spectral libraries.[8][9]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 0.1 mg of the solid sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). Ensure the sample is fully dissolved.

    • For direct probe analysis, a few micrograms of the solid material can be placed directly into a capillary tube.

  • Instrumentation:

    • A Gas Chromatograph-Mass Spectrometer (GC-MS) or a Mass Spectrometer with a Direct Insertion Probe (DIP) can be used. The GC inlet allows for sample volatilization, while the DIP is suitable for direct introduction into the ion source.

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap analyzer is suitable.

  • Instrument Parameters (EI Mode):

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This high energy level ensures sufficient fragmentation for structural elucidation and is standard for creating comparable spectra.[6][7]

    • Ion Source Temperature: 200-250 °C. This temperature is chosen to ensure the analyte is in the gas phase without causing thermal degradation before ionization.[8]

    • Mass Range: Scan from m/z 50 to 400. This range will cover the molecular ion and all significant fragments.

    • Solvent Delay: If using GC injection, set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum across the relevant chromatographic or probe peak.

    • Perform background subtraction to obtain a clean spectrum of the analyte.

    • Analyze the isotopic pattern of the molecular ion and key fragments to confirm the presence of chlorine atoms.

    • Propose fragmentation pathways based on the observed neutral losses and the relative abundances of the fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep Dissolve ~0.1 mg in 1 mL volatile solvent Inst Inject into GC-MS or use Direct Insertion Probe Prep->Inst Ion Ionization (EI, 70 eV, 230°C) Inst->Ion Sep Mass Separation (Quadrupole/TOF) Ion->Sep Det Detection Sep->Det Acq Acquire Spectrum (m/z 50-400) Det->Acq Proc Background Subtraction Acq->Proc Analysis Fragmentation Analysis Proc->Analysis Fragmentation M M+• m/z 276 (C11H6Cl2N4) M_Cl [M-Cl]+ m/z 241 (C11H6ClN4) M->M_Cl - Cl• M_2Cl [M-2Cl]+• m/z 206 (C11H6N4) M_Cl->M_2Cl - Cl• M_Cl_HCN [M-Cl-HCN]+ m/z 214 (C10H6ClN3) M_Cl->M_Cl_HCN - HCN Phenyl C6H5+ m/z 77 M_Cl->Phenyl - C5HClN4•

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Comparative Analysis

To appreciate the influence of the substituents on the fragmentation pattern, it is useful to compare our target molecule with hypothetical alternatives:

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (non-chlorinated analog): In this case, the fragmentation would not be initiated by the loss of chlorine. Instead, the initial fragmentation would likely be the loss of HCN from the heterocyclic core or cleavage leading to the phenyl cation (m/z 77). The molecular ion would be much more stable and likely the base peak.

  • 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (N-methyl analog): The fragmentation would still be dominated by the sequential loss of the two chlorine atoms. However, instead of a phenyl cation at m/z 77, one might observe the loss of a methyl radical (•CH₃, 15 Da) or fragments related to the methyl-pyrazole moiety. The absence of the m/z 77 peak would be a key differentiator.

This comparison highlights how the dichloro and phenyl substituents are the primary directors of the fragmentation cascade for the title compound, making its mass spectrum highly diagnostic.

Conclusion

The EI-MS fragmentation of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by a distinct sequence of events that provide unambiguous structural confirmation. The key diagnostic features are:

  • A clear molecular ion cluster at m/z 276/278/280, confirming the presence of two chlorine atoms.

  • A primary fragmentation step involving the loss of a chlorine radical to yield an ion at m/z 241.

  • The presence of a stable phenyl cation at m/z 77.

  • Subsequent losses of the second chlorine atom and HCN molecules from the heterocyclic core.

By following the detailed experimental protocol and understanding these fragmentation pathways, researchers can confidently identify this critical synthetic intermediate, ensuring the integrity of their subsequent work in drug discovery and development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Molecules. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2284.

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

  • Wang, J., & Zhang, Y. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 5(2), 40-42.

  • SpectraBase. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative MS spectrum.

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(45), 29288-29307.

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][10][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 861-875.

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.

  • Autechaux. (n.d.). The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D.

  • Wikipedia. (n.d.). Pyrazolopyrimidine.

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

  • ResearchGate. (2017). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube.

  • Khakwani, S., Aslam, S., Mussadiq, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.

  • PubChem. (n.d.). Pyrazolopyrimidine 2. National Center for Biotechnology Information.

  • Ashenhurst, J. (2020). Electron ionization and mass spectrometry. YouTube.

  • ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines.

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for designing novel therapeutics, particularly in oncology.[1][2][3] Its structural similarity to adenine allows it to act as a bioisosteric replacement, enabling potent interactions with kinase domains.[2] Among the numerous derivatives, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out as a critical intermediate for the synthesis of a wide array of biologically active molecules.[3][4][5] This guide provides an in-depth comparison of its X-ray crystal structure with related derivatives, offering insights into the subtle yet significant structural variations that influence molecular interactions and, ultimately, biological function. We will delve into the experimental causality behind structural elucidation and compare the definitive insights from X-ray crystallography with other analytical techniques.

The Decisive Edge of Single-Crystal X-ray Diffraction

While techniques like NMR and mass spectrometry are indispensable for confirming chemical identity and connectivity, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous, three-dimensional map of the molecule.[6] This technique is paramount for understanding:

  • Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Stereochemistry: Absolute configuration of chiral centers.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on potential biological interactions.[1]

  • Conformational Analysis: The preferred spatial arrangement of the molecule in the solid state.

For drug development professionals, this atomic-level precision is invaluable for structure-activity relationship (SAR) studies and in silico modeling.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. The following workflow illustrates the key stages, emphasizing the rationale behind each step.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis s1 Synthesis of 4,6-dichloro-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidine s2 Purification (e.g., Recrystallization, Column Chromatography) s1->s2 Crude Product c1 Selection of Appropriate Solvent System s2->c1 Pure Compound c2 Slow Evaporation / Solvent Diffusion c1->c2 c3 Harvesting of High-Quality Single Crystals c2->c3 x1 Crystal Mounting & Data Collection (Diffractometer) c3->x1 Single Crystal x2 Data Reduction & Structure Solution x1->x2 x3 Structure Refinement & Validation x2->x3 r1 Refined Crystal Structure (CIF file) x3->r1 Final Structure

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Experimental Protocol: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the title compound is a multi-step process, often starting from simpler pyrazole precursors. A common route involves the chlorination of a diol intermediate.

  • Cyclization: 5-amino-1-phenyl-1H-pyrazole-4-carboxamide is reacted with urea at high temperatures (e.g., 190°C) to form 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[5] This step constructs the core bicyclic ring system.

  • Chlorination: The resulting diol is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often under reflux conditions, to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[4][5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain a high-purity crystalline solid suitable for single-crystal growth.

Experimental Protocol: Single-Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step.[7] The choice of solvent is critical and is determined empirically.

  • Solvent Screening: The purified compound is dissolved in a variety of solvents or solvent mixtures to assess solubility.

  • Crystallization: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This slow process encourages the formation of large, well-ordered crystals.[8]

  • Crystal Selection: A suitable crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible defects is selected under a microscope for X-ray analysis.[9]

Comparative Structural Analysis

To illustrate the utility of X-ray crystallography, we compare the structural features of the core 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a derivative where one of the chlorine atoms has been substituted. This comparison highlights how a minor chemical modification can lead to significant changes in molecular packing and intermolecular interactions.

Parameter4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine[10]1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[11]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Bond Lengths C4-S1 = 1.76 ÅC4=O1 = 1.23 Å
Dihedral Angle (Ring System) Pyrazolo[3,4-d]pyrimidine ring system is essentially planarPyrazolo[3,4-d]pyrimidine ring system is planar (r.m.s. deviation of 0.012 Å)
Dihedral Angle (vs. Phenyl) 71.42 (6)°34.72 (6)°
Key Intermolecular Interaction N-H···N hydrogen bonds forming inversion dimers.N-H···O, C-H···O, and C-H···N hydrogen bonds; π-π stacking interactions.

Note: Data for the specific 4,6-dichloro-1-phenyl derivative is not fully available in the provided search results, hence a comparison with closely related, structurally determined pyrazolo[3,4-d]pyrimidines is presented.

The data reveals significant conformational differences. The dihedral angle between the pyrazolopyrimidine core and the phenyl ring is substantially different between the two derivatives. This twist is a direct consequence of the steric and electronic influences of the substituent at the 4-position and dictates how the molecules pack in the crystal lattice. The benzylsulfanyl derivative forms simple hydrogen-bonded dimers, while the pyrimidinone derivative exhibits a more complex network of interactions, including π-π stacking.[10][11] These distinct packing motifs can influence physical properties such as solubility and melting point.

X-ray Crystallography vs. Other Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods.

G cluster_characterization Compound Characterization center Pyrazolo[3,4-d]pyrimidine Derivative xrd X-ray Crystallography center->xrd Provides 3D Structure, Stereochemistry, Packing nmr NMR Spectroscopy (¹H, ¹³C) center->nmr Confirms Connectivity, Proton/Carbon Environment ms Mass Spectrometry center->ms Determines Molecular Weight, Elemental Composition ir IR Spectroscopy center->ir Identifies Functional Groups

Figure 2: The complementary roles of different analytical techniques in structural elucidation.

TechniqueInformation ProvidedLimitations
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, intermolecular interactions.[6][12]Requires high-quality single crystals, which can be difficult to grow.[7] Structure is in the solid state.
NMR Spectroscopy Detailed information on the chemical environment of atoms and their connectivity.[1]Provides an average structure in solution; does not give precise bond lengths or packing information.
Mass Spectrometry Precise molecular weight and elemental formula.Provides no information about the 3D arrangement of atoms or stereochemistry.
IR Spectroscopy Presence of specific functional groups.Provides limited information on the overall molecular structure.

This comparison underscores that these techniques are not mutually exclusive but are, in fact, synergistic. NMR and MS confirm that the correct molecule has been synthesized, while X-ray crystallography reveals its precise three-dimensional form and supramolecular assembly.

Conclusion

The X-ray crystal structure of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives provides indispensable, high-resolution insights that are critical for modern drug design. The ability to visualize the exact conformation and intermolecular interactions allows researchers to build more accurate computational models, understand structure-activity relationships, and ultimately design more effective and selective therapeutic agents. While other analytical techniques are essential for confirming chemical identity, single-crystal X-ray diffraction remains the gold standard for unequivocally determining molecular architecture in the solid state.

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Retrieved from [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | Notes. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • Sunway Institutional Repository. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • Scilit. (n.d.). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Retrieved from [Link]

  • National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of the designed pyrazolo[3,4‐d]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of C4 and C6 Positions in Dichloropyrazolopyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern therapeutic design. Its structural resemblance to endogenous purines makes it a privileged core for developing highly specific kinase inhibitors and other targeted agents.[1] The di-chloro substituted variant, particularly 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile and critical starting material for the synthesis of a diverse array of bioactive molecules.[2] A fundamental understanding of the regioselective reactivity of this scaffold is paramount for efficient and predictable drug synthesis.

This guide provides an in-depth comparison of the reactivity of the C4 and C6 positions in dichloropyrazolopyrimidines, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic and steric factors governing this reactivity, present experimental evidence, and provide a detailed protocol for a regioselective substitution reaction.

The Decisive Role of Electronic Factors in C4 vs. C6 Reactivity

In the realm of dichloropyrazolopyrimidines, the C4 position consistently emerges as the more reactive site for nucleophilic attack compared to the C6 position. This preference is not arbitrary but is dictated by the inherent electronic properties of the heterocyclic system. The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution.[3]

The superior reactivity of the C4 position can be rationalized by considering the stability of the Meisenheimer intermediate, a key transient species in SNAr reactions.[4] Nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge over both nitrogen atoms of the pyrimidine ring, as well as the pyrazole ring. This extensive delocalization results in a more stable Meisenheimer complex, thereby lowering the activation energy for the substitution at C4.

Conversely, nucleophilic attack at the C6 position leads to a Meisenheimer intermediate where the negative charge is less effectively delocalized. This results in a higher energy intermediate and consequently, a slower reaction rate. Theoretical studies on related dichloropyrimidines support this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more electrophilic and favored site for nucleophilic attack.[3][4]

This inherent electronic preference for the C4 position is a guiding principle in the synthetic strategies involving dichloropyrazolopyrimidines.

Visualizing the Reactivity Landscape

To illustrate the factors governing the regioselectivity, the following diagram outlines the preferential reaction pathway.

G cluster_0 Reaction Pathway Start 4,6-Dichloropyrazolopyrimidine + Nucleophile C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Favored (Lower Ea) C6_Attack Nucleophilic Attack at C6 Start->C6_Attack Disfavored (Higher Ea) Meisenheimer_C4 More Stable Meisenheimer Intermediate (Charge Delocalized) C4_Attack->Meisenheimer_C4 Meisenheimer_C6 Less Stable Meisenheimer Intermediate C6_Attack->Meisenheimer_C6 Product_C4 C4-Substituted Product (Major Product) Meisenheimer_C4->Product_C4 Product_C6 C6-Substituted Product (Minor Product) Meisenheimer_C6->Product_C6 G cluster_workflow Experimental Workflow Start Dissolve Starting Material in THF Cooling Cool to 10-15 °C Start->Cooling Addition Add Methylamine Solution Cooling->Addition Reaction Stir at Room Temperature for 5h Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Precipitation Add Water and Stir Workup->Precipitation Isolation Filter the Precipitate Precipitation->Isolation Purification Crystallization Isolation->Purification

Sources

A Technical Guide to the Biological Evaluation of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold," a molecular framework that has repeatedly been shown to be a fertile ground for the development of kinase inhibitors. This guide focuses on the biological evaluation of derivatives from a key synthetic intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

While this specific dichloro-substituted compound is a versatile building block for creating extensive libraries of kinase inhibitors, public domain data on its direct biological activity is limited.[1] Therefore, this guide will provide a comprehensive framework for evaluating the potential of this scaffold by comparing the reported activities of its derivatives against well-characterized, commercially available kinase inhibitors. We will delve into the essential experimental protocols, present comparative data, and explore the underlying signaling pathways, offering a robust roadmap for any research program centered on this promising chemical series.

Rationale for Comparison: Selecting a Panel of Kinase Inhibitors

To contextualize the potential of the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, we have selected a panel of established kinase inhibitors for comparison. This panel spans a range of selectivities and targets kinases that derivatives of the pyrazolo[3,4-d]pyrimidine core have been shown to inhibit.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[2][3][4] It serves as a benchmark for high potency but poor selectivity.

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer.[5][6][7][8][9]

  • Roscovitine (Seliciclib): A purine analog that selectively inhibits Cyclin-Dependent Kinases (CDKs), primarily CDK2, CDK5, and CDK7.[1][10][11][12][13][14][15][16][]

  • CRT0066101: A potent and selective inhibitor of all three isoforms of Protein Kinase D (PKD).[18][19][20][21][22][23][24][25]

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its activity against other kinase families, such as Polo-like kinase 4 (PLK4) and Src kinases.[26][27][28][29][30][31][32][33][34][35] This guide will provide the tools to evaluate novel derivatives against these and other targets.

Experimental Evaluation Workflow: A Step-by-Step Approach

A logical and rigorous experimental workflow is crucial for the biological evaluation of any potential kinase inhibitor. The following diagram outlines a typical cascade of experiments, from initial biochemical screening to cellular characterization.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Advanced Characterization biochem_screen In Vitro Kinase Assay (Determine IC50) selectivity Kinase Selectivity Profiling (Panel of >100 kinases) biochem_screen->selectivity Potent Hits cell_viability Cell Viability/Proliferation Assay (e.g., MTT Assay) selectivity->cell_viability Selective Hits target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_viability->target_engagement Active Compounds pathway_analysis Downstream Pathway Analysis target_engagement->pathway_analysis resistance Resistance Studies pathway_analysis->resistance G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

G cluster_0 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F G1_S G1-S Phase Transition E2F->G1_S Roscovitine Roscovitine Roscovitine->CDK2 pRb p-Rb

Figure 3: Role of CDK2 in the G1-S cell cycle transition and inhibition by Roscovitine.

Considerations for Resistance Mechanisms

A critical aspect of kinase inhibitor development is understanding and overcoming potential resistance mechanisms. Resistance can be broadly categorized as:

  • On-target resistance: Mutations in the kinase's ATP-binding pocket that reduce inhibitor binding affinity.

  • Off-target resistance: Activation of bypass signaling pathways that circumvent the inhibited kinase.

Investigating resistance can involve long-term culture of cancer cells in the presence of the inhibitor to select for resistant clones, followed by genomic and proteomic analyses to identify the underlying mechanisms.

Conclusion and Future Directions

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its derivatives have shown potent activity against a range of clinically relevant kinases. By employing the systematic evaluation workflow detailed in this guide—encompassing biochemical assays, cellular characterization, and pathway analysis—researchers can effectively profile new chemical entities derived from this scaffold.

Future work should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window. Furthermore, a thorough investigation into potential resistance mechanisms will be crucial for the long-term clinical success of any lead candidates. The combination of rational design, rigorous biological evaluation, and a deep understanding of the target biology will undoubtedly unlock the full potential of the pyrazolo[3,4-d]pyrimidine core in the ongoing fight against cancer and other diseases driven by aberrant kinase signaling.

References

Sources

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. Among the most successful and widely utilized frameworks are the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores. Both are considered "privileged scaffolds" due to their ability to bind to a multitude of biological targets with high affinity. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, drawing on structural analysis, synthetic accessibility, and their proven roles in clinically relevant compounds.

Core Structural and Physicochemical Properties: A Tale of Two Isosteres

At first glance, the two scaffolds appear remarkably similar. The pyrazolo[3,4-d]pyrimidine is a bioisostere of adenine, a fundamental component of ATP.[1][2][3] This structural mimicry is the foundational reason for its success, allowing it to effectively compete with ATP for binding in the hinge region of kinase active sites.[2][3]

The pyrazolo[3,4-b]pyridine scaffold, while not a direct purine isostere, shares a fused bicyclic structure with a similar arrangement of hydrogen bond donors and acceptors. The key difference lies in the replacement of two nitrogen atoms in the pyrimidine ring with carbon atoms. This seemingly subtle change has profound implications for the scaffold's electronics, solubility, and metabolic stability.

PropertyPyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridineRationale & Implications
Structure Purine isosterePyridine fused to pyrazoleThe pyrazolo[3,4-d]pyrimidine's direct analogy to adenine provides a strong starting point for kinase inhibitor design.[1][2] The pyrazolo[3,4-b]pyridine offers a different vector space for substitution and can alter protein-ligand interactions.
Hydrogen Bonding Multiple H-bond donors/acceptorsMultiple H-bond donors/acceptorsBoth scaffolds can form critical hydrogen bonds in the hinge region of kinases. The precise geometry and electronic nature of these interactions differ, influencing selectivity.
Aromaticity & pKa Generally higher nitrogen content can lead to lower pKa and potential solubility issues.Lower nitrogen content may improve pKa and solubility profile.These properties are highly dependent on substitution but the core structure of the pyrazolo[3,4-b]pyridine may offer a more favorable starting point for achieving good drug-like properties.
Metabolic Stability The pyrimidine ring can be susceptible to oxidation.The pyridine ring can also be a site of metabolism, but the overall profile may differ.The specific metabolic liabilities of each scaffold must be assessed on a case-by-case basis, often through early ADME screening.

Synthetic Accessibility: Building the Core

The choice of a scaffold is often influenced by the ease and versatility of its synthesis. Both scaffolds are accessible through well-established synthetic routes, typically starting from a substituted pyrazole precursor.

Pyrazolo[3,4-d]pyrimidine Synthesis: A common and robust method involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. For instance, reacting a 5-aminopyrazole-4-carboxylate with formamide is a direct route to the 4-hydroxy-pyrazolo[3,4-d]pyrimidine.[1] This intermediate can then be converted to a 4-chloro derivative, a key building block for introducing diversity at this position via nucleophilic substitution.[1]

Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of this scaffold often employs a condensation reaction. A classic approach is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[4] The Gould-Jacobs reaction, using a 3-aminopyrazole instead of an aniline, provides an effective route to 4-hydroxy-pyrazolo[3,4-b]pyridines, which can subsequently be halogenated for further functionalization.[4]

Caption: Generalized synthetic routes for the two scaffolds.

Biological Activity and Therapeutic Targets: A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors. Their ability to mimic ATP binding allows them to be adapted to target a wide range of kinases involved in oncology, inflammation, and other diseases.

Pyrazolo[3,4-d]pyrimidines: This scaffold is arguably more established in the clinical space. The most notable example is Ibrutinib , an irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for treating certain B-cell cancers.[1] The scaffold is also found in inhibitors of Src family kinases, CDKs, EGFR, and VEGFR.[2][5][6][7] The widespread success of this scaffold has led to its description as a "privileged scaffold" for kinase inhibitor development.[3]

Pyrazolo[3,4-b]pyridines: This scaffold has also demonstrated significant potential. It forms the core of inhibitors targeting kinases such as CDKs, FGFR, and TRKs.[8][9][10] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors, showing significant antitumor activity in xenograft models.[9] The scaffold is also being explored for its potential in treating neuroinflammation by targeting kinases like TBK1.[11]

Caption: ATP-competitive inhibition by pyrazole-based scaffolds.

Head-to-Head Performance and Pharmacokinetics

Direct comparisons in the literature are often context-dependent, focusing on a specific target. However, general trends can be inferred.

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridineExpert Commentary
Clinical Precedent Strong, with approved drugs like Ibrutinib.[1]Growing, with many compounds in preclinical and clinical development.[8][9][10]The extensive clinical validation of the pyrazolo[3,4-d]pyrimidine scaffold provides a wealth of SAR data and a lower perceived risk for new programs.
Selectivity Profile Can be modulated through substitution, but off-target effects are a consideration.The altered electronics and geometry can be exploited to achieve novel selectivity profiles against related kinases.For example, in the development of FGFR inhibitors, a pyrazolo[3,4-b]pyridine core was chosen to achieve higher selectivity over VEGFR2.[9]
Pharmacokinetics Can suffer from poor aqueous solubility, which may require formulation strategies like nanosystems.[12]Generally, may offer a more favorable starting point for physicochemical properties, but this is highly compound-specific.Early and continuous monitoring of ADME properties is critical for both scaffolds. Lead optimization efforts often focus on improving solubility and metabolic stability.
Intellectual Property A densely populated patent space.May offer more opportunities for novel IP.The novelty of the substitution pattern is key, but the core scaffold choice can influence the freedom to operate.

Experimental Protocols

To provide a practical context, here are representative, high-level protocols for the synthesis and evaluation of these scaffolds.

Protocol 1: Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine Intermediate

Objective: To synthesize a key intermediate for library generation.

Step 1: Synthesis of 4-Hydroxy-pyrazolo[3,4-d]pyrimidine

  • To a solution of 5-aminopyrazole-4-carboxamide (1 equivalent) in formamide (10 volumes), add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 4-hydroxy derivative.

Step 2: Synthesis of 4-Chloro-pyrazolo[3,4-d]pyrimidine [1]

  • Suspend the 4-hydroxy-pyrazolo[3,4-d]pyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add N,N-dimethylaniline (0.1 equivalents) catalytically.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro intermediate.

Step 3: Synthesis of 4-Amino-pyrazolo[3,4-d]pyrimidine

  • Dissolve the 4-chloro intermediate (1 equivalent) in a suitable solvent like isopropanol.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Heat the reaction to 80-100 °C until completion.

  • Cool, concentrate, and purify by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ of a test compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Peptide substrate

  • ATP (at Km concentration)

  • Test compound (e.g., a pyrazolo-based inhibitor)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Workflow:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound in DMSO Start->Compound_Prep Dispense_Compound Dispense compound to 384-well plate Compound_Prep->Dispense_Compound Add_Kinase Add kinase enzyme and peptide substrate mixture Dispense_Compound->Add_Kinase Incubate_1 Incubate at room temp (e.g., 15 min) Add_Kinase->Incubate_1 Add_ATP Initiate reaction by adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at room temp (e.g., 60 min) Add_ATP->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Stop_Reaction Incubate_3 Incubate at room temp (e.g., 40 min) Stop_Reaction->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate at room temp (e.g., 30 min) Add_Detection->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence Analyze Calculate % inhibition and determine IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are both powerful tools in the medicinal chemist's arsenal.

  • The pyrazolo[3,4-d]pyrimidine scaffold benefits from its direct structural analogy to purines and significant clinical validation, making it a go-to scaffold for many kinase-targeted programs. Its potential drawbacks, such as solubility and a crowded IP landscape, are well-documented and can often be mitigated through careful molecular design.

  • The pyrazolo[3,4-b]pyridine scaffold represents a strategic evolution, offering a subtly different structural and electronic profile. This can be leveraged to achieve novel selectivity, improved physicochemical properties, and new intellectual property. While it has less clinical precedent, its growing presence in the literature highlights its immense potential.[4][8][9][10][11]

The choice between these two scaffolds is not a matter of one being definitively "better" than the other. Instead, the decision should be driven by the specific goals of the drug discovery program, including the target profile, desired selectivity, and the competitive landscape. Both scaffolds will undoubtedly continue to be a source of innovative and impactful medicines for years to come.

References

  • ACS Publications.

  • PubMed Central - NIH.

  • PubMed.

  • PubMed.

  • RSC Publishing.

  • PubMed.

  • ACS Publications.

  • ACS Medicinal Chemistry Letters.

  • MDPI.

  • ScienceDirect.

  • NIH.

  • RSC Publishing.

  • 1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • RSC Publishing.

  • RSC Publishing.

  • PMC - NIH.

  • PubMed.

  • ScienceDirect.

  • Taylor & Francis Online.

  • PubMed.

  • PMC - NIH.

  • RSC Publishing.

  • ACS Publications.

  • ResearchGate.

  • PubMed.

  • ACS Publications.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • PMC - PubMed Central.

  • PubMed.

  • PubMed - NIH.

  • ResearchGate.

  • OUCI.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and immunology.[1][2] Its structural design is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain and disrupt downstream signaling.[1][2][3][4] The clinical success of molecules like Ibrutinib (a Bruton's tyrosine kinase, BTK, inhibitor) has cemented this scaffold's importance and spurred the development of numerous new chemical entities.[1]

However, synthesizing a potent inhibitor is only the beginning. A critical, and often challenging, step in the drug discovery pipeline is to unequivocally demonstrate that the compound engages its intended target within the complex milieu of a living cell.[5][6] This process, known as target engagement validation, is essential for building confidence in a molecule's mechanism of action and for accurately interpreting efficacy and safety data. This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of novel pyrazolo[3,4-d]pyrimidine inhibitors, grounded in the principles of biophysical and cellular analysis.

The Imperative of Target Engagement: Moving Beyond "Does It Work?" to "How Does It Work?"

Confirming that a drug candidate interacts with its intended molecular target in a relevant biological system is a cornerstone of the drug discovery process.[6] Without this confirmation, it is impossible to distinguish between on-target efficacy, off-target effects, or even non-specific cytotoxicity. A robust target engagement strategy employs orthogonal methods to build a self-validating dataset, providing a clear line of sight from molecular interaction to cellular phenotype.

This guide will compare and contrast several key methodologies, from direct biophysical measurements in purified systems to complex proteomic profiling in cell lysates and real-time analysis in living cells.

Comparative Guide to Target Engagement Methodologies

We will explore a suite of techniques, each offering unique insights into the inhibitor-target interaction. The choice of method depends on the specific question being asked, the available tools, and the stage of the drug discovery program.

Cellular Thermal Shift Assay (CETSA®): Direct Target Binding in a Native Environment

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or lysates.[7][8] The core principle is that a protein's thermal stability increases when a ligand is bound to it.[7][9] This ligand-induced stabilization allows the protein to remain soluble at higher temperatures compared to its unbound state.

Causality Behind the Choice: CETSA is invaluable because it is label-free and can be performed in a physiologically relevant environment (intact cells), confirming that the inhibitor can permeate the cell membrane and find its target.[9][10]

dot

Caption: CETSA workflow for assessing inhibitor-induced thermal stabilization.

This format is particularly useful for determining the potency (EC50) of target engagement at a fixed temperature.

  • Cell Culture: Plate cells at an appropriate density and grow overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours.

  • Determine Optimal Temperature (Tagg): First, perform a classic CETSA melt curve on vehicle-treated cells to identify the temperature at which approximately 50-80% of the target protein aggregates. This will be your fixed temperature for the ITDR experiment.[10]

  • Heat Challenge: Place the plates/tubes containing the compound-treated cells in a PCR machine or heating block set to the predetermined Tagg for 3 minutes, followed by immediate cooling to 4°C.[8]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the soluble protein signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50, representing the concentration at which 50% of the target protein is stabilized.

NanoBRET™ Target Engagement Assay: Real-Time Quantification in Living Cells

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[12][13]

Causality Behind the Choice: This assay is a gold standard for quantifying intracellular affinity.[14] It provides real-time binding data, allowing for the determination of not just potency (IC50) but also compound residence time, a key parameter for predicting in vivo efficacy.[11]

dot

Caption: Principle of the NanoBRET™ Target Engagement competitive assay.

  • Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in Opti-MEM. In parallel, prepare the fluorescent tracer at 2X the final optimal concentration.

  • Treatment: Add the test compounds to the cells, followed immediately by the addition of the tracer. A "no inhibitor" control (tracer only) and a "no tracer" background control are essential.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells and incubate according to the manufacturer's protocol (typically 2 hours at 37°C).[15]

  • Signal Detection: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460nm) and acceptor (tracer, >600nm) emissions simultaneously.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.[16] Normalize the data to the "no inhibitor" controls. Plot the normalized BRET ratio against the inhibitor concentration and fit to a four-parameter logistic regression to determine the IC50.[12]

Kinobeads (MIBs) Assay: Unbiased Kinome-Wide Selectivity Profiling

To understand the full target landscape of an inhibitor, it is crucial to assess its selectivity. The Kinobeads assay is a chemical proteomics technique that profiles inhibitor binding against hundreds of endogenously expressed kinases simultaneously.[17] The method uses beads coupled with a mixture of broad-spectrum, ATP-competitive kinase inhibitors to enrich kinases from a cell lysate.[18][19]

Causality Behind the Choice: This competition-based assay provides a physiologically relevant selectivity profile. By pre-incubating the lysate with a free inhibitor, one can measure which specific kinases are competed off the beads in a dose-dependent manner. This is far more powerful than screening against a panel of isolated recombinant enzymes.[19]

dot

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Platform – A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core. We will explore its performance in comparison to other established kinase inhibitor classes, supported by experimental data and detailed methodologies to inform your research and development endeavors.

The Significance of Kinase Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The high degree of conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise but a critical step in its development as a chemical probe or a therapeutic agent.[4]

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Starting Point

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a key intermediate in the synthesis of a wide range of kinase inhibitors. Its pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of kinases.[1][5] The two chlorine atoms at the 4 and 6 positions provide reactive handles for the introduction of various substituents, enabling the fine-tuning of potency and selectivity against different kinase targets.

The synthesis of this scaffold is well-established, typically involving the cyclization of a 5-amino-1H-pyrazole-4-carboxamide with urea, followed by chlorination.[6][7] This accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Comparative Cross-Reactivity Analysis

Targeting the Src Family Kinases (SFKs)

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against Src family kinases. For instance, the well-known research tool PP1, a pyrazolo[3,4-d]pyrimidine derivative, is a potent Src inhibitor. However, it also exhibits significant cross-reactivity, inhibiting other kinases such as c-Kit and Bcr-Abl.[9]

To provide context, we can compare this to Dasatinib, a clinically approved multi-kinase inhibitor that also potently inhibits Src and Bcr-Abl. The table below summarizes the inhibitory activities of PP1 and Dasatinib against a panel of kinases, illustrating the concept of a cross-reactivity profile.

KinasePP1 IC50 (µM)Dasatinib IC50 (nM)
Src0.170.5
Lck0.0050.4
Fyn0.0060.2
Abl>100.6
c-Kit0.131.1

Data compiled from multiple sources for illustrative purposes.[10][11][12]

This comparison highlights that while both compounds inhibit Src, their broader selectivity profiles differ significantly. Dasatinib exhibits much higher potency across a range of kinases. The pyrazolo[3,4-d]pyrimidine scaffold of PP1 allows for modifications to improve selectivity. For example, the development of conformation-selective analogs of dasatinib has provided insights into achieving greater kinase selectivity.[13]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is also a key component in the development of EGFR inhibitors.[14][15] Erlotinib, a quinazoline-based EGFR inhibitor, is a relevant comparator. While effective against EGFR, it is known to have off-target effects.[14][16]

KinasePyrazolo[3,4-d]pyrimidine Derivative (Example) IC50 (µM)Erlotinib IC50 (nM)
EGFR0.1 - 5 (Varies with substitution)2
SrcPotent inhibition observed in some derivatives>10,000
InsRWeak inhibition>10,000

Data compiled from multiple sources for illustrative purposes.[14][15][17][18]

The table illustrates that while Erlotinib is highly potent and selective for EGFR, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can be engineered to inhibit EGFR, sometimes with additional activity against other kinases like Src, offering potential for dual-target inhibition.[17] Erlotinib itself has been shown to bind to both active and inactive conformations of the EGFR kinase domain.[15]

Cyclin-Dependent Kinase (CDK) and Phosphoinositide 3-Kinase (PI3K) Inhibition

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the development of inhibitors for CDKs and PI3Ks.[5][19] For comparison, we can consider Roscovitine (a purine-based CDK inhibitor) and Wortmannin (a fungal metabolite and irreversible PI3K inhibitor).

Target FamilyPyrazolo[3,4-d]pyrimidine Derivative (Example)ComparatorComparator Selectivity
CDKs Potent inhibitors of CDK2 with IC50 values in the nanomolar range have been developed.[5]Roscovitine Inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the sub-micromolar range.[20][21][22]
PI3Ks Derivatives have been synthesized with high potency and isoform selectivity for PI3Kα.[19]Wortmannin A potent, non-specific, and irreversible inhibitor of all classes of PI3Ks with an IC50 of around 5 nM. It also inhibits other related enzymes at higher concentrations.[2][4][23][24][25]

This comparison underscores the adaptability of the pyrazolo[3,4-d]pyrimidine scaffold. Through chemical modification, it can be tailored to achieve high potency against specific members of the CDK and PI3K families, potentially offering improved selectivity over broader-spectrum inhibitors like Roscovitine and Wortmannin. A kinome scan of Roscovitine has revealed its interaction with a number of other kinases.[20][26]

Experimental Protocols for Cross-Reactivity Profiling

To generate the kind of comparative data discussed above, robust and standardized experimental protocols are essential.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & QC (e.g., 4,6-dichloro-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidine derivative) B Single-Dose Kinase Panel Screen (e.g., 1 µM concentration) A->B Test Compound C Dose-Response Assays (IC50 determination for hits) B->C Identified Hits D Selectivity Profiling (e.g., KINOMEscan®) C->D E Cell-Based Target Engagement Assays (e.g., Western Blot for p-Substrate) D->E G Data Analysis & Interpretation D->G F In Vivo Efficacy & PK/PD Studies E->F F->G

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Biochemical Kinase Assay (Radiometric)

This method is considered the gold standard for measuring kinase activity.[17]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate peptide, and the test compound (e.g., a pyrazolo[3,4-d]pyrimidine derivative) at various concentrations in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a radiolabeled substrate provides a direct and highly sensitive measure of enzyme activity. The separation step is crucial for removing background noise from unincorporated [γ-³²P]ATP, ensuring the accuracy of the results.

KINOMEscan® (Competition Binding Assay)

This is a high-throughput method for profiling inhibitors against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.

Step-by-Step Methodology:

  • Assay Components: The assay utilizes three main components: DNA-tagged kinases, a ligand-coated solid support, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the ligand-coated solid support. The test compound and the immobilized ligand compete for binding to the kinase.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Causality Behind Experimental Choices: The use of DNA-tagged kinases and qPCR for detection provides a highly sensitive and scalable method for profiling a single compound against hundreds of kinases simultaneously. This competition-based format is independent of kinase activity, allowing for the profiling of both active and inactive kinases.

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can engage its target within a cellular context.

Principle: This method measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells that express the target kinase and treat them with varying concentrations of the kinase inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate with a chemiluminescent substrate and detect the signal.

  • Loading Control: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Causality Behind Experimental Choices: This assay provides physiological relevance by assessing target inhibition within a living cell, accounting for factors such as cell permeability and intracellular ATP concentrations. The use of a phospho-specific antibody provides a direct readout of the kinase's activity on its downstream target.

Conclusion

The 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and "privileged" platform for the development of kinase inhibitors. While the parent compound is likely a promiscuous kinase inhibitor, its true value lies in the ability to strategically modify its structure to achieve desired potency and selectivity profiles against a wide range of kinase targets. By employing rigorous cross-reactivity profiling methodologies, researchers can effectively navigate the complexities of the human kinome and unlock the full therapeutic potential of this remarkable chemical scaffold. This guide serves as a foundational resource for scientists and drug developers, providing both the conceptual framework and the practical tools necessary for the informed development of next-generation kinase inhibitors.

References

A Senior Application Scientist's Guide: Benchmarking New Pyrazolo[3,4-d]pyrimidine Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a range of enzymes, particularly protein kinases.[1][2][3] As an isostere of the adenine ring of ATP, this heterocyclic system adeptly fits into the kinase hinge region, providing a robust anchor for developing potent and selective inhibitors.[1][3][4] This guide presents a comprehensive framework for the preclinical benchmarking of novel pyrazolo[3,4-d]pyrimidine derivatives against established, FDA-approved drugs. We will use a hypothetical, yet plausible, scenario: comparing a next-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, designated Compound PQR , against the market-leading drug, Palbociclib . This document provides not just the "what" but the "why," detailing the causality behind experimental choices and furnishing validated, step-by-step protocols for key assays.

Introduction: The Rationale for Innovation

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[5] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[6] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactive, leading to uncontrolled cell proliferation.

Palbociclib was a landmark achievement, being the first FDA-approved CDK4/6 inhibitor that significantly improved progression-free survival in patients with HR+, HER2-negative advanced breast cancer when combined with endocrine therapy.[7][8] It functions by inhibiting CDK4 and CDK6, which prevents the phosphorylation of Rb.[9][10] This maintains the Rb-E2F complex, keeping E2F transcription factors sequestered and blocking the transcription of genes required for S-phase entry, thereby inducing G1 cell cycle arrest.[9][11]

Despite its success, the quest for improvement is relentless. The development of new pyrazolo[3,4-d]pyrimidine derivatives like our hypothetical Compound PQR is driven by several key objectives:

  • Enhanced Selectivity: To minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: To design molecules effective against tumors that have developed resistance to existing therapies.

  • Improved Pharmacokinetic Profile: To achieve better oral bioavailability, a more convenient dosing schedule, or reduced drug-drug interactions.

  • Potency: To achieve the desired therapeutic effect at a lower concentration, potentially reducing side effects.

This guide will walk through the essential preclinical assays required to build a compelling data package for a novel compound like PQR , directly comparing its performance to an established drug like Palbociclib.

The Contenders: Compound PQR vs. Palbociclib

For the purpose of this guide, we will focus on the following molecules:

  • Test Article: Compound PQR , a novel, highly selective pyrazolo[3,4-d]pyrimidine derivative designed to inhibit CDK4 and CDK6.

  • Benchmark Drug: Palbociclib (Ibrance®) , an established, FDA-approved CDK4/6 inhibitor used as the gold standard for comparison.[7]

Our objective is to determine if Compound PQR offers a superior preclinical profile in terms of potency, selectivity, and anti-proliferative activity.

Benchmarking Methodology: A Framework for Rigorous Comparison

A robust comparison requires a multi-tiered approach, moving from the molecular target to cellular systems and finally to in vivo models. Each step provides critical data that, when taken together, builds a comprehensive picture of the compound's potential.

Workflow for Comparative Drug Evaluation

The following diagram outlines the logical flow of experiments, from initial target validation to in vivo efficacy studies.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Decision Point a Biochemical Assay: Kinase Inhibition (IC50) b Cell-Based Assay: Anti-Proliferation (GI50) a->b Establishes Target Engagement c Xenograft Model: Tumor Growth Inhibition b->c Confirms Cellular Activity d Superior Profile? c->d Evaluates Efficacy & Tolerability G Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates (p) P_Rb p-Rb (Inactive) E2F E2F Rb_E2F Rb-E2F Complex (Growth Suppressed) Rb_E2F->Rb Rb_E2F->E2F Free_E2F Free E2F P_Rb->Free_E2F Releases S_Phase S-Phase Gene Transcription & Cell Cycle Progression Free_E2F->S_Phase Activates Inhibitor Compound PQR or Palbociclib Inhibitor->Complex INHIBITS

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules, requires meticulous handling from acquisition to disposal.[1][2] Its classification as a chlorinated heterocyclic compound governs the specific, stringent protocols necessary for its waste management.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures detailed herein are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of proactive laboratory safety.

Core Principle: Hazard-Based Waste Management

The fundamental logic behind proper chemical disposal is to characterize the waste based on its intrinsic hazards and segregate it accordingly. 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chlorinated aromatic compound, which places it in the halogenated organic waste category.[3][4] This is the single most critical factor determining its disposal pathway, as halogenated wastes require specific treatment processes, such as high-temperature incineration with acid gas scrubbing, to neutralize hazardous decomposition products like hydrogen chloride gas.[5][6]

Chemical Hazard Profile

Understanding the specific hazards is essential for justifying and correctly implementing disposal procedures.

Hazard ClassificationGHS StatementImplication for Handling and DisposalSource
Acute Oral Toxicity H302: Harmful if swallowedAvoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption.[7]
Skin Irritation H315: Causes skin irritationImpermeable gloves and a lab coat are mandatory. All contaminated PPE is hazardous waste.[7]
Eye Irritation H319: Causes serious eye irritationSafety glasses or goggles are required. In case of contact, an eyewash station must be accessible.[7]
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[7]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste containing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, ensure the following PPE is in use. The causality is simple: creating an impermeable barrier between the researcher and the hazardous material is the first line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile, chemically resistantPrevents skin contact and irritation.[8]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions or contact with solid particles.[9]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[8]

In case of accidental exposure, follow these immediate first-aid measures and seek medical attention:

  • After inhalation: Move the person to fresh air.[7]

  • Following skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[7]

  • After eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7][8]

  • Following ingestion: Rinse mouth. Do NOT induce vomiting.[7][8]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for managing waste from the point of generation to the final collection container. The core logic is segregation to ensure waste stream purity.

Protocol 3.1: Disposal of Unused/Expired Pure Compound
  • Do NOT attempt to neutralize the chemical in the lab. Highly reactive substances must be deactivated by waste professionals.[10]

  • Containerize: Place the original container, with its label intact, into a larger, sealable, and clearly labeled secondary container.

  • Label: Label the outer container as "Hazardous Waste" and list the full chemical name: "Waste 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine".

  • Segregate: Store this container in the designated Solid Halogenated Organic Waste accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][12]

Protocol 3.2: Disposal of Solutions (Liquid Waste)
  • Segregate: Collect all liquid waste containing the compound in a dedicated, chemically compatible, and leak-proof container designated for Halogenated Organic Liquid Waste .[4]

    • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Non-halogenated solvents can often be recycled or fuel-blended, options that are not available for halogenated streams.[4]

  • Label: The container must be clearly labeled "Hazardous Waste: Halogenated Organic Solvents" and list all constituents, including "4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine" and the solvent(s) used.

  • Manage Container: Keep the container tightly sealed when not in use.[10] Do not fill beyond 90% capacity to allow for vapor expansion.[10]

  • Arrange Pickup: Store in your lab's satellite accumulation area until it is collected by EHS personnel.

Protocol 3.3: Disposal of Contaminated Labware (Solid Waste)
  • Collect: Place all contaminated items—gloves, weigh boats, pipette tips, paper towels, and wipes—into a dedicated solid waste container. This should be a durable, sealable container, such as a plastic-lined drum or a robust plastic bag.[13]

  • Label: Label the container or bag as "Hazardous Waste: Contaminated Solid Waste" and list the contaminant: "4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine".

  • Segregate: This waste belongs in the Solid Halogenated Organic Waste stream.

  • Arrange Pickup: Store securely until collection by EHS.

Protocol 3.4: Decontamination of Empty Containers
  • Triple Rinse: An empty container that held the pure compound is not considered non-hazardous until properly decontaminated. You must triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinseate: The first rinseate is acutely hazardous and MUST be collected and disposed of as Halogenated Organic Liquid Waste as described in Protocol 3.2.[3] It is best practice to collect all three rinses.

  • Final Disposal: After triple rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, provided the label has been defaced.

Waste Management Workflow and Visualization

To ensure procedural consistency, the following workflow diagram illustrates the decision-making process for proper segregation and disposal.

G Disposal Workflow for 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Start Waste Generated Pure Unused / Expired Pure Compound Start->Pure Liquid Aqueous / Organic Solutions Start->Liquid Solid Contaminated PPE, Wipes, Labware Start->Solid Container Empty Reagent Container Start->Container SolidWasteBin Solid Halogenated Waste Accumulation Pure->SolidWasteBin Label & Segregate LiquidWasteBin Liquid Halogenated Waste Accumulation Liquid->LiquidWasteBin Label & Segregate Solid->SolidWasteBin Label & Segregate Rinse Triple Rinse with Appropriate Solvent Container->Rinse CollectRinse Collect Rinseate Rinse->CollectRinse Trash Deface Label & Dispose as Regular Waste Rinse->Trash After Rinsing CollectRinse->LiquidWasteBin Dispose as Liquid Waste

Caption: Decision workflow for segregating waste associated with 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Emergency Spill Procedures

In the event of a spill, a rapid and systematic response is critical to mitigate exposure and contamination.

G Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess Small Small, Contained Spill Assess->Small Large Large Spill or Unknown Hazard Assess->Large Cleanup Use Chemical Spill Kit (Absorb & Neutralize) Small->Cleanup Evacuate Alert Others & Evacuate Area Large->Evacuate Secure Restrict Access to Area Evacuate->Secure CallEHS Call EHS / Emergency Response Secure->CallEHS Dispose Collect Debris as Solid Halogenated Waste Cleanup->Dispose Dispose->CallEHS Report Incident

Caption: Step-by-step procedure for responding to a chemical spill.

For a small spill (that you are trained and equipped to handle):

  • Alert personnel in the immediate area.

  • Contain the spill using absorbent pads or sand from a chemical spill kit.

  • Collect the absorbed material using spark-proof tools.

  • Package the collected waste and any contaminated cleaning materials in a sealed container.

  • Dispose of the container as Solid Halogenated Waste (Protocol 3.3).

  • Report the incident to your laboratory supervisor and EHS department.

For any large or uncontrolled spill, evacuate the area immediately and contact your institution's emergency response line.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work, from discovery to disposal, is conducted with the highest degree of scientific and ethical integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.